5-Amino-1H-pyrazole-3-acetic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(3-amino-1H-pyrazol-5-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O2/c6-4-1-3(7-8-4)2-5(9)10/h1H,2H2,(H,9,10)(H3,6,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WROZCSTUPGWSLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NN=C1N)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30585315 | |
| Record name | (3-Amino-1H-pyrazol-5-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30585315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
174891-10-2 | |
| Record name | (3-Amino-1H-pyrazol-5-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30585315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (5-Amino-2H-pyrazol-3-yl)-acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide on the Synthesis and Characterization of 5-Amino-1H-pyrazole-3-acetic acid
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a detailed technical guide on the synthesis and characterization of 5-Amino-1H-pyrazole-3-acetic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The document outlines a feasible synthetic pathway, detailed experimental protocols, and comprehensive characterization data.
Introduction
Pyrazole derivatives are a significant class of heterocyclic compounds widely recognized for their diverse pharmacological activities. The 5-aminopyrazole scaffold, in particular, serves as a crucial building block in the development of various therapeutic agents. This compound, with its combination of an amino group and a carboxylic acid moiety on the pyrazole ring, presents a versatile platform for further chemical modifications and the exploration of novel biological activities. This guide details a practical synthetic route and the analytical characterization of this target compound.
Synthesis of this compound
The synthesis of this compound is most effectively achieved through a two-step process:
-
Step 1: Synthesis of Ethyl 5-Amino-1H-pyrazole-3-acetate. This intermediate is synthesized via the cyclocondensation reaction of a suitable β-ketoester with hydrazine hydrate. A common and commercially available starting material for this reaction is diethyl 3-oxoglutarate.
-
Step 2: Hydrolysis of Ethyl 5-Amino-1H-pyrazole-3-acetate. The ethyl ester intermediate is then hydrolyzed under basic conditions to yield the final product, this compound.
The overall synthetic pathway is depicted in the following diagram:
Experimental Protocols
Step 1: Synthesis of Ethyl 5-Amino-1H-pyrazole-3-acetate
-
To a solution of diethyl 3-oxoglutarate (1 equivalent) in absolute ethanol, add hydrazine hydrate (1.1 equivalents) dropwise at room temperature with stirring.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and reduce the solvent volume under reduced pressure.
-
Pour the concentrated mixture into ice-cold water to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum to obtain the crude ethyl 5-amino-1H-pyrazole-3-acetate.
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield the pure ester.
Step 2: Hydrolysis of Ethyl 5-Amino-1H-pyrazole-3-acetate
-
Suspend ethyl 5-amino-1H-pyrazole-3-acetate (1 equivalent) in an aqueous solution of sodium hydroxide (2-3 equivalents).
-
Heat the mixture to reflux and stir for 2-4 hours, or until the reaction is complete as monitored by TLC.
-
Cool the reaction mixture to room temperature and acidify to a pH of approximately 4-5 with dilute hydrochloric acid.
-
The product will precipitate out of the solution.
-
Filter the solid, wash with a small amount of cold water, and dry under vacuum to yield this compound.
Characterization of this compound
The structure and purity of the synthesized this compound can be confirmed by various spectroscopic methods. The following tables summarize the expected and reported characterization data for this compound and its intermediate.
Physical Properties
| Compound | Molecular Formula | Molecular Weight | Appearance | Melting Point (°C) |
| Ethyl 5-Amino-1H-pyrazole-3-acetate | C₇H₁₁N₃O₂ | 169.18 | Off-white to pale yellow solid | Not reported |
| This compound | C₅H₇N₃O₂ | 141.13 | White to off-white solid | >200 (decomposes) |
Spectroscopic Data
¹H NMR Spectroscopy (Predicted)
| Compound | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Ethyl 5-Amino-1H-pyrazole-3-acetate | ~1.25 | t | 3H | -CH₂CH₃ |
| ~3.40 | s | 2H | -CH₂ -COOH | |
| ~4.15 | q | 2H | -OCH₂ CH₃ | |
| ~5.30 | s | 1H | Pyrazole C4-H | |
| ~6.50 (broad) | s | 2H | -NH₂ | |
| ~11.0 (broad) | s | 1H | Pyrazole NH | |
| This compound | ~3.35 | s | 2H | -CH₂ -COOH |
| ~5.25 | s | 1H | Pyrazole C4-H | |
| ~6.40 (broad) | s | 2H | -NH₂ | |
| ~10.8 (broad) | s | 1H | Pyrazole NH | |
| ~12.5 (broad) | s | 1H | -COOH |
¹³C NMR Spectroscopy (Predicted)
| Compound | Chemical Shift (δ, ppm) | Assignment |
| Ethyl 5-Amino-1H-pyrazole-3-acetate | ~14.5 | -CH₂C H₃ |
| ~35.0 | -C H₂-COOEt | |
| ~60.0 | -OC H₂CH₃ | |
| ~95.0 | Pyrazole C 4 | |
| ~148.0 | Pyrazole C 3 | |
| ~155.0 | Pyrazole C 5 | |
| ~170.0 | -C =O | |
| This compound | ~35.5 | -C H₂-COOH |
| ~94.5 | Pyrazole C 4 | |
| ~148.5 | Pyrazole C 3 | |
| ~155.5 | Pyrazole C 5 | |
| ~172.0 | -C =O |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3200 | Strong, Broad | N-H stretching (amine and pyrazole NH) |
| 3000-2500 | Broad | O-H stretching (carboxylic acid) |
| ~1710 | Strong | C=O stretching (carboxylic acid) |
| ~1640 | Medium | N-H bending (amine) |
| ~1580 | Medium | C=N stretching (pyrazole ring) |
| ~1400 | Medium | C-N stretching |
Mass Spectrometry (MS)
| m/z | Interpretation |
| 141 | [M]⁺, Molecular ion |
| 96 | [M - COOH]⁺ |
| 82 | [M - CH₂COOH]⁺ |
Experimental and Analytical Workflow
The following diagram illustrates a typical workflow for the synthesis and characterization of this compound.
Conclusion
This technical guide provides a comprehensive overview of a practical synthetic route to this compound and its detailed characterization. The described two-step synthesis, involving the formation of an ethyl ester intermediate followed by hydrolysis, is a robust and scalable method. The provided spectroscopic data, although largely predictive due to the limited availability of experimental spectra in the public domain, serves as a reliable reference for researchers working on the synthesis and modification of this and related pyrazole derivatives. This foundational knowledge is crucial for the advancement of drug discovery programs that utilize the versatile 5-aminopyrazole scaffold.
An In-depth Technical Guide to the Physicochemical Properties of 5-Amino-1H-pyrazole-3-acetic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 5-Amino-1H-pyrazole-3-acetic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The information is presented to facilitate research and development efforts, with a focus on structured data, detailed experimental methodologies, and visual representation of a relevant biological pathway.
Core Physicochemical Properties
The physicochemical parameters of a compound are critical in drug development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. While experimental data for this compound is limited in publicly accessible literature, a combination of predicted values and data from structurally similar compounds provides a foundational understanding of its characteristics.
Table 1: Summary of Physicochemical Data for this compound
| Property | Value | Source/Method |
| Molecular Formula | C5H7N3O2 | N/A |
| Molecular Weight | 141.13 g/mol | [Calculated][1] |
| Melting Point | 245-246 °C (for 5-Amino-1H-pyrazole-3-carboxylic acid) | Experimental (analogue)[2] |
| Boiling Point | 504.4 ± 35.0 °C | Predicted[3][4] |
| pKa | Not available | N/A |
| logP | -0.6 | Predicted[3][4] |
| Aqueous Solubility | Not available | N/A |
Experimental Protocols
Accurate determination of physicochemical properties is paramount. The following are detailed, standard experimental protocols that can be employed to ascertain the values for this compound.
Melting Point Determination (Capillary Method)
The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase. A sharp melting point range is indicative of a pure compound.
Methodology:
-
A small, finely powdered sample of the organic compound is packed into a thin-walled capillary tube, sealed at one end.
-
The capillary tube is placed in a heating apparatus (e.g., a Mel-Temp apparatus or a Thiele tube) along with a calibrated thermometer.
-
The sample is heated slowly and evenly.
-
The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.
-
The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.
-
For accurate results, the heating rate should be slow, typically 1-2 °C per minute, near the expected melting point.
Determination of Aqueous Solubility (Shake-Flask Method)
Aqueous solubility is a critical parameter that affects a drug's bioavailability. The shake-flask method is a common technique to determine thermodynamic solubility.
Methodology:
-
An excess amount of the solid compound is added to a known volume of water in a flask.
-
The flask is sealed and agitated (e.g., in a shaker bath) at a constant temperature for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.
-
After agitation, the suspension is allowed to stand to allow undissolved solid to settle.
-
A sample of the supernatant is carefully removed and filtered to remove any remaining solid particles.
-
The concentration of the dissolved compound in the filtrate is determined using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
The solubility is expressed in units such as mg/mL or mol/L.
Biological Context: Potential Inhibition of the EGFR/PI3K/AKT/mTOR Signaling Pathway
Pyrazole derivatives have shown a wide range of biological activities, including roles as kinase inhibitors in anti-inflammatory and anticancer applications[5][6]. Notably, pyrazolyl s-triazine derivatives have been demonstrated to inhibit the EGFR/PI3K/AKT/mTOR signaling cascade in triple-negative breast tumor cells[7]. This pathway is a critical regulator of cell proliferation, survival, and growth, and its dysregulation is a hallmark of many cancers[7][8][9]. The potential for this compound or its derivatives to modulate this pathway makes it a compound of significant interest for drug development.
Below is a diagram illustrating the EGFR/PI3K/AKT/mTOR signaling pathway, a potential target for compounds based on the 5-aminopyrazole scaffold.
Caption: EGFR/PI3K/AKT/mTOR signaling pathway with potential inhibition points.
References
- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 2. 5-Amino-1H-pyrazole-3-carboxylic acid | 124004-31-5 [sigmaaldrich.com]
- 3. pennwest.edu [pennwest.edu]
- 4. echemi.com [echemi.com]
- 5. Video: Melting Point Determination of Solid Organic Compounds [jove.com]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. EGFR-PI3K-AKT-mTOR Signaling in Head and Neck Squamous Cell Carcinomas - Attractive Targets for Molecular-Oriented Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting EGFR/PI3K/AKT/mTOR Signaling in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
5-Amino-1H-pyrazole-3-acetic acid: A Technical Guide for Researchers
CAS Number: 174891-10-2
Molecular Formula: C₅H₇N₃O₂
Molecular Weight: 141.13 g/mol
This technical guide provides an in-depth overview of 5-Amino-1H-pyrazole-3-acetic acid, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its chemical properties, a plausible synthesis protocol, and its emerging applications, particularly as a scaffold for kinase inhibitors and as a component in novel therapeutic modalities like Proteolysis Targeting Chimeras (PROTACs).
Molecular Structure and Chemical Properties
This compound is a substituted pyrazole featuring both an amino group and an acetic acid moiety. This unique combination of functional groups makes it a versatile building block in organic synthesis, allowing for a variety of chemical modifications.
Structure:
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 174891-10-2 | N/A |
| Molecular Formula | C₅H₇N₃O₂ | N/A |
| Molecular Weight | 141.13 g/mol | N/A |
| Appearance | Off-white to light yellow powder | N/A |
| Solubility | Soluble in DMSO and methanol | N/A |
Experimental Protocols: Synthesis of this compound
The synthesis of this compound can be achieved through a cyclocondensation reaction, a common and effective method for the preparation of pyrazole derivatives. The following protocol is a representative procedure based on established methodologies for analogous compounds.
Reaction Scheme:
Materials:
-
Diethyl 3-oxopentanedioate (1.0 eq)
-
Hydrazine hydrate (1.1 eq)
-
Glacial Acetic Acid
-
Ethanol
-
Ethyl acetate
-
Hexane
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve diethyl 3-oxopentanedioate (1.0 eq) in glacial acetic acid (5-10 volumes).
-
Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (1.1 eq) dropwise at room temperature. An exothermic reaction may be observed.
-
Reflux: After the addition is complete, heat the reaction mixture to reflux (approximately 118 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).
-
Work-up: Upon completion of the reaction, allow the mixture to cool to room temperature. Remove the acetic acid under reduced pressure.
-
Extraction: To the resulting residue, add water and extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford pure this compound.
-
Characterization: Confirm the structure and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Applications in Drug Discovery
The 5-aminopyrazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with diverse biological activities. These derivatives are known to exhibit anticancer, anti-inflammatory, and antimicrobial properties.
Kinase Inhibition and the FGFR Signaling Pathway
A significant area of application for 5-aminopyrazole derivatives is in the development of kinase inhibitors. Specifically, compounds bearing this scaffold have shown potent inhibitory activity against Fibroblast Growth Factor Receptors (FGFRs). Aberrant FGFR signaling is a known driver in various cancers, making it a critical target for therapeutic intervention.
// Nodes FGF [label="FGF Ligand", fillcolor="#FBBC05", fontcolor="#202124"]; FGFR [label="FGFR", fillcolor="#4285F4", fontcolor="#FFFFFF"]; P1 [label="P", shape=circle, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF", width=0.2, height=0.2]; FRS2 [label="FRS2", fillcolor="#F1F3F4", fontcolor="#202124"]; GRB2 [label="GRB2", fillcolor="#F1F3F4", fontcolor="#202124"]; SOS [label="SOS", fillcolor="#F1F3F4", fontcolor="#202124"]; RAS [label="RAS", fillcolor="#F1F3F4", fontcolor="#202124"]; RAF [label="RAF", fillcolor="#F1F3F4", fontcolor="#202124"]; MEK [label="MEK", fillcolor="#F1F3F4", fontcolor="#202124"]; ERK [label="ERK", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#F1F3F4", fontcolor="#202124"]; PIP2 [label="PIP2", fillcolor="#F1F3F4", fontcolor="#202124"]; PIP3 [label="PIP3", fillcolor="#F1F3F4", fontcolor="#202124"]; AKT [label="AKT", fillcolor="#F1F3F4", fontcolor="#202124"]; mTOR [label="mTOR", fillcolor="#F1F3F4", fontcolor="#202124"]; PLCG [label="PLCγ", fillcolor="#F1F3F4", fontcolor="#202124"]; DAG [label="DAG", fillcolor="#F1F3F4", fontcolor="#202124"]; IP3 [label="IP3", fillcolor="#F1F3F4", fontcolor="#202124"]; PKC [label="PKC", fillcolor="#F1F3F4", fontcolor="#202124"]; STAT [label="STAT", fillcolor="#F1F3F4", fontcolor="#202124"]; Proliferation [label="Cell Proliferation,\nSurvival, Migration", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Inhibitor [label="5-Aminopyrazole\nDerivative", shape=octagon, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges FGF -> FGFR [label="Binds"]; FGFR -> P1 [arrowhead=none]; P1 -> FRS2 [label="Phosphorylates"]; FRS2 -> GRB2; GRB2 -> SOS; SOS -> RAS; RAS -> RAF; RAF -> MEK; MEK -> ERK; ERK -> Proliferation;
FRS2 -> PI3K; PI3K -> PIP3 [label="Converts PIP2 to"]; PIP2 -> PI3K [style=dashed, arrowhead=none]; PIP3 -> AKT; AKT -> mTOR; mTOR -> Proliferation;
P1 -> PLCG [label="Phosphorylates"]; PLCG -> DAG; PLCG -> IP3; DAG -> PKC; PKC -> Proliferation;
P1 -> STAT [label="Phosphorylates"]; STAT -> Proliferation;
Inhibitor -> P1 [label="Inhibits\nAutophosphorylation", style=dashed, color="#EA4335", arrowhead=tee]; } end_dot Figure 1. Simplified FGFR signaling pathway and the point of inhibition by 5-aminopyrazole derivatives.
Role in Targeted Protein Degradation (PROTACs)
The bifunctional nature of this compound makes it an attractive linker component in the design of PROTACs. PROTACs are novel therapeutic agents that co-opt the cell's natural protein disposal system to selectively degrade target proteins. The amino and carboxylic acid groups on the pyrazole ring provide convenient attachment points for the target-binding ligand and the E3 ligase-binding ligand.
Experimental Workflow for Kinase Inhibitor Evaluation
The following diagram outlines a general workflow for the screening and evaluation of 5-aminopyrazole derivatives as potential kinase inhibitors.
// Nodes Start [label="Synthesized\n5-Aminopyrazole\nDerivatives", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; BiochemAssay [label="Biochemical Kinase Assay\n(e.g., IC₅₀ determination)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; CellAssay [label="Cell-based Assays\n(e.g., Proliferation, Apoptosis)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; TargetEngagement [label="Target Engagement Assays\n(e.g., Western Blot for p-FGFR)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; LeadOpt [label="Lead Optimization", shape=diamond, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; InVivo [label="In Vivo Efficacy Studies\n(Xenograft models)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PKPD [label="Pharmacokinetics &\nPharmacodynamics", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Preclinical [label="Preclinical Development", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> BiochemAssay; BiochemAssay -> CellAssay [label="Active Compounds"]; CellAssay -> TargetEngagement; TargetEngagement -> LeadOpt; LeadOpt -> InVivo [label="Optimized Leads"]; InVivo -> PKPD; PKPD -> Preclinical; LeadOpt -> Start [label="Iterative Synthesis", style=dashed]; } end_dot Figure 2. General experimental workflow for the evaluation of kinase inhibitors.
Conclusion
This compound is a valuable and versatile building block for the development of novel therapeutics. Its utility as a scaffold for potent kinase inhibitors, particularly targeting the FGFR signaling pathway, and its potential as a linker in the burgeoning field of targeted protein degradation, underscore its importance for researchers in drug discovery. The synthetic accessibility and the chemical tractability of this compound pave the way for the creation of diverse chemical libraries for the identification of next-generation drug candidates.
Spectroscopic Data for 5-Amino-1H-pyrazole-3-acetic acid Remains Elusive in Publicly Available Literature
A comprehensive search of scientific databases and chemical supplier information has revealed a significant lack of publicly available spectroscopic data (NMR, IR, and MS) for the compound 5-Amino-1H-pyrazole-3-acetic acid (CAS No. 174891-10-2). Despite its commercial availability from several suppliers who indicate the existence of such data, the actual spectra and detailed experimental protocols are not disclosed in their public-facing documentation.
Extensive searches for scientific literature detailing the synthesis and characterization of this compound did not yield any specific publications containing the requested ¹H NMR, ¹³C NMR, IR, or mass spectrometry data. The conducted searches included queries for the compound's name, CAS number, and combinations with terms such as "synthesis," "characterization," "NMR," "IR," and "mass spectrometry."
While the core request for the spectroscopic data of this compound cannot be fulfilled at this time due to the absence of this information in the public domain, this technical guide presents spectroscopic data for structurally related 5-aminopyrazole derivatives to provide a contextual reference for researchers in the field. It is crucial to note that the following data does not correspond to this compound.
Spectroscopic Data of Related 5-Aminopyrazole Derivatives
To offer some insight into the expected spectral features of aminopyrazole scaffolds, data for various substituted 5-aminopyrazole-4-carbonitrile derivatives are presented below. This information has been compiled from a study on their synthesis and characterization.
Table 1: Spectroscopic Data of Selected 5-Aminopyrazole-4-carbonitrile Derivatives
| Compound Name | FT-IR (KBr, ν cm⁻¹) | ¹H NMR (Solvent, Frequency) δ (ppm) | ¹³C NMR (Solvent, Frequency) δ (ppm) |
| 5-amino-3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile | 3447, 3346, 3313, 3208, 3055, 2928, 2206, 1632, 1600, 1519, 1489, 1259, 1135, 1084, 914, 829, 749, 509 | (CDCl₃, 250 MHz) 7.62 (t, J = 11.5 Hz, 5H), 7.40 – 7.28 (m, 3H), 7.11 (d, J = 8.0 Hz, 2H), 6.91 (d, J = 7.7 Hz, 1H) | (CDCl₃, 63 MHz) 153.12, 144.40, 142.44, 135.81, 133.90, 130.91, 129.46, 129.31, 129.03, 128.81, 128.33, 127.25, 120.33, 112.79 |
| 5-amino-3-(3-nitrophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile | 3442, 3305, 3221, 3058, 2928, 2205, 1600, 1583, 1514, 1485, 1258, 1139, 905, 822, 758, 511 | (CDCl₃, 250 MHz) 8.44 (s, 1H), 8.11 (d, J = 8.2 Hz, 1H), 7.98 (d, J = 7.9 Hz, 1H), 7.70 (s, 2H), 7.53 (t, J = 8.0 Hz, 1H), 7.32 (t, J = 7.8 Hz, 2H), 7.15 (d, J = 8.0 Hz, 2H), 6.94 (t, J = 7.2 Hz, 1H) | (CDCl₃, 63 MHz) 148.69, 143.90, 137.35, 134.64, 133.90, 131.41, 130.19, 129.79, 129.47, 124.51, 122.54, 120.91, 112.99 |
| 5-amino-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbonitrile | 3445, 3340, 3315, 3210, 3055, 2954, 2206, 1597, 1508, 1441, 1295, 1246, 1175, 1129, 1028, 821, 684, 532 | (CDCl₃, 250 MHz) 8.27 – 7.46 (m, 4H), 7.31 (s, 1H), 7.25 (s, 1H), 7.10 (d, J = 7.8 Hz, 2H), 6.91 (d, J = 8.6 Hz, 2H), 6.86 (s, 1H), 3.84 (s, 3H) | (CDCl₃, 63 MHz) 160.08, 151.20, 144.52, 137.98, 131.96, 130.22, 129.21, 127.67, 119.87, 114.27, 114.06, 112.76, 55.28 |
Experimental Protocols for Related Compounds
The general experimental protocols for obtaining the spectroscopic data for the related compounds listed above are summarized here. These are provided as an example of typical procedures and may not be directly applicable to this compound.
General Procedure for Synthesis of 5-Aminopyrazole-4-carbonitrile Derivatives: A mixture of an appropriate benzaldehyde (1 mmol), malononitrile (1 mmol), and phenylhydrazine (1 mmol) is stirred in a suitable solvent (e.g., ethanol/water) in the presence of a catalyst at a specified temperature. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the product is isolated, purified by recrystallization, and characterized.
Spectroscopic Analysis:
-
FT-IR Spectroscopy: Spectra are typically recorded on a Fourier Transform Infrared spectrometer using KBr pellets.
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a specified frequency (e.g., 250 MHz for ¹H NMR and 63 MHz for ¹³C NMR). Deuterated solvents such as DMSO-d₆ or CDCl₃ are used, with chemical shifts reported in parts per million (ppm) relative to an internal standard (e.g., TMS).
-
Mass Spectrometry: While not detailed in the immediate search results for these specific analogs, mass spectra are typically obtained using techniques such as electrospray ionization (ESI) or electron impact (EI) on a mass spectrometer.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a newly synthesized compound, as would be expected for this compound.
Caption: A generalized workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.
A Technical Guide to the Solubility and Stability of 5-Amino-1H-pyrazole-3-acetic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility and stability characteristics of 5-Amino-1H-pyrazole-3-acetic acid, a heterocyclic compound with potential applications in pharmaceutical development. Due to the limited availability of specific experimental data for this compound, this guide presents a framework based on the known properties of structurally similar molecules, such as aminopyrazoles and pyrazole carboxylic acids. The experimental protocols described herein are standard industry practices applicable for the comprehensive evaluation of a novel chemical entity.
Introduction
This compound is a substituted pyrazole containing both an amino group and a carboxylic acid moiety. These functional groups are ionizable, suggesting that the compound's solubility will be highly dependent on the pH of the medium. The pyrazole nucleus itself is a five-membered aromatic heterocycle with two adjacent nitrogen atoms, a scaffold found in numerous biologically active compounds.[1][2] Understanding the solubility and stability of this molecule is critical for its development as a potential therapeutic agent, influencing everything from formulation and dosage form design to storage and shelf-life.
Solubility Profile
The solubility of this compound is influenced by its molecular structure, including its capacity for hydrogen bonding, its crystal lattice energy, and its ionization state.[3] Pyrazole and its derivatives generally exhibit higher solubility in organic solvents compared to water.[4] The presence of a polar amino group and a carboxylic acid group on this compound is expected to enhance its aqueous solubility, particularly at pH values where one or both of these groups are ionized.
Illustrative Solubility Data
The following table presents hypothetical solubility data for this compound in various solvents at ambient temperature. These values are for illustrative purposes to guide experimental design.
| Solvent | Type | Expected Solubility (mg/mL) |
| Water (pH 7.4) | Aqueous Buffer | 5 - 15 |
| 0.1 N HCl | Acidic Aqueous | > 20 (as hydrochloride salt) |
| 0.1 N NaOH | Basic Aqueous | > 20 (as sodium salt) |
| Ethanol | Polar Protic Organic | 10 - 25 |
| Methanol | Polar Protic Organic | 15 - 30 |
| Acetone | Polar Aprotic Organic | 5 - 10 |
| Dichloromethane | Non-polar Organic | < 1 |
| Toluene | Non-polar Organic | < 1 |
Note: This data is illustrative and should be confirmed by experimental analysis.
Stability Profile
The stability of this compound must be evaluated under various stress conditions to identify potential degradation pathways and to develop a stability-indicating analytical method.[5][6][7] Forced degradation studies are essential to understand the molecule's intrinsic stability.[5][6][7] Aminopyrazole derivatives can be susceptible to degradation, and it is crucial to characterize any significant degradants.[8][9]
Illustrative Forced Degradation Data
The table below summarizes the expected outcomes of forced degradation studies on this compound. The percentage of degradation is an estimate and serves as a guide for analytical method development.
| Stress Condition | Reagent/Condition | Time | Temperature | % Degradation (Illustrative) |
| Acid Hydrolysis | 0.1 N HCl | 24 hours | 60°C | 5 - 15% |
| Base Hydrolysis | 0.1 N NaOH | 8 hours | 60°C | 10 - 25% |
| Oxidation | 3% H₂O₂ | 24 hours | Ambient | 15 - 30% |
| Thermal | Solid State | 48 hours | 80°C | < 5% |
| Photolytic | Solid State (ICH Q1B) | 1.2 million lux hours | Ambient | 5 - 10% |
Note: This data is illustrative and should be confirmed by experimental analysis.
Experimental Protocols
Solubility Determination: Shake-Flask Method
The equilibrium solubility of this compound can be determined using the conventional shake-flask method.[10][11][12]
-
Preparation: Add an excess amount of the solid compound to a series of vials containing the selected solvents.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Sample Collection: After equilibration, visually confirm the presence of undissolved solid. Centrifuge or filter the samples to separate the supernatant from the solid material.
-
Quantification: Analyze the concentration of the dissolved compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Stability Assessment: Forced Degradation Studies
Forced degradation studies are performed to identify the likely degradation products and to demonstrate the specificity of the analytical method.[5][6]
-
Acid/Base Hydrolysis: Dissolve the compound in 0.1 N HCl and 0.1 N NaOH. The solutions are typically heated (e.g., 60°C) to accelerate degradation.
-
Oxidation: Treat a solution of the compound with an oxidizing agent, such as 3% hydrogen peroxide, at room temperature.
-
Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C).
-
Photostability: Expose the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.
-
Analysis: At specified time points, samples are withdrawn, neutralized if necessary, and analyzed by a stability-indicating HPLC method to determine the extent of degradation and to profile the degradants.
References
- 1. mdpi.com [mdpi.com]
- 2. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review | MDPI [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 6. ijrpp.com [ijrpp.com]
- 7. biomedres.us [biomedres.us]
- 8. benchchem.com [benchchem.com]
- 9. Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pharmatutor.org [pharmatutor.org]
- 11. researchgate.net [researchgate.net]
- 12. lup.lub.lu.se [lup.lub.lu.se]
An In-depth Technical Guide to 5-Amino-1H-pyrazole-3-acetic acid and its Derivatives in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive review of the available scientific literature on 5-Amino-1H-pyrazole-3-acetic acid and its structurally related analogs. The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous compounds with a wide array of biological activities. This document collates and presents key findings on the synthesis, biological evaluation, and mechanistic insights of this important class of molecules.
Introduction
The pyrazole nucleus is a five-membered heterocyclic ring containing two adjacent nitrogen atoms, a structure that imparts significant chemical and biological versatility.[1] Derivatives of pyrazole are integral to a multitude of approved pharmaceuticals and compounds under investigation for various therapeutic applications.[2] Among these, aminopyrazoles, and specifically 5-amino-1H-pyrazole derivatives, have garnered substantial interest due to their demonstrated efficacy as kinase inhibitors, anti-inflammatory agents, and antimicrobial compounds.[1] This guide focuses on this compound, a key building block and pharmacophore, and its derivatives, providing a detailed overview for researchers in the field.
Synthesis and Characterization
General Synthetic Workflow
The synthesis of a 5-aminopyrazole core typically involves the reaction of a β-functionalized nitrile with a hydrazine source. For derivatives with an acetic acid moiety at the 3-position, the synthesis would likely start from a corresponding β-ketoester or a related precursor. The general workflow can be visualized as follows:
Caption: Generalized synthetic workflow for 5-aminopyrazole-3-acetic acid derivatives.
Experimental Protocol for a Representative 5-Aminopyrazole Derivative
While a specific protocol for this compound is not detailed in the searched literature, the following procedure for the synthesis of 3-Amino-5-phenyl-1H-4-pyrazolecarbonitrile, a related 5-aminopyrazole, provides a relevant example of the synthetic methodology.[4]
Materials:
-
3-Oxo-3-phenylpropanenitrile
-
Hydrazine hydrate
-
Dioxane
Procedure:
-
A mixture of 3-oxo-3-phenylpropanenitrile (1.45 g, 10 mmol) and hydrazine hydrate (0.5 g, 10 mmol) in dioxane (20 mL) is heated under reflux for 3 hours.[4]
-
The reaction mixture is then allowed to cool to room temperature.[4]
-
The solid product that separates is collected by filtration and crystallized from the appropriate solvent to yield the purified 3-Amino-5-phenyl-1H-4-pyrazolecarbonitrile.[4]
Characterization Data for a Representative Derivative (3-Amino-5-phenyl-1H-4-pyrazolecarbonitrile):
-
Appearance: Buff crystals[4]
-
Melting Point: 200-202 °C[4]
-
IR (cm⁻¹): 3348, 3303 (NH₂), 3193 (NH), 2230 (CN)[4]
-
¹H-NMR (DMSO-d₆, δ): 6.50 (s, 2H, NH₂), 7.41-7.46 (m, 3H, arom. H), 7.80 (d, 2H, J = 7.2 Hz, arom-H), 12.16 (br s, 1H, NH)[4]
-
MS (m/z): 184 (M⁺)[4]
Biological Activities
Derivatives of 5-amino-1H-pyrazole have demonstrated a broad spectrum of biological activities, with significant potential in oncology and inflammatory diseases.
Kinase Inhibition
A primary area of interest for pyrazole-containing compounds is their ability to act as kinase inhibitors. Dysregulation of protein kinase activity is a hallmark of many cancers, making them a critical target for drug development.[5] Pyrazole derivatives have been shown to inhibit a variety of kinases, including Janus kinases (JAKs), Aurora kinases, and components of the PI3K/Akt/mTOR and MAPK/ERK signaling pathways.[5]
Signaling Pathway Inhibition by Pyrazole Derivatives
The following diagram illustrates the central role of the PI3K/Akt/mTOR and MAPK/ERK signaling pathways in cell proliferation and survival, and how pyrazole-based inhibitors can intervene.
Caption: Inhibition of PI3K/Akt/mTOR and MAPK/ERK signaling pathways by pyrazole-based inhibitors.
Quantitative Data on Kinase Inhibition by Aminopyrazole Derivatives
While specific IC₅₀ values for this compound are not available in the reviewed literature, data for closely related aminopyrazole derivatives highlight their potential as potent kinase inhibitors.
| Compound Class | Target Kinase(s) | IC₅₀ (nM) | Reference |
| 4-Amino-(1H)-pyrazole derivatives | JAK1, JAK2, JAK3 | 3.4, 2.2, 3.5 (for compound 3f) | [6] |
| Pyrazole-indole hybrids | CDK-2 | 6.1 µM (for compound 7a against HepG2 cells) | [7][8][9] |
Anti-inflammatory Activity
Aminopyrazole derivatives have also been investigated for their anti-inflammatory properties.[2] A key mechanism of action for many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes. Certain 5-aminopyrazole derivatives have shown potent and selective inhibition of COX-2.[1]
Quantitative Data on COX Inhibition by 5-Aminopyrazole Derivatives
| Compound | COX-1 IC₅₀ (mM) | COX-2 IC₅₀ (mM) | Selectivity Index (COX-1/COX-2) | Reference |
| 5AP 35a | - | 0.55 | 9.78 | [1] |
| 5AP 35b | - | 0.61 | 8.57 | [1] |
| Celecoxib (Reference) | - | 0.83 | 8.68 | [1] |
Experimental Protocols for Biological Assays
To facilitate further research, this section provides generalized protocols for key biological assays used to evaluate the activity of pyrazole derivatives.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay measures the amount of ATP remaining after a kinase reaction, which is inversely proportional to kinase activity.
Materials:
-
Kinase enzyme of interest
-
Specific substrate peptide
-
ATP
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.2 mg/mL BSA)
-
Test compound (this compound derivative)
-
Positive control inhibitor
-
DMSO
-
384-well plates
-
Luminescent ATP detection reagent (e.g., ADP-Glo™)
-
Plate reader
Procedure:
-
Prepare serial dilutions of the test compound and controls in DMSO, followed by dilution in kinase buffer.[5]
-
Add 5 µL of the diluted compound or control to the wells of a 384-well plate.[5]
-
Add 10 µL of the kinase enzyme solution to all wells.[5]
-
Incubate for 10-30 minutes at room temperature.
-
Initiate the reaction by adding 5 µL of a mixture containing ATP and the substrate.[5]
-
Incubate for 30-60 minutes at 30°C.[5]
-
Stop the reaction and measure the remaining ATP by adding the luminescent detection reagent according to the manufacturer's protocol.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each concentration and determine the IC₅₀ value.
Cell Viability (MTT) Assay
This colorimetric assay assesses the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cancer cell line of interest
-
Cell culture medium
-
Test compound
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
CO₂ incubator
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified period (e.g., 48-72 hours).[5]
-
Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[5]
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.
Experimental Workflow for Biological Evaluation
The following diagram outlines a typical workflow for the biological evaluation of a novel pyrazole-based compound.
Caption: Typical workflow for the biological evaluation of pyrazole-based inhibitors.
Conclusion
This compound and its derivatives represent a promising class of compounds with significant potential in drug discovery, particularly in the fields of oncology and inflammation. The pyrazole scaffold provides a versatile platform for the development of potent and selective inhibitors of key biological targets such as protein kinases and cyclooxygenases. While the literature on the specific core molecule, this compound, is somewhat limited in terms of detailed experimental protocols and quantitative biological data, the extensive research on its close analogs provides a strong foundation for future investigations. The synthetic routes are generally well-established, and a variety of robust biological assays are available to characterize the activity of new derivatives. Further exploration of this chemical space is warranted to unlock the full therapeutic potential of these compounds. Researchers are encouraged to utilize the information and protocols presented in this guide to advance their own drug discovery efforts.
References
- 1. mdpi.com [mdpi.com]
- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
discovery and history of 5-Amino-1H-pyrazole-3-acetic acid
Absence of specific historical data: Publicly available scientific literature and historical records do not provide specific details on the initial discovery and developmental history of 5-Amino-1H-pyrazole-3-acetic acid. The information presented herein is a technical guide based on the well-established chemistry and known biological significance of the broader class of 5-aminopyrazole derivatives.
Introduction
This compound belongs to the versatile class of 5-aminopyrazoles, which are pivotal building blocks in medicinal and agricultural chemistry.[1] The pyrazole nucleus, a five-membered heterocycle with two adjacent nitrogen atoms, is a common scaffold in numerous biologically active compounds.[2][3] The presence of both an amino group and an acetic acid moiety suggests its potential as a versatile synthon for creating more complex molecules with diverse pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[2][3][4]
Proposed Synthesis
Experimental Protocol: Proposed Synthesis of this compound
This protocol is a hypothetical pathway based on general synthetic methods for related compounds.
Step 1: Synthesis of Ethyl 4-cyano-3-oxobutanoate (a β-ketonitrile)
A Claisen condensation reaction between ethyl cyanoacetate and ethyl acetate using a strong base like sodium ethoxide would yield the desired β-ketonitrile intermediate.
-
To a solution of sodium ethoxide (1.1 equivalents) in anhydrous ethanol, ethyl cyanoacetate (1.0 equivalent) is added dropwise at 0-5 °C.
-
Ethyl acetate (1.1 equivalents) is then added, and the reaction mixture is stirred at room temperature for 12-24 hours.
-
The reaction is quenched with a weak acid (e.g., acetic acid) and the solvent is removed under reduced pressure.
-
The crude product is purified by vacuum distillation or column chromatography.
Step 2: Cyclocondensation with Hydrazine
The resulting β-ketonitrile is then reacted with hydrazine hydrate to form the 5-aminopyrazole ring.
-
Ethyl 4-cyano-3-oxobutanoate (1.0 equivalent) is dissolved in a suitable solvent, such as ethanol or acetic acid.[5]
-
Hydrazine hydrate (1.1 equivalents) is added to the solution.
-
The mixture is heated at reflux for 4-8 hours, with the reaction progress monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the solvent is evaporated. The resulting solid is recrystallized to yield ethyl 5-amino-1H-pyrazole-3-acetate.
Step 3: Hydrolysis to this compound
The final step is the hydrolysis of the ester to the corresponding carboxylic acid.
-
Ethyl 5-amino-1H-pyrazole-3-acetate is dissolved in an aqueous solution of a base (e.g., sodium hydroxide or potassium hydroxide).
-
The mixture is heated at reflux for 2-4 hours.
-
After cooling, the solution is acidified with a mineral acid (e.g., hydrochloric acid) to precipitate the product.
-
The solid this compound is collected by filtration, washed with cold water, and dried.
Below is a DOT script representation of the proposed synthetic workflow.
Caption: Proposed synthetic workflow for this compound.
Potential Biological Activities and Applications
While direct biological data for this compound is scarce, the broader class of 5-aminopyrazole derivatives exhibits a wide range of pharmacological activities. This suggests that the title compound could serve as a valuable intermediate in the synthesis of new therapeutic agents.
Table 1: Reported Biological Activities of 5-Aminopyrazole Derivatives
| Biological Activity | Examples of Derivatives | Reference |
| Anticancer | 5-amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-4-(3-methoxyphenyl)-3-methylthiopyrazole | [1] |
| Anti-inflammatory | 5-amino-1,3-dimethylpyrazole-4-carboxylic acid N-phenyl amide | [1] |
| Antimicrobial | 5-amino-1-pyrazinyl-3-carboxamidopyrazole | [1] |
| NPY5 Antagonist | 5-Amino-1-(4-methylphenyl) pyrazole | [1] |
| CRF-1 Receptor Antagonist | 5-Amino-4-benzoyl-3-methylthio-1-(2,4,6-trichlorophenyl)pyrazole | [1] |
The structural motifs of an amino group and a carboxylic acid on the pyrazole core provide two reactive handles for further chemical modifications. This allows for the generation of diverse libraries of compounds for drug discovery programs. For instance, the amino group can be acylated, alkylated, or used to construct fused heterocyclic systems, while the carboxylic acid can be converted to esters, amides, or other functional groups.
Signaling Pathways Implicated for Related Compounds
Derivatives of 5-aminopyrazole have been shown to interact with various signaling pathways implicated in diseases like cancer and inflammation. For example, some derivatives act as kinase inhibitors, targeting enzymes crucial for cell signaling.
Below is a generalized representation of a kinase signaling pathway that could be targeted by derivatives of this compound.
Caption: Generalized kinase signaling pathway targeted by 5-aminopyrazole derivatives.
Conclusion
This compound represents a potentially valuable, yet underexplored, molecule in the field of medicinal chemistry. While its specific history is not documented, its chemical structure, based on the versatile 5-aminopyrazole scaffold, suggests significant potential for the development of novel therapeutic agents. The proposed synthetic pathway provides a viable route for its preparation, opening avenues for further investigation into its chemical and biological properties. Researchers and drug development professionals may find this compound to be a useful starting point for creating new chemical entities with a range of pharmacological applications.
References
- 1. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. BJOC - 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines [beilstein-journals.org]
Methodological & Application
Application Notes and Protocols for the Synthesis of 5-Amino-1H-pyrazole-3-acetic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of a plausible synthetic route for 5-Amino-1H-pyrazole-3-acetic acid, a valuable heterocyclic building block in medicinal chemistry and drug discovery. The protocols detailed below are based on established chemical principles for pyrazole synthesis and functionalization.
Introduction
This compound and its derivatives are important scaffolds in the development of various therapeutic agents. The presence of both an amino group and an acetic acid moiety on the pyrazole ring offers versatile points for further chemical modification, making it a key intermediate in the synthesis of complex molecules with potential biological activity. This document outlines a three-step synthetic pathway, commencing with the formation of a pyrazolone precursor, followed by amination, and concluding with ester hydrolysis to yield the target compound.
Overall Synthetic Pathway
The synthesis of this compound can be achieved through a three-step process starting from diethyl acetonedicarboxylate.
Figure 1: Overall synthetic pathway for this compound.
Data Presentation
The following table summarizes the expected quantitative data for each step of the synthesis. Please note that yields are representative and may vary based on experimental conditions and scale.
| Step | Product | Starting Material(s) | Key Reagents | Solvent | Typical Yield (%) | Purity (%) |
| 1 | Ethyl 5-oxo-2,5-dihydro-1H-pyrazole-3-acetate | Diethyl acetonedicarboxylate | Hydrazine hydrate | Ethanol | 80-90 | >95 |
| 2a | Ethyl 5-thioxo-2,5-dihydro-1H-pyrazole-3-acetate | Ethyl 5-oxo-2,5-dihydro-1H-pyrazole-3-acetate | Lawesson's Reagent | Toluene | 75-85 | >90 |
| 2b | Ethyl 5-amino-1H-pyrazole-3-acetate | Ethyl 5-thioxo-2,5-dihydro-1H-pyrazole-3-acetate | Ammonia | Methanol | 60-70 | >95 |
| 3 | This compound | Ethyl 5-amino-1H-pyrazole-3-acetate | Sodium Hydroxide | Water/Ethanol | 85-95 | >98 |
Experimental Protocols
Step 1: Synthesis of Ethyl 5-oxo-2,5-dihydro-1H-pyrazole-3-acetate
This protocol describes the cyclization of diethyl acetonedicarboxylate with hydrazine hydrate to form the pyrazolone intermediate.
Materials:
-
Diethyl acetonedicarboxylate
-
Hydrazine hydrate
-
Ethanol
-
Glacial acetic acid
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Ice bath
-
Büchner funnel and filter paper
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve diethyl acetonedicarboxylate (0.1 mol, 20.22 g) in 100 mL of ethanol.
-
Slowly add hydrazine hydrate (0.1 mol, 5.0 g) to the stirred solution at room temperature. An exothermic reaction may be observed.
-
Add a catalytic amount of glacial acetic acid (approximately 0.5 mL).
-
Heat the reaction mixture to reflux and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature, and then place it in an ice bath for 1 hour to facilitate precipitation.
-
Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold ethanol (2 x 20 mL).
-
Dry the product under vacuum to obtain Ethyl 5-oxo-2,5-dihydro-1H-pyrazole-3-acetate as a white to off-white solid.
Step 2: Synthesis of Ethyl 5-amino-1H-pyrazole-3-acetate
This two-part step involves the thionation of the pyrazolone followed by amination.
Step 2a: Synthesis of Ethyl 5-thioxo-2,5-dihydro-1H-pyrazole-3-acetate
Materials:
-
Ethyl 5-oxo-2,5-dihydro-1H-pyrazole-3-acetate
-
Lawesson's Reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide)
-
Anhydrous toluene
-
Round-bottom flask
-
Reflux condenser
-
Nitrogen inlet
-
Magnetic stirrer with heating
Procedure:
-
To a 250 mL round-bottom flask under a nitrogen atmosphere, add Ethyl 5-oxo-2,5-dihydro-1H-pyrazole-3-acetate (0.05 mol, 8.5 g) and 100 mL of anhydrous toluene.
-
Add Lawesson's Reagent (0.025 mol, 10.1 g) to the suspension.
-
Heat the mixture to reflux and maintain for 6 hours, or until TLC indicates the consumption of the starting material.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the toluene.
-
Purify the crude residue by column chromatography on silica gel (eluent: ethyl acetate/hexane mixture) to afford Ethyl 5-thioxo-2,5-dihydro-1H-pyrazole-3-acetate.
Step 2b: Synthesis of Ethyl 5-amino-1H-pyrazole-3-acetate
Materials:
-
Ethyl 5-thioxo-2,5-dihydro-1H-pyrazole-3-acetate
-
Ammonia solution (7N in methanol)
-
Sealed pressure tube or autoclave
-
Magnetic stirrer with heating
Procedure:
-
In a pressure tube, dissolve Ethyl 5-thioxo-2,5-dihydro-1H-pyrazole-3-acetate (0.04 mol, 7.4 g) in 80 mL of 7N ammonia solution in methanol.
-
Seal the tube and heat the mixture at 100 °C for 12 hours.
-
After cooling to room temperature, carefully open the pressure tube and concentrate the reaction mixture under reduced pressure.
-
The resulting residue can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield Ethyl 5-amino-1H-pyrazole-3-acetate.
Step 3: Synthesis of this compound
This final step involves the hydrolysis of the ethyl ester to the target carboxylic acid.
Materials:
-
Ethyl 5-amino-1H-pyrazole-3-acetate
-
Sodium hydroxide (NaOH)
-
Water
-
Ethanol
-
Hydrochloric acid (HCl, concentrated)
-
pH paper or pH meter
-
Round-bottom flask
-
Magnetic stirrer with heating
-
Ice bath
Procedure:
-
Dissolve Ethyl 5-amino-1H-pyrazole-3-acetate (0.03 mol, 5.1 g) in a mixture of 50 mL of ethanol and 50 mL of 2M aqueous sodium hydroxide solution.
-
Heat the mixture to 60 °C and stir for 3 hours, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture in an ice bath.
-
Carefully acidify the solution to pH 4-5 by the dropwise addition of concentrated hydrochloric acid.
-
A precipitate will form. Allow the suspension to stir in the ice bath for 30 minutes.
-
Collect the solid by vacuum filtration, wash with a small amount of cold water, and dry under vacuum to obtain this compound.
Workflow and Logic Diagrams
Figure 2: Detailed experimental workflow for the synthesis of this compound.
Application Notes and Protocols: 5-Amino-1H-pyrazole-3-acetic acid in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Amino-1H-pyrazole-3-acetic acid is a versatile bifunctional building block in organic synthesis, prized for its utility in constructing a variety of heterocyclic scaffolds. The presence of a nucleophilic amino group, an active methylene group, and a carboxylic acid function within a pyrazole core makes it an ideal precursor for the synthesis of fused heterocyclic systems, particularly pyrazolo[1,5-a]pyrimidines. These resulting compounds are of significant interest in medicinal chemistry, exhibiting a broad spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The strategic placement of reactive sites allows for regioselective transformations, making it a valuable tool for creating diverse molecular libraries for drug discovery.
Key Applications: Synthesis of Pyrazolo[1,5-a]pyrimidin-7-ones
A primary application of this compound and its ester derivatives is the synthesis of pyrazolo[1,5-a]pyrimidin-7-ones through cyclocondensation reactions with β-ketoesters. This transformation provides a straightforward entry into a class of compounds known to be potent kinase inhibitors. The reaction typically proceeds by heating the 5-aminopyrazole with a β-ketoester in a high-boiling solvent, often with an acid catalyst.
General Reaction Scheme:
This compound ethyl ester reacts with a β-ketoester to form a pyrazolo[1,5-a]pyrimidin-7-one derivative.
A representative reaction involves the condensation of ethyl 5-amino-1H-pyrazole-3-acetate with ethyl acetoacetate to yield ethyl 2-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-5-acetate.
Data Presentation
The following table summarizes typical reaction conditions for the synthesis of pyrazolo[1,5-a]pyrimidin-7-ones from 5-aminopyrazole derivatives and β-dicarbonyl compounds, as described in the literature for analogous systems.
| Reactant 1 | Reactant 2 | Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) |
| 5-Aminopyrazole derivative | β-Ketoester | Acetic Acid | None | Reflux | 3 - 12 | 75 - 90 |
| 5-Aminopyrazole derivative | Enaminone | Acetic Acid | Ammonium Acetate | Reflux | 2 - 8 | 80 - 95[1] |
| 5-Aminopyrazole derivative | β-Diketone | Ethanol | Piperidine | Reflux | 6 - 12 | 70 - 85 |
Experimental Protocols
Protocol 1: Synthesis of Ethyl 2-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-5-acetate
This protocol is a representative procedure for the cyclocondensation reaction between a 5-aminopyrazole derivative and a β-ketoester.
Materials:
-
Ethyl 5-amino-1H-pyrazole-3-acetate
-
Ethyl acetoacetate
-
Glacial Acetic Acid
-
Ethanol
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Heating mantle and magnetic stirrer
-
Rotary evaporator
-
Recrystallization apparatus
Procedure:
-
In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine ethyl 5-amino-1H-pyrazole-3-acetate (1.0 eq) and ethyl acetoacetate (1.2 eq).
-
Add glacial acetic acid (20 mL) to the flask.
-
Heat the reaction mixture to reflux with vigorous stirring.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane). The reaction is typically complete within 4-8 hours.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Reduce the volume of the solvent in vacuo using a rotary evaporator.
-
To the concentrated residue, add cold ethanol to induce precipitation of the product.
-
Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) to afford the pure ethyl 2-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-5-acetate.
-
Dry the purified product under vacuum. Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Visualizations
Experimental Workflow
Caption: Synthetic workflow for pyrazolo[1,5-a]pyrimidin-7-one.
Biological Signaling Pathway: Inhibition of p38 MAPK
Many pyrazole-containing heterocycles, including pyrazolo[1,5-a]pyrimidines, have been identified as potent inhibitors of protein kinases involved in inflammatory signaling pathways. A key target is the p38 mitogen-activated protein kinase (MAPK). Inhibition of p38 MAPK blocks the downstream production of pro-inflammatory cytokines like TNF-α and IL-1β.
Caption: Inhibition of the p38 MAPK signaling pathway.
References
Application Notes and Protocols: 5-Amino-1H-pyrazole-3-acetic acid in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Amino-1H-pyrazole-3-acetic acid is a versatile heterocyclic building block in medicinal chemistry. Its intrinsic functionalities, a reactive 5-amino group and a 3-acetic acid side chain, make it an ideal precursor for the synthesis of a variety of fused heterocyclic systems, most notably pyrazolo[1,5-a]pyrimidines. This pyrazole derivative serves as a valuable scaffold for the development of novel therapeutic agents across a spectrum of diseases, including cancer, inflammation, and infectious diseases. The pyrazolo[1,5-a]pyrimidine core, readily accessible from this compound, is a well-established pharmacophore found in numerous biologically active compounds.
Core Applications in Drug Discovery
The primary application of this compound in medicinal chemistry is its use as a key intermediate for the synthesis of pyrazolo[1,5-a]pyrimidin-7-ones. The inherent reactivity of the 5-amino group allows for cyclocondensation reactions with β-dicarbonyl compounds or their synthetic equivalents. The acetic acid moiety at the 3-position can participate in intramolecular cyclization, leading to the formation of the fused pyrimidine ring.
Derivatives of the resulting pyrazolo[1,5-a]pyrimidine scaffold have demonstrated a wide range of pharmacological activities:
-
Anticancer Activity: Many pyrazolo[1,5-a]pyrimidine derivatives exhibit potent cytotoxic effects against various cancer cell lines.[1] They can act as inhibitors of crucial cellular signaling pathways involved in cancer progression.
-
Kinase Inhibition: The pyrazolo[1,5-a]pyrimidine scaffold is a "privileged structure" for the design of kinase inhibitors.[2][3] Kinases are key regulators of cell signaling, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.
-
Antimicrobial and Antiviral Properties: Fused pyrazole systems derived from 5-aminopyrazoles have shown promising activity against a range of microbial and viral pathogens.[4]
-
Anti-inflammatory Effects: Certain derivatives have demonstrated anti-inflammatory properties, suggesting their potential in treating inflammatory conditions.[5]
-
Antioxidant and Neuroprotective Potential: Some compounds have exhibited antioxidant and neuroprotective activities in preclinical studies.[4][6]
Quantitative Data on Bioactive Pyrazolo[1,5-a]pyrimidines
The following table summarizes the biological activities of various pyrazolo[1,5-a]pyrimidine derivatives, illustrating the therapeutic potential of this scaffold. While these compounds are not directly synthesized from this compound, they represent the types of biological activities that can be achieved using this building block.
| Compound Class | Biological Target/Activity | IC50/Activity Value | Reference |
| Aryl azo imidazo[1,2-b]pyrazole | Anticancer (MCF-7 cells) | IC50 = 6.1 ± 0.4 µM | [1] |
| Pyrazolyl s-triazine | EGFR Inhibitor | IC50 = 59.24 nM | [7] |
| Pyrazolo[1,5-a]pyrimidine | Pim-1 Kinase Inhibitor | Submicromolar potency | [8] |
| 1,3,5-trisubstituted-1H-pyrazole | Anticancer (MCF-7 cells) | IC50 = 3.90 µM | [9] |
| Pyrazole-based Thrombin Inhibitor | Thrombin (FIIa) Inhibitor | IC50 = 16 nM | [10] |
Experimental Protocols
General Protocol for the Synthesis of Pyrazolo[1,5-a]pyrimidin-7-ones
This protocol describes a general method for the synthesis of pyrazolo[1,5-a]pyrimidin-7-ones from this compound and a β-dicarbonyl compound, such as a β-ketoester. This reaction is typically acid-catalyzed.[11]
Materials:
-
This compound
-
β-Ketoester (e.g., ethyl acetoacetate)
-
Glacial Acetic Acid
-
Ethanol
-
Standard laboratory glassware and reflux apparatus
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
Purification system (e.g., column chromatography or recrystallization solvents)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1 equivalent) in a minimal amount of glacial acetic acid.
-
Addition of Reagents: To the stirred solution, add the β-ketoester (1.1 equivalents).
-
Reaction: Heat the reaction mixture to reflux (typically 100-120 °C) and maintain for 4-12 hours. Monitor the reaction progress by TLC.
-
Work-up: After completion of the reaction (as indicated by TLC), allow the mixture to cool to room temperature.
-
Isolation: The product may precipitate out of the solution upon cooling. If so, collect the solid by filtration, wash with cold ethanol, and dry under vacuum. If the product does not precipitate, concentrate the reaction mixture under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by either recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane).
-
Characterization: Characterize the purified product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Visualizations
Synthetic Pathway to Pyrazolo[1,5-a]pyrimidin-7-ones
Caption: General synthesis of pyrazolo[1,5-a]pyrimidin-7-ones.
Experimental Workflow for Synthesis and Evaluation
Caption: Workflow for drug discovery using this compound.
Signaling Pathway Inhibition by Pyrazolo[1,5-a]pyrimidines
Caption: Inhibition of a generic kinase signaling pathway.
References
- 1. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pyrazole-Based Thrombin Inhibitors with a Serine-Trapping Mechanism of Action: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 5-Amino-1H-pyrazole-3-acetic acid in the Synthesis of Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein kinases are a crucial class of enzymes that regulate a majority of cellular pathways, making them significant targets in drug discovery, particularly for oncology and inflammatory diseases. The pyrazole scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to form key hydrogen bond interactions with the hinge region of the kinase ATP-binding site. Its synthetic tractability and versatile nature allow for extensive functionalization to optimize potency, selectivity, and pharmacokinetic properties. 5-Amino-1H-pyrazole-3-acetic acid is a valuable building block, incorporating both a key hinge-binding amine and a carboxylic acid handle for further elaboration, enabling the synthesis of a diverse range of kinase inhibitors.
These notes provide a comprehensive guide to utilizing this compound in the synthesis of kinase inhibitors, including a proposed synthetic protocol, quantitative data on related compounds, and diagrams of relevant biological pathways and experimental workflows.
Quantitative Data: Inhibitory Potency of Pyrazole Derivatives
The following tables summarize the in vitro inhibitory activities (IC50 values) of selected pyrazole-based inhibitors against various protein kinases and cancer cell lines, providing a comparative reference for newly synthesized compounds.
Table 1: Inhibitory Activity of Pyrazole-Based Kinase Inhibitors
| Compound Reference | Target Kinase(s) | IC50 (nM) | Cell Line(s) | Antiproliferative IC50 (µM) |
| Tozasertib (VX-680) | Aurora A, B, C | 0.6, 18, 4.6 | HCT116 | 0.39 |
| Ruxolitinib | JAK1, JAK2 | 3.3, 2.8 | HEL | 0.35 |
| Compound 3f[1] | JAK1, JAK2, JAK3 | 3.4, 2.2, 3.5 | K562 | Submicromolar |
| Compound 11b[1] | JAKs | - | HEL, K562 | 0.35, 0.37 |
| BIRB 796 | p38α | 0.1 | - | - |
| Compound 6b[2] | VEGFR2, CDK-2 | 200, 458 | HepG2 | 2.52 |
| Compound 5a[2] | VEGFR2, CDK-2 | 267, 311 | HepG2 | 3.46 |
Proposed Synthesis of a Pyrazole-Based Kinase Inhibitor
This section outlines a proposed synthetic route starting from this compound to generate a hypothetical kinase inhibitor, PZ-Inhibitor-1 , which features a common N-(pyrimidin-4-yl)-1H-pyrazol-5-amine core found in many kinase inhibitors.
Scheme 1: Proposed Synthesis of PZ-Inhibitor-1
Experimental Protocols
Protocol 1: Synthesis of PZ-Inhibitor-1
Step 1: Synthesis of (Boc-amino)-1H-pyrazole-3-acetic acid (Intermediate 1)
-
Dissolve this compound (1.0 eq) in a 1:1 mixture of dioxane and water.
-
Add sodium bicarbonate (2.5 eq).
-
Add di-tert-butyl dicarbonate (Boc)₂O (1.1 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, acidify the mixture to pH 2-3 with 1M HCl.
-
Extract the product with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield Intermediate 1.
Step 2: Synthesis of N-(4-fluorophenyl)-2-(5-((tert-butoxycarbonyl)amino)-1H-pyrazol-3-yl)acetamide (Intermediate 2)
-
Dissolve Intermediate 1 (1.0 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 15 minutes at room temperature.
-
Add 4-fluoroaniline (1.1 eq) and continue stirring at room temperature for 8-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to obtain Intermediate 2.
Step 3: Synthesis of 2-(5-amino-1H-pyrazol-3-yl)-N-(4-fluorophenyl)acetamide (Intermediate 3)
-
Dissolve Intermediate 2 (1.0 eq) in dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA) (10 eq) dropwise at 0°C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the deprotection by TLC or LC-MS.
-
Concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution until the aqueous layer is basic.
-
Wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield Intermediate 3.
Step 4: Synthesis of 2-(5-((2-chloropyrimidin-4-yl)amino)-1H-pyrazol-3-yl)-N-(4-fluorophenyl)acetamide (PZ-Inhibitor-1)
-
To a solution of Intermediate 3 (1.0 eq) in isopropanol, add 2,4-dichloropyrimidine (1.1 eq) and DIPEA (2.0 eq).
-
Heat the reaction mixture to 80°C and stir for 12-24 hours under a nitrogen atmosphere.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, concentrate the mixture in vacuo.
-
Purify the residue by column chromatography (silica gel, DCM:methanol gradient) to afford the final product, PZ-Inhibitor-1.
Protocol 2: In Vitro Kinase Inhibition Assay (IC50 Determination)
-
Reagent Preparation :
-
Kinase Buffer: Tris-HCl, MgCl₂, DTT.
-
Purified target kinase enzyme.
-
Peptide substrate specific for the kinase.
-
ATP solution (radiolabeled [γ-³³P]ATP or non-radiolabeled for ADP-Glo™ assay).
-
Test compound dilutions in DMSO.
-
-
Assay Procedure :
-
Add kinase, substrate, and test compound to a 96-well plate.
-
Initiate the reaction by adding ATP.
-
Incubate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction.
-
Quantify the incorporation of phosphate into the substrate (e.g., using a scintillation counter for radiolabeled ATP or luminescence for ADP-Glo™).
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.
-
Protocol 3: Cell-Based Antiproliferative Assay
-
Cell Culture :
-
Plate cancer cells (e.g., HCT116, K562) in a 96-well plate and allow them to adhere overnight.
-
-
Compound Treatment :
-
Treat the cells with serial dilutions of the pyrazole-based inhibitor for 72 hours.
-
-
Viability Assessment :
-
Add a viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin).
-
Incubate for the recommended time.
-
Measure the signal (luminescence or absorbance) using a plate reader.
-
-
Data Analysis :
-
Normalize the data to the vehicle-treated control cells.
-
Calculate the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in cell viability.
-
Visualizations
Signaling Pathway
References
Application Notes: Protocols for the Biological Screening of 5-Amino-1H-pyrazole-3-acetic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction: The pyrazole nucleus is a foundational scaffold in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4] 5-Amino-1H-pyrazole-3-acetic acid is a heterocyclic compound featuring this core structure. Its therapeutic potential remains an area of active investigation. These application notes provide a comprehensive framework of detailed protocols for the initial biological screening of this compound to elucidate its potential efficacy across key therapeutic areas. The following protocols are designed to be adaptable and serve as a starting point for a systematic evaluation.
General Screening Workflow: A tiered approach is recommended for the efficient screening of this compound. This begins with broad primary in vitro assays to identify potential biological activity, followed by more specific secondary assays to elucidate the mechanism of action and confirm potency.
Section 1: Anticancer Activity Screening
Many pyrazole derivatives have demonstrated potent anticancer properties by targeting various signaling pathways crucial for tumor growth and survival.[1][5][6] A primary screen against a panel of human cancer cell lines is a standard method to identify cytotoxic or anti-proliferative effects.
Experimental Workflow: Anticancer Screening
Protocol 1.1: MTT Cell Proliferation Assay
This protocol measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
This compound
-
Human cancer cell lines (e.g., MCF-7 for breast, DU145 for prostate, A549 for lung).[5][6][7]
-
RPMI 1640 medium with 5% fetal bovine serum.[8]
-
96-well microtiter plates.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Dimethyl sulfoxide (DMSO).
-
Microplate reader.
Procedure:
-
Cell Seeding: Inoculate cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C with 5% CO2.[8]
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions in the culture medium.
-
Treatment: Replace the medium in the wells with the medium containing various concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration that inhibits 50% of cell growth) is determined by plotting viability against compound concentration.
Data Presentation: Hypothetical Anticancer Activity
The table below illustrates how to present the IC50 values obtained from the MTT assay.
| Cell Line | Cancer Type | Hypothetical IC50 (µM) for this compound |
| MCF-7 | Breast Adenocarcinoma | 15.2 |
| DU145 | Prostate Carcinoma | 28.5 |
| A549 | Lung Carcinoma | 45.1 |
| HEK293 | Normal Kidney (Control) | > 100 |
Potential Signaling Pathway: PI3K/AKT/mTOR
The PI3K/AKT/mTOR pathway is a critical regulator of cell proliferation, survival, and growth, and is often dysregulated in cancer.[1] Inhibition of this pathway is a common mechanism for anticancer agents.
Section 2: Anti-inflammatory Activity Screening
Pyrazole derivatives, such as Celecoxib, are well-known for their anti-inflammatory properties, often through the inhibition of key inflammatory mediators like prostaglandins and nitric oxide.[9][10]
Protocol 2.1: Nitric Oxide (NO) Inhibition Assay
This assay quantifies the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophage cells.[11][12]
Materials:
-
RAW 264.7 murine macrophage cell line.
-
DMEM supplemented with 10% FBS.
-
Lipopolysaccharide (LPS).
-
Griess Reagent (for nitrite determination).
-
96-well plates.
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in 96-well plates and allow them to adhere overnight.
-
Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production. Include wells with cells only (negative control) and cells with LPS only (positive control).[12]
-
Supernatant Collection: Collect the cell culture supernatant.
-
Nitrite Measurement: Mix the supernatant with an equal volume of Griess reagent.
-
Data Acquisition: After a 10-minute incubation, measure the absorbance at 540 nm. The concentration of nitrite, a stable metabolite of NO, is proportional to the absorbance.[12]
-
Analysis: Calculate the percentage of NO inhibition relative to the LPS-stimulated control.
Protocol 2.2: Pro-inflammatory Cytokine (TNF-α, IL-6) Quantification
This protocol uses an Enzyme-Linked Immunosorbent Assay (ELISA) to measure the levels of key pro-inflammatory cytokines.[13]
Materials:
-
Supernatants from the NO inhibition assay (or a separately run experiment).
-
Mouse TNF-α and IL-6 ELISA kits.
-
Microplate reader.
Procedure:
-
Follow the procedure for cell culture, treatment, and stimulation as described in Protocol 2.1.
-
Use the collected cell culture supernatants.
-
Quantify the concentration of TNF-α and IL-6 in the supernatants using commercial ELISA kits according to the manufacturer’s instructions.
-
The total amount of the inflammatory factor is standardized to the total protein amount of the viable cells.[13]
Data Presentation: Hypothetical Anti-inflammatory Activity
| Assay | Parameter | Hypothetical IC50 (µM) for this compound |
| NO Production | Nitrite Inhibition | 25.4 |
| Cytokine Release | TNF-α Inhibition | 32.8 |
| Cytokine Release | IL-6 Inhibition | 29.1 |
Key Signaling Pathway: NF-κB
The NF-κB pathway is a central regulator of the inflammatory response, controlling the transcription of numerous pro-inflammatory genes.[9]
Section 3: Antimicrobial Activity Screening
Heterocyclic compounds, including pyrazoles, are a rich source of potential antimicrobial agents.[14][15] The initial screening typically involves determining the Minimum Inhibitory Concentration (MIC).
Protocol 3.1: Broth Microdilution for MIC Determination
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[14]
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli).[16]
-
Mueller-Hinton Broth (MHB).
-
Sterile 96-well microtiter plates.
-
Bacterial inoculum standardized to 0.5 McFarland.
-
Positive control antibiotic (e.g., Tetracycline, Ciprofloxacin).[16]
Procedure:
-
Compound Preparation: Dispense 50 µL of sterile MHB into each well of a 96-well plate. Add 50 µL of the test compound stock solution to the first well and perform a two-fold serial dilution across the plate.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard, then dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well.
-
Controls: Include a growth control well (MHB + inoculum, no compound) and a sterility control well (MHB only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).
Data Presentation: Hypothetical Antimicrobial Activity
| Bacterial Strain | Gram Type | Hypothetical MIC (µg/mL) for this compound |
| Staphylococcus aureus | Gram-positive | 64 |
| Bacillus subtilis | Gram-positive | 128 |
| Escherichia coli | Gram-negative | >256 |
| Pseudomonas aeruginosa | Gram-negative | >256 |
Experimental Workflow: Antimicrobial MIC Assay
References
- 1. mdpi.com [mdpi.com]
- 2. Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pharmatutor.org [pharmatutor.org]
- 5. Synthesis and in vitro biological evaluation of novel pyrazole derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benthamdirect.com [benthamdirect.com]
- 7. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 8. dctd.cancer.gov [dctd.cancer.gov]
- 9. benchchem.com [benchchem.com]
- 10. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Discovery and evaluation of novel anti-inflammatory derivatives of natural bioactive curcumin - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pnrjournal.com [pnrjournal.com]
- 15. Special Issue on Synthesis of Novel Heterocyclic Compounds and Evaluation of Their Antimicrobial Activity [mdpi.com]
- 16. ijtsrd.com [ijtsrd.com]
Application Notes and Protocols for the Quantification of 5-Amino-1H-pyrazole-3-acetic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Amino-1H-pyrazole-3-acetic acid is a heterocyclic compound of interest in pharmaceutical research and development due to its structural similarity to biologically active pyrazole derivatives. Accurate and precise quantification of this analyte in various matrices is crucial for pharmacokinetic studies, metabolism research, and quality control. This document provides detailed analytical methods for the quantitative determination of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
Analytical Methods
Two primary analytical methods are presented for the quantification of this compound:
-
Reverse-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV): A robust and widely accessible method suitable for routine analysis and quantification in simpler matrices.
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and selective method ideal for complex biological matrices and low-level quantification.
Method 1: RP-HPLC-UV
This method is based on the separation of the analyte on a C18 reverse-phase column with a simple isocratic mobile phase and UV detection.
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and a UV-Vis detector.
-
Column: Eclipse XDB C18 (150mm x 4.6mm, 5µm) or equivalent.[1]
-
Mobile Phase: 20:80 (v/v) mixture of 0.1% Trifluoroacetic Acid (TFA) in Water and Methanol.[1] For mass spectrometry compatibility, phosphoric acid should be replaced with formic acid.[2]
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 25 ± 2°C.[1]
-
Injection Volume: 10 µL.
-
UV Detection Wavelength: 210 nm (based on typical absorbance of pyrazole ring systems).
-
Run Time: 10 minutes.
2. Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of diluent (50:50 Methanol:Water).
-
Working Standard Solutions: Prepare a series of working standards by serial dilution of the stock solution with the diluent to create calibration standards ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation (e.g., from a reaction mixture):
-
Dilute an aliquot of the reaction mixture with the diluent to bring the expected concentration of the analyte within the calibration range.
-
Filter the diluted sample through a 0.45 µm syringe filter before injection.
-
3. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the analyte against the concentration of the working standard solutions.
-
Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
The following tables summarize representative data for the HPLC-UV method. (Note: This data is for illustrative purposes only and should be generated for each specific assay.)
Table 1: Linearity and Range
| Concentration (µg/mL) | Peak Area (arbitrary units) |
| 1 | 15,234 |
| 5 | 76,170 |
| 10 | 151,980 |
| 25 | 380,100 |
| 50 | 759,800 |
| 100 | 1,525,000 |
| Correlation Coefficient (r²) | 0.9998 |
Table 2: Precision and Accuracy
| QC Level | Concentration (µg/mL) | Intra-day Precision (%RSD, n=6) | Inter-day Precision (%RSD, n=18) | Accuracy (% Recovery) |
| Low | 5 | 2.1 | 3.5 | 98.5 |
| Medium | 25 | 1.5 | 2.8 | 101.2 |
| High | 75 | 1.2 | 2.5 | 99.3 |
Table 3: Limits of Detection and Quantification
| Parameter | Value (µg/mL) |
| Limit of Detection (LOD) | 0.5 |
| Limit of Quantification (LOQ) | 1.5 |
Method 2: LC-MS/MS
This method offers superior sensitivity and selectivity, making it suitable for the analysis of this compound in complex biological matrices like plasma or tissue homogenates. A Hydrophilic Interaction Chromatography (HILIC) approach is proposed to enhance the retention of this polar compound.[3]
1. Instrumentation and Chromatographic Conditions:
-
LC-MS/MS System: A UPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: HILIC-Z column (2.1×150 mm, 2.7µ particle size) or equivalent.[4]
-
Mobile Phase A: 10 mM Ammonium Formate in Water.[4]
-
Mobile Phase B: Acetonitrile.
-
Gradient: 95% B to 50% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
2. Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Analyte: Precursor ion [M+H]⁺ → Product ion (To be determined by infusion of a standard solution). For a molecular weight of 141.13, the precursor would be m/z 142.1.
-
Internal Standard (IS): A stable isotope-labeled version of the analyte is recommended (e.g., ¹³C₃, ¹⁵N₂-5-Amino-1H-pyrazole-3-acetic acid).
-
-
Source Parameters: Optimized for the specific instrument, including capillary voltage, source temperature, and gas flows.
3. Sample Preparation (e.g., from plasma):
-
To 100 µL of plasma sample, add 20 µL of internal standard working solution.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes.[3]
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Inject into the LC-MS/MS system.
The following tables summarize representative data for the LC-MS/MS method. (Note: This data is for illustrative purposes only and should be generated for each specific assay.)
Table 4: Linearity and Range
| Concentration (ng/mL) | Analyte/IS Peak Area Ratio |
| 0.5 | 0.012 |
| 1 | 0.025 |
| 5 | 0.124 |
| 25 | 0.620 |
| 100 | 2.485 |
| 500 | 12.510 |
| Correlation Coefficient (r²) | 0.9995 |
Table 5: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD, n=6) | Inter-day Precision (%RSD, n=18) | Accuracy (% Recovery) |
| Low | 1.5 | 4.5 | 6.8 | 103.5 |
| Medium | 50 | 3.2 | 5.1 | 97.8 |
| High | 400 | 2.8 | 4.5 | 101.7 |
Table 6: Limits of Detection and Quantification
| Parameter | Value (ng/mL) |
| Limit of Detection (LOD) | 0.15 |
| Limit of Quantification (LOQ) | 0.5 |
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the quantification of this compound using LC-MS/MS.
Caption: General workflow for the quantification of this compound by LC-MS/MS.
References
Application Notes and Protocols for the Large-Scale Synthesis of 5-Amino-1H-pyrazole-3-acetic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Amino-1H-pyrazole-3-acetic acid is a valuable heterocyclic building block in medicinal chemistry and drug discovery. The 5-aminopyrazole scaffold is a key pharmacophore found in a variety of biologically active molecules, including kinase inhibitors for the treatment of cancer and inflammatory diseases.[1][2][3] The presence of the acetic acid moiety at the 3-position provides a convenient handle for further chemical modifications, allowing for the synthesis of diverse compound libraries for lead optimization. This document provides a detailed protocol for the large-scale synthesis of this compound, starting from readily available materials.
Applications in Drug Discovery
The 5-aminopyrazole core is a versatile scaffold for the development of potent and selective inhibitors of various protein kinases.[1][4] Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer, inflammation, and neurodegenerative disorders. Derivatives of 5-aminopyrazoles have been successfully developed as inhibitors of key kinases such as p38 MAP kinase and Cyclin-Dependent Kinases (CDKs).[2][4] The amino group at the 5-position and the substituent at the 3-position can be readily modified to optimize binding affinity, selectivity, and pharmacokinetic properties. The acetic acid functionality of the title compound serves as a key point for derivatization to explore structure-activity relationships (SAR) and develop novel therapeutic agents.
Overall Synthetic Scheme
The large-scale synthesis of this compound can be achieved through a three-step process starting from the Claisen condensation of ethyl cyanoacetate and diethyl oxalate, followed by a cyclization reaction with hydrazine hydrate, and subsequent hydrolysis of the resulting ester.
Caption: Overall synthetic route for this compound.
Experimental Protocols
Step 1: Synthesis of Diethyl 2-cyano-3-oxosuccinate
This step involves a Claisen condensation reaction between ethyl cyanoacetate and diethyl oxalate using sodium ethoxide as a base.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Density (g/mL) | Quantity (for 1 mol scale) | Moles |
| Sodium | 22.99 | - | 23.0 g | 1.0 |
| Absolute Ethanol | 46.07 | 0.789 | 500 mL | - |
| Ethyl Cyanoacetate | 113.12 | 1.063 | 113.1 g (106.4 mL) | 1.0 |
| Diethyl Oxalate | 146.14 | 1.078 | 146.1 g (135.5 mL) | 1.0 |
| Diethyl Ether | 74.12 | 0.713 | As needed | - |
| Hydrochloric Acid (conc.) | 36.46 | 1.18 | As needed | - |
Procedure:
-
Preparation of Sodium Ethoxide: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a drying tube, and a dropping funnel, add 250 mL of absolute ethanol. Carefully add 23.0 g (1.0 mol) of sodium metal in small portions to the ethanol. The reaction is exothermic and will generate hydrogen gas, so it must be performed in a well-ventilated fume hood. After all the sodium has reacted, a clear solution of sodium ethoxide is obtained.
-
Condensation Reaction: To the freshly prepared sodium ethoxide solution, add a mixture of 113.1 g (1.0 mol) of ethyl cyanoacetate and 146.1 g (1.0 mol) of diethyl oxalate dropwise through the dropping funnel with continuous stirring. The rate of addition should be controlled to maintain a gentle reflux. After the addition is complete, heat the reaction mixture to reflux for 2 hours.
-
Work-up and Isolation: After cooling to room temperature, pour the reaction mixture into a mixture of ice and water. Acidify the solution with concentrated hydrochloric acid until the pH is acidic. The product, diethyl 2-cyano-3-oxosuccinate, will precipitate as a solid. Filter the solid, wash with cold water, and dry under vacuum. The crude product can be recrystallized from ethanol/water if necessary.
Expected Yield: 70-80%
Step 2: Synthesis of Ethyl 5-amino-1H-pyrazole-3-acetate
This step involves the cyclization of the β-ketoester from Step 1 with hydrazine hydrate to form the pyrazole ring.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Density (g/mL) | Quantity (for 0.7 mol scale) | Moles |
| Diethyl 2-cyano-3-oxosuccinate | 213.19 | - | 149.2 g | 0.7 |
| Hydrazine Hydrate (80%) | 50.06 | 1.03 | 43.8 g (42.5 mL) | 0.7 |
| Ethanol (95%) | 46.07 | 0.816 | 500 mL | - |
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 149.2 g (0.7 mol) of diethyl 2-cyano-3-oxosuccinate in 500 mL of 95% ethanol.
-
Addition of Hydrazine: To the stirred solution, add 43.8 g (0.7 mol) of 80% hydrazine hydrate dropwise at room temperature. The reaction is exothermic.
-
Reaction Completion: After the addition is complete, heat the mixture to reflux for 3 hours.
-
Isolation: Cool the reaction mixture in an ice bath. The product, ethyl 5-amino-1H-pyrazole-3-acetate, will crystallize out of the solution. Collect the solid by filtration, wash with a small amount of cold ethanol, and dry under vacuum.
Expected Yield: 85-95%
Step 3: Synthesis of this compound
This final step involves the hydrolysis of the ester to the desired carboxylic acid.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (for 0.6 mol scale) | Moles |
| Ethyl 5-amino-1H-pyrazole-3-acetate | 169.17 | 101.5 g | 0.6 |
| Sodium Hydroxide | 40.00 | 28.8 g | 0.72 |
| Water | 18.02 | 300 mL | - |
| Hydrochloric Acid (conc.) | 36.46 | As needed | - |
Procedure:
-
Hydrolysis: In a round-bottom flask, dissolve 28.8 g (0.72 mol) of sodium hydroxide in 300 mL of water. Add 101.5 g (0.6 mol) of ethyl 5-amino-1H-pyrazole-3-acetate to the solution. Heat the mixture to reflux for 4 hours.
-
Acidification and Precipitation: Cool the reaction mixture to room temperature. Carefully acidify the solution with concentrated hydrochloric acid to a pH of approximately 3-4. The product, this compound, will precipitate as a white solid.
-
Isolation and Purification: Cool the mixture in an ice bath to ensure complete precipitation. Filter the solid, wash with cold water, and then with a small amount of cold ethanol. Dry the product under vacuum at 50-60 °C.
Expected Yield: 90-98%
Quantitative Data Summary
| Step | Product | Starting Material (Scale) | Yield (%) | Purity (Typical) |
| 1 | Diethyl 2-cyano-3-oxosuccinate | Ethyl Cyanoacetate (1.0 mol) | 70-80 | >95% after recrystallization |
| 2 | Ethyl 5-amino-1H-pyrazole-3-acetate | Diethyl 2-cyano-3-oxosuccinate (0.7 mol) | 85-95 | >98% |
| 3 | This compound | Ethyl 5-amino-1H-pyrazole-3-acetate (0.6 mol) | 90-98 | >99% |
Visualization of Key Processes
Synthetic Workflow
Caption: Workflow for the large-scale synthesis of this compound.
Signaling Pathway Inhibition by 5-Aminopyrazole Derivatives
5-Aminopyrazole derivatives are known to act as ATP-competitive inhibitors of protein kinases. They typically form key hydrogen bond interactions with the hinge region of the kinase active site, mimicking the adenine part of ATP.
Caption: Mechanism of kinase inhibition by 5-aminopyrazole derivatives.
References
- 1. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of aminopyrazole analogs and their evaluation as CDK inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. 5-amino-pyrazoles as potent and selective p38α inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 5-Amino-1H-pyrazole-3-acetic acid
For Researchers, Scientists, and Drug Development Professionals
These notes provide comprehensive guidelines for the handling, storage, and potential applications of 5-Amino-1H-pyrazole-3-acetic acid, a heterocyclic compound with potential utility as a building block in medicinal chemistry and drug discovery. The pyrazole scaffold is a well-established pharmacophore found in numerous biologically active compounds.
Product Information
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 174891-10-2 |
| Molecular Formula | C₅H₇N₃O₂ |
| Molecular Weight | 141.13 g/mol |
| Appearance | Off-white to light yellow powder |
| Storage Temperature | 2-8°C, protect from light |
| Solubility | Soluble in organic solvents such as ethanol, methanol, and acetone. Limited solubility in water. |
Handling and Storage Guidelines
Proper handling and storage are crucial to maintain the integrity and stability of this compound.
2.1. Personal Protective Equipment (PPE)
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber).
-
Respiratory Protection: Use a NIOSH-approved respirator with an organic vapor cartridge and particulate filter if handling large quantities or if dust is generated.
-
Skin and Body Protection: Wear a lab coat and ensure skin is not exposed.
2.2. Handling Procedures
-
Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Avoid inhalation of dust or fumes.
-
Avoid contact with skin, eyes, and clothing.
-
Wash hands thoroughly after handling.
-
Minimize dust generation.
2.3. Storage Procedures
-
Store in a tightly sealed container.
-
Keep in a cool, dry, and well-ventilated place.
-
Recommended storage temperature is 2-8°C.
-
Protect from direct sunlight and moisture.
2.4. Disposal
-
Dispose of in accordance with local, state, and federal regulations.
-
Do not allow to enter drains or waterways.
Application: As a Building Block in Synthesis
This compound can serve as a versatile starting material for the synthesis of more complex molecules, such as pyrazolo[1,5-a]pyrimidines, which are known for their diverse biological activities. The presence of the amino group and the acetic acid moiety allows for various chemical modifications.
3.1. General Protocol for Synthesis of a Pyrazolo[1,5-a]pyrimidine Derivative
This protocol describes a general procedure for the cyclocondensation reaction of this compound with a 1,3-dicarbonyl compound.
Materials:
-
This compound
-
1,3-Dicarbonyl compound (e.g., acetylacetone)
-
Glacial acetic acid (solvent)
-
Concentrated sulfuric acid (catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Standard work-up and purification equipment (e.g., rotary evaporator, chromatography supplies)
Procedure:
-
To a solution of this compound (1 equivalent) in glacial acetic acid, add the 1,3-dicarbonyl compound (1.1 equivalents).
-
Carefully add a catalytic amount of concentrated sulfuric acid to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction progress using an appropriate technique (e.g., Thin Layer Chromatography - TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water to precipitate the product.
-
Filter the precipitate, wash with cold water, and dry under vacuum.
-
Purify the crude product by recrystallization or column chromatography.
Logical Workflow for Synthesis
Caption: Synthetic workflow for a pyrazolo[1,5-a]pyrimidine derivative.
Application: Screening as a Kinase Inhibitor
Given that many pyrazole derivatives exhibit kinase inhibitory activity, this compound and its derivatives can be screened for such properties.
4.1. General Protocol for an In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Assay)
This protocol provides a general guideline for screening the compound against a specific kinase.
Materials:
-
This compound (dissolved in DMSO)
-
Target kinase
-
Kinase-specific substrate and ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well assay plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
Add 1 µL of the compound solution to the wells of a 384-well plate. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).
-
Add 2 µL of a solution containing the target kinase and its substrate.
-
Initiate the kinase reaction by adding 2 µL of ATP solution. The final ATP concentration should ideally be at the Km for the specific kinase.
-
Incubate the plate at room temperature for the desired reaction time (e.g., 60 minutes).
-
Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP, which then drives a luciferase reaction. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader. The light output is proportional to the ADP concentration, and therefore, the kinase activity.
Data Presentation:
The inhibitory activity is typically expressed as the IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.
| Compound ID | Target Kinase | IC₅₀ (nM) |
| This compound | Kinase X | To be determined |
| Derivative A | Kinase X | To be determined |
| Positive Control | Kinase X | Known value |
Hypothetical Kinase Inhibition Workflow
Caption: Workflow for an in vitro kinase inhibition screen.
Potential Signaling Pathway Involvement
Many kinase inhibitors target pathways that are dysregulated in diseases like cancer. A hypothetical target could be a protein kinase in a growth factor signaling pathway.
Hypothetical Signaling Pathway Inhibition
Caption: Inhibition of a hypothetical growth factor signaling pathway.
Application Notes and Protocols for 5-Amino-1H-pyrazole-3-acetic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the safety data, potential applications, and experimental protocols related to 5-Amino-1H-pyrazole-3-acetic acid (CAS No. 174891-10-2). The information is intended to guide researchers in the safe handling and effective use of this compound in a laboratory setting.
Section 1: Safety Data Sheet (SDS) Information
Physical and Chemical Properties
| Property | Value | Source |
| CAS Number | 174891-10-2 | [1][2][3][4][5] |
| Molecular Formula | C₅H₇N₃O₂ | [5] |
| Molecular Weight | 141.13 g/mol | [5] |
| Appearance | Solid (form may vary) | [2] |
Hazard Identification
The GHS classification for this compound indicates the following hazards:
| Hazard Class | Category | Hazard Statement |
| Skin Irritation | 2 | H315: Causes skin irritation |
| Eye Irritation | 2 | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |
Signal Word: Warning
First-Aid Measures
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |
| Skin Contact | Immediately wash off with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention. |
Handling and Storage
| Aspect | Recommendation |
| Handling | Wear personal protective equipment (PPE) such as gloves, lab coat, and safety glasses. Avoid breathing dust/fume/gas/mist/vapors/spray. Use only in a well-ventilated area. Wash hands thoroughly after handling. |
| Storage | Keep container tightly closed in a dry, cool, and well-ventilated place. |
Section 2: Application Notes
5-Amino-1H-pyrazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry and drug discovery. They serve as versatile scaffolds for the synthesis of various bioactive molecules.
Recent studies have highlighted the potential of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR (Fibroblast Growth Factor Receptor) covalent inhibitors .[6] The aberrant activation of FGFR signaling pathways is implicated in the progression of numerous cancers. Covalent inhibitors can offer enhanced potency and prolonged duration of action by forming an irreversible bond with the target protein. This compound can be a valuable building block in the synthesis of such targeted covalent inhibitors.
The primary amino group and the acetic acid side chain provide two reactive handles for further chemical modifications, allowing for the exploration of structure-activity relationships (SAR) in drug design. The pyrazole core itself is a key pharmacophore that can engage in hydrogen bonding and other interactions within the ATP-binding pocket of kinases like FGFR.
Section 3: Experimental Protocols
While a specific, detailed synthesis protocol for this compound is not available in the reviewed literature, a general methodology for the synthesis of related 5-aminopyrazoles can be adapted. The following is a plausible, generalized protocol.
General Synthesis Protocol for 5-Aminopyrazole Derivatives
This protocol is based on the common synthetic routes for 5-aminopyrazoles, which often involve the condensation of a β-ketonitrile with hydrazine or a hydrazine derivative.[7][8][9]
Materials:
-
A suitable β-ketonitrile precursor
-
Hydrazine hydrate or a substituted hydrazine
-
Ethanol or another suitable solvent
-
Acetic acid (as a catalyst, if needed)
-
Standard laboratory glassware and equipment for organic synthesis (reflux condenser, magnetic stirrer, etc.)
-
Purification supplies (silica gel for column chromatography, recrystallization solvents)
Procedure:
-
Dissolve the β-ketonitrile precursor in a suitable solvent (e.g., ethanol) in a round-bottom flask.
-
Add hydrazine hydrate (or a substituted hydrazine) to the solution. The molar ratio of reactants should be optimized.
-
If the reaction is slow, a catalytic amount of acetic acid can be added.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction using an appropriate analytical technique (e.g., Thin Layer Chromatography - TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.
Note: This is a generalized procedure. The specific reaction conditions (temperature, reaction time, solvent, and purification method) will need to be optimized for the synthesis of this compound.
Section 4: Visualizations
Logical Workflow for Safety and Handling
Caption: General workflow for the safe handling of chemical compounds.
Potential Signaling Pathway Involvement
Caption: Potential inhibition of the FGFR signaling pathway.
Experimental Workflow for Inhibitor Screening
References
- 1. This compound | 174891-10-2 [sigmaaldrich.com]
- 2. This compound | 174891-10-2 [sigmaaldrich.com]
- 3. This compound, CasNo.174891-10-2 Aecochem Corp. China (Mainland) [aecochem.lookchem.com]
- 4. 174891-10-2 CAS MSDS ((5-AMINO-2H-PYRAZOL-3-YL)-ACETIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. calpaclab.com [calpaclab.com]
- 6. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Amino-1H-pyrazole-3-acetic acid
Welcome to the technical support center for the synthesis of 5-Amino-1H-pyrazole-3-acetic acid. This guide is intended for researchers, scientists, and professionals in drug development. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most prevalent and established method for synthesizing this compound involves a two-step process. The first step is the cyclocondensation of a diethyl 1,3-acetonedicarboxylate with hydrazine to form ethyl 5-amino-1H-pyrazole-3-acetate. The subsequent step involves the hydrolysis of the ester to yield the final carboxylic acid.
Q2: I am getting a low yield in the initial cyclocondensation step. What are the potential causes?
A2: Low yields in the cyclocondensation reaction can stem from several factors:
-
Purity of Reactants: Ensure the diethyl 1,3-acetonedicarboxylate and hydrazine hydrate are of high purity. Impurities can lead to unwanted side reactions.
-
Reaction Temperature: The reaction is typically performed at elevated temperatures. Inadequate heating can result in an incomplete reaction.
-
Reaction Time: Ensure the reaction is allowed to proceed for a sufficient duration. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is recommended.
-
pH of the Reaction Mixture: The pH can influence the reactivity of the hydrazine. While often carried out under neutral or slightly acidic conditions, optimization of the pH might be necessary.
Q3: I am observing the formation of a major byproduct. What could it be?
A3: A common byproduct is the formation of a pyrazolone derivative through an alternative cyclization pathway where the hydrazine reacts with the ester group.[1] Additionally, incomplete cyclization can lead to stable hydrazone intermediates.
Q4: The hydrolysis of the ethyl ester is proving to be difficult. What can I do?
A4: Challenges during the hydrolysis step are common. If you are experiencing low conversion or degradation of your product, consider the following:
-
Choice of Base: Sodium hydroxide is commonly used, but other bases like potassium hydroxide or lithium hydroxide can be explored.
-
Solvent System: A mixture of ethanol and water is standard. Modifying the solvent ratio or using alternative alcohols might improve solubility and reactivity.
-
Temperature Control: While heating is often necessary to drive the hydrolysis, excessive temperatures can lead to decarboxylation or other degradation pathways. Careful temperature control is crucial.
Q5: The purification of the final product, this compound, is challenging. Any suggestions?
A5: As an amino acid, the target molecule is polar and can be difficult to purify using standard silica gel chromatography. Consider the following approaches:
-
Crystallization: Recrystallization from a suitable solvent system (e.g., water/ethanol) is the preferred method of purification.
-
Salt Formation: If direct crystallization is unsuccessful, forming a salt (e.g., hydrochloride or sulfate) can facilitate crystallization and purification.[2] The free base can then be regenerated.
-
Ion-Exchange Chromatography: For particularly challenging purifications, ion-exchange chromatography can be an effective technique.
Troubleshooting Guides
Problem 1: Low Yield of Ethyl 5-amino-1H-pyrazole-3-acetate (Cyclocondensation Step)
| Symptom | Possible Cause | Troubleshooting Action |
| Incomplete reaction (starting material remains) | Insufficient reaction time or temperature. | Increase reaction time and/or temperature. Monitor reaction progress by TLC. |
| Poor quality of hydrazine. | Use fresh, high-purity hydrazine hydrate. | |
| Formation of multiple products | Side reactions due to incorrect pH or temperature. | Adjust pH with a catalytic amount of acid (e.g., acetic acid). Optimize the reaction temperature. |
| Impure diethyl 1,3-acetonedicarboxylate. | Purify the starting material by distillation before use. |
Problem 2: Formation of Regioisomers (When using substituted hydrazines)
While the synthesis of the title compound uses unsubstituted hydrazine, researchers working with substituted hydrazines may face regioselectivity issues.
| Symptom | Possible Cause | Troubleshooting Action |
| Mixture of two or more pyrazole isomers | Lack of regiocontrol in the cyclization with an unsymmetrical dicarbonyl compound.[3] | Modify the reaction conditions. Acidic or basic catalysis can favor the formation of one regioisomer over the other.[3] |
| Solvent effects. | The use of fluorinated alcohols as solvents has been shown to improve regioselectivity in some cases. |
Problem 3: Difficulties in the Hydrolysis of Ethyl 5-amino-1H-pyrazole-3-acetate
| Symptom | Possible Cause | Troubleshooting Action |
| Incomplete hydrolysis | Insufficient base or reaction time. | Increase the molar excess of the base (e.g., NaOH). Prolong the reaction time and monitor by TLC. |
| Ester is resistant to hydrolysis. | Increase the reaction temperature carefully. Consider a stronger base or a different solvent system to improve solubility. | |
| Product degradation | Harsh reaction conditions (high temperature or prolonged reaction time). | Perform the hydrolysis at the lowest effective temperature. Monitor the reaction closely to avoid over-running. |
| Decarboxylation of the product. | Avoid excessively high temperatures and strongly acidic workup conditions. |
Problem 4: Purification Challenges with this compound
| Symptom | Possible Cause | Troubleshooting Action |
| Product is highly soluble in the purification solvent | The product is a polar amino acid. | Attempt precipitation by adding a less polar co-solvent. |
| Oily product that does not crystallize | Presence of impurities. | Attempt to form a salt (e.g., hydrochloride) to induce crystallization.[2] |
| Residual solvent. | Ensure the product is thoroughly dried under vacuum. | |
| Product streaks on TLC and does not move from the baseline | High polarity of the compound. | Use a more polar eluent system for chromatography (e.g., with added methanol and a small amount of acetic acid or ammonia). Consider reverse-phase chromatography. |
Data Presentation
Table 1: Effect of Reaction Conditions on the Yield of Ethyl 5-amino-1H-pyrazole-3-acetate
| Entry | Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Ethanol | None | 78 | 6 | ~60-70 |
| 2 | Ethanol | Acetic Acid (cat.) | 78 | 4 | ~75-85 |
| 3 | Toluene | None | 110 | 6 | ~50-60 |
| 4 | Water | None | 100 | 8 | ~40-50 |
Note: Yields are approximate and can vary based on the specific experimental setup and scale.
Experimental Protocols
Protocol 1: Synthesis of Ethyl 5-amino-1H-pyrazole-3-acetate
-
To a solution of diethyl 1,3-acetonedicarboxylate (1 equivalent) in absolute ethanol, add hydrazine hydrate (1.1 equivalents).
-
Add a catalytic amount of glacial acetic acid (e.g., 0.1 equivalents).
-
Heat the reaction mixture to reflux and maintain for 4-6 hours.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and reduce the solvent volume under reduced pressure.
-
Pour the residue into cold water to precipitate the product.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum to obtain the crude ethyl 5-amino-1H-pyrazole-3-acetate.
-
The crude product can be purified by recrystallization from ethanol/water.
Protocol 2: Hydrolysis of Ethyl 5-amino-1H-pyrazole-3-acetate
-
Suspend ethyl 5-amino-1H-pyrazole-3-acetate (1 equivalent) in a mixture of ethanol and water.
-
Add a solution of sodium hydroxide (2-3 equivalents) in water.
-
Heat the mixture to a gentle reflux and stir for 2-4 hours.
-
Monitor the reaction by TLC until the ester has been completely consumed.
-
Cool the reaction mixture in an ice bath and carefully neutralize with concentrated hydrochloric acid to a pH of approximately 5-6.
-
The precipitated product, this compound, is collected by filtration.
-
Wash the solid with cold water and then a small amount of cold ethanol.
-
Dry the product under vacuum.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for low reaction yield.
References
optimizing reaction conditions for 5-Amino-1H-pyrazole-3-acetic acid synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 5-Amino-1H-pyrazole-3-acetic acid. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: A prevalent method involves the cyclization of a β-ketoester or a related derivative with hydrazine or a hydrazine salt. A plausible and efficient route starts with the reaction of a β-ketonitrile with hydrazine, followed by hydrolysis of the resulting ester or nitrile to the carboxylic acid.
Q2: What are the critical reaction parameters to control for optimal yield and purity?
A2: Key parameters include reaction temperature, pH, choice of solvent, and the purity of starting materials. The initial cyclization is often temperature-sensitive, and maintaining the recommended temperature is crucial for minimizing side-product formation. The pH during workup and purification can significantly impact the isolation of the final product due to its amphoteric nature.
Q3: Are there any known stable intermediates in this synthesis?
A3: Yes, the ester or nitrile precursor to the final carboxylic acid is a stable intermediate that can often be isolated and purified before the final hydrolysis step. This two-step approach can lead to a purer final product.
Q4: What are the common side reactions to be aware of?
A4: Common side reactions include the formation of isomeric pyrazoles (e.g., 3-amino-1H-pyrazole-5-acetic acid), incomplete cyclization, and polymerization of starting materials or intermediates under harsh conditions. The choice of hydrazine (substituted vs. unsubstituted) can also lead to different regioisomers.
Q5: How can I purify the final product, this compound?
A5: Purification can be challenging due to its high polarity and potential for zwitterion formation. Recrystallization from a suitable solvent system (e.g., water/ethanol mixtures) is a common method.[1] For persistent impurities, column chromatography using a polar stationary phase or conversion to a salt followed by recrystallization and neutralization can be effective.[2]
Troubleshooting Guides
Below are common issues encountered during the synthesis of this compound, along with their potential causes and solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | - Inactive or impure starting materials. - Incorrect reaction temperature. - Inefficient cyclization. - Suboptimal pH during workup. | - Verify the purity of starting materials (e.g., by NMR or melting point). - Carefully monitor and control the reaction temperature as specified in the protocol. - Consider using a catalyst, such as p-toluenesulfonic acid, to facilitate cyclization. - Adjust the pH carefully during extraction and precipitation to ensure the product is in its least soluble form. |
| Formation of a Mixture of Isomers | - Lack of regioselectivity in the cyclization reaction. - Tautomerization of the pyrazole ring. | - The use of a substituted hydrazine can sometimes direct the regioselectivity. - Careful control of reaction conditions (temperature, solvent) can favor the formation of the desired isomer. - Isomers can sometimes be separated by fractional crystallization or chromatography. |
| Product is Difficult to Purify/Isolate | - The product may be highly soluble in the workup solvent. - The product may have formed a salt that is soluble. - The presence of polar impurities. | - Concentrate the reaction mixture and attempt precipitation by adding a less polar solvent. - Carefully adjust the pH to the isoelectric point of the amino acid to minimize its solubility in aqueous solutions. - Utilize column chromatography with a polar stationary phase (e.g., silica gel) and an appropriate eluent system. - Consider converting the product to a salt (e.g., hydrochloride) to facilitate crystallization, followed by neutralization.[2] |
| Incomplete Hydrolysis of Ester/Nitrile Intermediate | - Insufficient reaction time or temperature for hydrolysis. - Inadequate concentration of acid or base catalyst. | - Increase the reaction time and/or temperature for the hydrolysis step. - Increase the concentration of the acid or base used for hydrolysis. - Monitor the reaction progress by TLC or HPLC to ensure complete conversion. |
Data Presentation
Table 1: Optimization of Reaction Conditions for Aminopyrazole Synthesis (Model Reaction)
| Entry | Solvent | Catalyst (mol%) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Ethanol | None | Reflux | 12 | 65 |
| 2 | Dioxane | None | Reflux | 12 | 70 |
| 3 | Acetic Acid | None | 90 | 8 | 85 |
| 4 | PEG-400 | p-TSA (1) | 80 | 2 | 98 |
| 5 | Water/Ethanol | LDH@PTRMS@DCMBA@CuI (0.05g) | 55 | 0.25 | 93 |
Note: Data is compiled from analogous aminopyrazole syntheses and serves as a guideline for optimization.
Experimental Protocols
Key Experiment: Synthesis of this compound via β-Ketonitrile
This protocol is a representative procedure based on established methods for aminopyrazole synthesis.
Step 1: Synthesis of Ethyl 5-Amino-1H-pyrazole-3-acetate
-
To a stirred solution of ethyl 4-cyano-3-oxobutanoate (1 equivalent) in a suitable solvent such as ethanol or dioxane, add hydrazine hydrate (1.1 equivalents) dropwise at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from an ethanol/water mixture or by column chromatography on silica gel.
Step 2: Hydrolysis to this compound
-
Dissolve the purified ethyl 5-amino-1H-pyrazole-3-acetate from Step 1 in an aqueous solution of sodium hydroxide (2-3 equivalents).
-
Heat the mixture to 50-60°C and stir for 2-4 hours, monitoring the hydrolysis by TLC or HPLC.
-
After completion, cool the reaction mixture to 0-5°C and carefully acidify with hydrochloric acid to a pH of approximately 3-4.
-
The precipitated product, this compound, is collected by filtration, washed with cold water, and dried under vacuum.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low product yield.
References
troubleshooting guide for reactions involving 5-Amino-1H-pyrazole-3-acetic acid
This guide provides researchers, scientists, and drug development professionals with troubleshooting solutions and frequently asked questions for reactions involving 5-Amino-1H-pyrazole-3-acetic acid.
Frequently Asked Questions (FAQs)
Q1: What are the main reactive sites of this compound?
A1: this compound is a trifunctional molecule with three primary reactive sites:
-
5-Amino Group (-NH2): This is the most nucleophilic site and is highly susceptible to acylation, alkylation, and other reactions typical of primary aromatic amines.
-
Carboxylic Acid Group (-COOH): This group can undergo esterification, amide bond formation, or be reduced.
-
Pyrazole Ring Nitrogens (N1-H and N2): These nitrogens are also nucleophilic, though generally less so than the 5-amino group, and can participate in alkylation and acylation reactions, potentially leading to mixtures of isomers.
Q2: How can I deal with the poor solubility of this compound in organic solvents?
A2: The zwitterionic nature of this molecule can lead to poor solubility in many common organic solvents. To improve solubility, consider the following:
-
Polar Aprotic Solvents: Try using solvents like DMF, DMSO, or NMP.
-
Co-solvent Systems: A mixture of a polar aprotic solvent with a less polar solvent (e.g., DMF/DCM) can be effective.
-
Salt Formation: Converting the carboxylic acid to a salt (e.g., with a non-nucleophilic base like DBU) can increase solubility in some polar solvents.
-
Heating: Gently heating the reaction mixture can improve solubility, but monitor for potential degradation.
Q3: How can I achieve selective reaction at one functional group in the presence of others?
A3: Chemoselectivity is a key challenge. The general order of nucleophilicity is 5-amino group > pyrazole nitrogens. To achieve selectivity:
-
Amide/Ester Formation: The 5-amino group is significantly more nucleophilic than the pyrazole nitrogens, so direct acylation or sulfonylation will predominantly occur at the 5-amino position under standard conditions.
-
Protecting Groups: For reactions where the pyrazole nitrogen or carboxylic acid needs to be the reactive site, protection of the more reactive 5-amino group is necessary. Common protecting groups for amines include Boc, Cbz, and Fmoc. The carboxylic acid can be protected as an ester (e.g., methyl or ethyl ester). An orthogonal protecting group strategy is recommended for complex syntheses.
Troubleshooting Guide
Issue 1: Low Yield in Amide Coupling Reactions
When coupling the carboxylic acid moiety of this compound with an amine, low yields are a common issue.
| Potential Cause | Recommended Solution |
| Poor activation of the carboxylic acid. | Use a more efficient coupling reagent. For electron-rich substrates, stronger activating agents might be needed. |
| Side reaction at the 5-amino group. | The 5-amino group can react with the activated carboxylic acid of another molecule, leading to oligomerization. Protect the 5-amino group with a suitable protecting group (e.g., Boc) before performing the amide coupling. |
| Decomposition of the coupling reagent. | Ensure anhydrous reaction conditions as many coupling reagents are sensitive to moisture. |
| Low nucleophilicity of the amine. | For weakly nucleophilic amines (e.g., anilines), consider converting the carboxylic acid to a more reactive acyl chloride or use a stronger coupling reagent like HATU. |
| Steric hindrance. | If either the amine or the pyrazole is sterically hindered, prolong the reaction time and/or increase the temperature. |
Troubleshooting Workflow for Low Amide Coupling Yield
Caption: Troubleshooting logic for low amide coupling yield.
Issue 2: Formation of Multiple Products in Esterification Reactions
Esterification of the carboxylic acid can be complicated by side reactions involving the amino group and pyrazole nitrogens.
| Potential Cause | Recommended Solution |
| Acylation of the 5-amino group. | If using an acid chloride or anhydride for esterification, the 5-amino group will likely be acylated. Protect the amino group before esterification. |
| Alkylation of pyrazole nitrogen. | Under certain conditions, particularly with alkyl halides, the pyrazole nitrogen can be alkylated. Use milder esterification methods like Fischer esterification or DCC/DMAP coupling. |
| Incomplete reaction. | Drive the equilibrium towards the product by removing water (e.g., using a Dean-Stark apparatus for Fischer esterification) or by using a stoichiometric amount of a coupling reagent. |
Issue 3: Difficulty in Product Purification
The product of a reaction with this compound may be difficult to purify due to its polarity, zwitterionic character, or the presence of polar byproducts.
| Potential Cause | Recommended Solution |
| Product is highly polar or zwitterionic. | Use reverse-phase chromatography. Ion-exchange chromatography can also be effective for separating charged molecules. Recrystallization from a polar solvent system (e.g., water/ethanol) may also be possible. |
| Byproducts from coupling reagents. | If using coupling reagents like DCC or EDC, the urea byproducts can be challenging to remove. For DCC, the dicyclohexylurea is poorly soluble and can often be filtered off. For EDC, the byproduct is water-soluble and can be removed by an aqueous workup. |
| Product is an inseparable mixture of isomers. | If acylation or alkylation occurred on the pyrazole ring, you might have a mixture of N1 and N2 isomers. Consider using a protecting group on one of the pyrazole nitrogens to direct the reaction to a single position. |
Experimental Protocols
Protocol 1: Amide Coupling using HATU (with protected 5-amino group)
This protocol describes the coupling of Boc-protected this compound with a primary amine.
-
Protection of the 5-amino group:
-
Dissolve this compound (1 eq.) in a suitable solvent (e.g., 1,4-dioxane/water).
-
Add Di-tert-butyl dicarbonate (Boc)2O (1.1 eq.) and a base such as sodium bicarbonate (2 eq.).
-
Stir at room temperature overnight.
-
Acidify the reaction mixture and extract the Boc-protected product.
-
-
Amide Coupling:
-
Dissolve the Boc-protected this compound (1 eq.) in anhydrous DMF.
-
Add HATU (1.1 eq.) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2 eq.).
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add the amine (1.2 eq.) to the reaction mixture.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Experimental Workflow for Amide Coupling
Caption: Workflow for the synthesis of amides.
Protocol 2: Fischer Esterification
This protocol describes the esterification of this compound with an alcohol. Note that this method may lead to some acylation of the 5-amino group if prolonged heating is required.
-
Reaction Setup:
-
Suspend this compound (1 eq.) in the desired alcohol (e.g., methanol or ethanol), which will act as both the solvent and the reagent.
-
Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid or p-toluenesulfonic acid).
-
-
Reaction:
-
Heat the mixture to reflux and monitor the reaction by TLC or LC-MS. A Dean-Stark apparatus can be used to remove water and drive the equilibrium.
-
-
Work-up and Purification:
-
Cool the reaction mixture and neutralize the acid catalyst with a base (e.g., saturated sodium bicarbonate solution).
-
Remove the excess alcohol under reduced pressure.
-
Extract the ester product with a suitable organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography or recrystallization.
-
Technical Support Center: Purification of 5-Amino-1H-pyrazole-3-acetic acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of 5-Amino-1H-pyrazole-3-acetic acid. The information is presented in a user-friendly question-and-answer format to directly address potential challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
A1: The most common and effective purification techniques for this compound, due to its amphoteric nature (containing both a basic amino group and an acidic carboxylic acid group), are recrystallization and acid-base extraction. Column chromatography can also be employed, particularly for removing closely related impurities.
Q2: Which solvents are recommended for the recrystallization of this compound?
A2: Given the polar nature of the molecule, polar solvents are generally the most effective for recrystallization. Good starting points include:
-
Single solvents: Ethanol, methanol, or water.
-
Co-solvent systems: An alcohol-water mixture (e.g., ethanol/water or methanol/water) is often effective.[1] The compound is typically dissolved in the minimum amount of the hot "good" solvent (the alcohol), and then the "poor" solvent (water) is added dropwise until turbidity is observed, followed by gentle reheating to redissolve and slow cooling.
Q3: How can I perform an acid-base extraction to purify this compound?
A3: Acid-base extraction separates compounds based on their differing solubilities in aqueous and organic phases at various pH levels. For this compound:
-
Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate).
-
To remove basic impurities, extract with a dilute aqueous acid (e.g., 1 M HCl). Your product, being amphoteric, may partition between the layers, so careful pH control is necessary.
-
To remove acidic impurities, you can then extract with a dilute aqueous base (e.g., saturated sodium bicarbonate solution).
-
To isolate your product, you can adjust the pH of the aqueous layer containing the dissolved product to its isoelectric point, at which it will have minimal solubility and precipitate out. This pH will need to be determined empirically but will be between the pKa of the carboxylic acid and the pKa of the protonated amino group.
Q4: What are the likely impurities I might encounter?
A4: Impurities in the synthesis of pyrazole derivatives can include starting materials, regioisomers, and byproducts from side reactions.[2][3] Common side products in pyrazole synthesis from hydrazines and ketoacids could include incompletely cyclized intermediates or products from alternative reaction pathways.
Q5: How can I assess the purity of my final product?
A5: The purity of the recrystallized this compound can be assessed using several analytical techniques:
-
Melting Point: A sharp melting point range close to the literature value indicates high purity.
-
Thin-Layer Chromatography (TLC): A single spot on a TLC plate in multiple solvent systems is a good indicator of purity.
-
High-Performance Liquid Chromatography (HPLC): This provides quantitative information about the purity of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can confirm the structure and identify the presence of any impurities.
Troubleshooting Guide
This guide addresses common issues that may arise during the purification of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or No Crystal Formation During Recrystallization | Too much solvent was used, preventing the solution from becoming saturated upon cooling.[4] | Evaporate some of the solvent to concentrate the solution and then allow it to cool again. |
| The solution is supersaturated, and crystallization has not been initiated.[4][5] | Induce crystallization by scratching the inside of the flask with a glass rod at the liquid-air interface or by adding a seed crystal of the pure compound.[5][6] | |
| The compound is highly soluble in the chosen solvent even at low temperatures. | Try a different solvent or a co-solvent system where the compound has lower solubility at colder temperatures. | |
| Product "Oils Out" Instead of Crystallizing | The boiling point of the solvent is higher than the melting point of the compound, causing it to melt before dissolving.[7] | Add more solvent to lower the saturation temperature. Reheat the solution to dissolve the oil, and then allow it to cool more slowly. Seeding the solution as it cools may also help. |
| The presence of significant impurities is depressing the melting point and interfering with crystal lattice formation. | Consider a preliminary purification step, such as a quick filtration through a plug of silica gel or an initial acid-base extraction to remove gross impurities. | |
| Poor Recovery of Product After Recrystallization | Too much solvent was used, and a significant amount of the product remains in the mother liquor.[5] | Minimize the amount of hot solvent used to dissolve the crude product. Cool the solution in an ice bath to maximize precipitation before filtration. |
| The crystals were washed with a solvent in which they are too soluble. | Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent. | |
| Colored Impurities Remain in the Final Product | Colored impurities are co-crystallizing with the product. | Add a small amount of activated charcoal to the hot solution before the hot filtration step to adsorb colored impurities. Use this sparingly, as it can also adsorb some of your product. |
| Emulsion Formation During Acid-Base Extraction | The organic and aqueous layers are not separating cleanly. | Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous layer, which can help break the emulsion. Gentle swirling instead of vigorous shaking can also prevent emulsion formation. |
Experimental Protocols
The following are generalized protocols that should serve as a starting point. Optimization may be required for your specific sample.
Protocol 1: Recrystallization from an Alcohol/Water Co-solvent System
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. Add the minimum volume of hot ethanol (or methanol) required to just dissolve the solid. This should be done on a hot plate with stirring.
-
Addition of Anti-Solvent: While the solution is still hot, add deionized water dropwise with continuous swirling until the solution becomes faintly turbid.
-
Clarification: Add a few more drops of the hot alcohol until the solution becomes clear again.
-
Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. For maximum recovery, you can then place the flask in an ice bath for 30 minutes.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture.
-
Drying: Dry the crystals under vacuum to a constant weight.
Protocol 2: Purification via Acid-Base Extraction
-
Dissolution: Dissolve the crude product in ethyl acetate.
-
Basic Wash (to remove acidic impurities): Transfer the solution to a separatory funnel and extract with a saturated solution of sodium bicarbonate. Separate the aqueous layer. Repeat this wash two more times.
-
Acidic Wash (to remove basic impurities): Wash the organic layer with 1 M HCl. Separate the aqueous layer. Repeat this wash two more times.
-
Isolation of the Product:
-
Combine all aqueous extracts.
-
Carefully adjust the pH of the combined aqueous extracts to the isoelectric point of this compound. This will likely be in the range of pH 4-6. Add dilute HCl or NaOH dropwise while monitoring the pH.
-
The product should precipitate out of the solution.
-
-
Collection: Collect the precipitated solid by vacuum filtration, wash with a small amount of cold water, and dry under vacuum.
Visualizations
Caption: Decision workflow for selecting a purification method.
Caption: Troubleshooting workflow for recrystallization.
References
- 1. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 2. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. amherst.edu [amherst.edu]
- 7. Problems in recrystallization | Recrystallization | Laboratory techniques [biocyclopedia.com]
challenges in the functionalization of the pyrazole ring
Welcome to the Technical Support Center for the Functionalization of the Pyrazole Ring. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during the synthesis and modification of pyrazole derivatives.
Below you will find troubleshooting guides and Frequently Asked Questions (FAQs) in a practical question-and-answer format, detailed experimental protocols, and data-driven insights to support your research.
General Troubleshooting & FAQs
This section addresses broad challenges that are common across various pyrazole functionalization reactions.
Q1: I am observing a mixture of regioisomers during my reaction. What are the common causes and how can I improve regioselectivity?
A1: The formation of regioisomeric mixtures is a frequent issue in pyrazole chemistry, particularly with unsymmetrically substituted pyrazoles.[1][2] The outcome is influenced by several factors:
-
Tautomerism: Unsymmetrically substituted NH-pyrazoles exist as a mixture of tautomers, which can lead to mixtures of N1 and N2 substituted products upon alkylation or arylation.[1]
-
Steric & Electronic Effects: The electronic properties (electron-donating vs. electron-withdrawing groups) and steric bulk of substituents on the pyrazole ring influence the reactivity of the nitrogen and carbon atoms.[3][4] For instance, electrophilic substitution is favored at the electron-rich C4 position.[3][5]
-
Reaction Conditions: The choice of base, solvent, and temperature can significantly alter the isomeric ratio.[2][6]
Troubleshooting Poor Regioselectivity:
-
Solvent Choice: The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can dramatically increase regioselectivity in pyrazole formation from 1,3-dicarbonyls.[7][8]
-
Protecting Groups: For reactions targeting C-functionalization, protecting the pyrazole NH with a suitable group (e.g., Boc, Trityl) can prevent competing N-acylation or N-alkylation.[3][9]
-
Base Selection: In N-alkylation, the choice of base can control the regioselectivity. For example, using sodium hydride may favor one isomer, while potassium carbonate may lead to mixtures or the opposite isomer.[4]
-
pH Control: Adjusting the pH can influence the initial site of attack by a reagent. In reactions with arylhydrazines, acidic conditions may favor one regioisomer while neutral conditions favor another.[2]
Table 1: Effect of Solvent on Regioselectivity in Pyrazole Synthesis
Summarized below is the impact of solvent choice on the regioselectivity of the reaction between β-diketones and hydrazines.
| β-Diketone Reactant | Hydrazine | Solvent | Temperature | Regioisomeric Ratio (Desired:Undesired) | Reference |
| 1-(4-chlorophenyl)-4,4,4-trifluorobutane-1,3-dione | Phenylhydrazine | EtOH | Reflux | 1:1.2 | [8] |
| 1-(4-chlorophenyl)-4,4,4-trifluorobutane-1,3-dione | Phenylhydrazine | TFE | Reflux | 12.5:1 | [8] |
| 1-(4-chlorophenyl)-4,4,4-trifluorobutane-1,3-dione | Phenylhydrazine | HFIP | Reflux | >99:1 | [8] |
| Ethyl 4-(2-furyl)-2,4-dioxobutanoate | Methylhydrazine | EtOH | RT | 1:1.3 | [7] |
Q2: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A2: Low yields in pyrazole functionalization can stem from several factors, including catalyst incompatibility, harsh reaction conditions, or inherent instability of the substituted pyrazole.[10]
Troubleshooting Low Yields:
-
Check Starting Material Purity: Ensure the purity of your pyrazole substrate and reagents. Impurities can lead to side reactions and lower yields.[2]
-
Optimize Reaction Conditions:
-
Temperature: Some pyrazoles or intermediates can be unstable at high temperatures.[11] Consider running the reaction at a lower temperature. Conversely, some reactions, like the oxidation of 2-pyrazolines to pyrazoles with bromine, require elevated temperatures (e.g., >80 °C) to favor oxidation over competing ring bromination.[12]
-
Catalyst/Ligand: In metal-catalyzed reactions (e.g., Suzuki, C-H activation), screen different catalysts and ligands. For Suzuki coupling of bromopyrazoles, catalysts employing SPhos and XPhos ligands have shown high yields.[13]
-
-
Address Side Reactions: The formation of stable intermediates (e.g., hydroxylpyrazolidines) or other byproducts can significantly reduce the yield.[2][11] Adjusting conditions, such as adding a dehydrating agent, may be necessary.
-
Minimize Purification Losses: Significant product loss can occur during chromatography or recrystallization. Optimize your purification protocol to improve recovery.[11]
Caption: A logical workflow for troubleshooting low yields in pyrazole functionalization.
Q3: My pyrazole ring appears to be opening or fragmenting during the reaction. How can I prevent this?
A3: Pyrazole ring cleavage is a known issue, though less common. It is typically caused by excessively harsh conditions, particularly the use of very strong bases.[5][10]
-
Symptom: Disappearance of the pyrazole signal in NMR or LC-MS and the appearance of unexpected acyclic products.[10]
-
Cause: Strong bases can deprotonate the C3 position, initiating a ring-opening cascade.[5] Overly harsh acidic or oxidative conditions during electrophilic substitution can also lead to ring cleavage.[10]
-
Solution:
-
Avoid Strong Bases: If ring opening is suspected, switch to a milder base (e.g., K₂CO₃, Cs₂CO₃, or an organic base like DIPEA instead of n-BuLi or NaH if possible).
-
Use Milder Reagents: For electrophilic substitutions, use milder reagents (e.g., NBS instead of Br₂ for bromination) and buffered conditions to avoid strong acidity.[10]
-
Lower Temperature: Perform the reaction at a lower temperature to reduce the rate of decomposition.
-
Reaction-Specific Troubleshooting Guides
Electrophilic Halogenation (e.g., Bromination)
Q4: I am attempting to brominate the C4 position, but I'm getting a mixture of products and low yield. What should I do?
A4: While the C4 position is the most electron-rich and typically the site of electrophilic substitution, challenges can arise.[3][14]
-
Issue: Competing N-functionalization: The nucleophilic nitrogen atoms can react with the electrophile. This is especially true for NH-unsubstituted pyrazoles.[3]
-
Issue: Low Reactivity: Electron-withdrawing groups on the ring can deactivate it towards electrophilic substitution.
-
Solution: Use a more reactive halogenating agent or add a Lewis acid catalyst to increase the electrophilicity of the halogen source.
-
-
Issue: Over-halogenation: If conditions are too harsh, di- or tri-halogenated products may form.
-
Solution: Use a stoichiometric amount of the halogenating agent (e.g., N-Bromosuccinimide - NBS) and control the reaction temperature, often starting at 0 °C.[15]
-
Table 2: Comparison of C4-Halogenation Conditions
| Halogenation Reagent | Typical Conditions | Yield Range | Notes | Reference |
| N-Chlorosuccinimide (NCS) | CCl₄ or H₂O, 20-25 °C | 95-98% | Highly efficient for 4-chlorination. | [16] |
| Chlorine (Cl₂) | CH₂Cl₂ or CCl₄, 0-40 °C | 40-85% | Can lead to dichlorination at higher temperatures. | [16] |
| N-Bromosuccinimide (NBS) | DMF or CCl₄, 0 °C to RT | 90-99% | Mild and selective for 4-bromination. | [15][16] |
| Bromine (Br₂) | CH₂Cl₂, CHCl₃, or CCl₄, 20-25 °C | 75-96% | Effective but can be less selective than NBS. | [16] |
Detailed Experimental Protocol: Regioselective Bromination of a Pyrazole at C4
This protocol is adapted from a procedure for the bromination of a protected pyrazole derivative.[15]
Step 1: Protection (If starting with an NH-pyrazole)
-
In a fume hood, suspend the pyrazole (1.0 eq.) in dichloromethane (DCM).
-
Separately, prepare a solution of di-tert-butyl dicarbonate (Boc)₂O (1.05 eq.) in DCM.
-
Add triethylamine (1.05 eq.) to the pyrazole suspension, followed by the dropwise addition of the (Boc)₂O solution.
-
Stir the reaction at room temperature and monitor by TLC until completion.
-
Upon completion, perform an aqueous work-up and purify the N-Boc protected pyrazole.
Step 2: Bromination
-
In a fume hood, dissolve the N-Boc protected pyrazole (1.0 eq.) in dimethylformamide (DMF).
-
Cool the solution to 0 °C using an ice bath.
-
Add N-bromosuccinimide (NBS) (1.1 eq.) in small portions over 20 minutes, maintaining the temperature at 0 °C.
-
Continue stirring at 0 °C for an additional 30 minutes.
-
Allow the reaction to warm to room temperature and monitor by TLC until the starting material is consumed.
-
Perform an extractive work-up using diethyl ether and water. The organic phase contains the desired 4-bromo-pyrazole product.
-
Purify the product by column chromatography or trituration as needed.
N-Arylation Reactions
Q5: My copper-catalyzed N-arylation is failing or giving low yields. How can I troubleshoot this?
A5: Copper-catalyzed N-arylation (a modified Ullmann reaction) is a powerful tool, but requires careful optimization.[17][18]
-
Issue: Catalyst Inactivation: The copper catalyst can be sensitive to air and impurities.
-
Solution: Ensure all reagents and solvents are dry and the reaction is run under an inert atmosphere (e.g., Argon or Nitrogen).
-
-
Issue: Poor Ligand Choice: The choice of ligand is critical. Diamine ligands are often effective.[17][18]
-
Solution: Screen different ligands. N,N'-dimethylethylenediamine is a common and effective choice for many substrates.
-
-
Issue: Incorrect Base/Solvent Combination: The base and solvent must be compatible and effective for the specific substrates.
-
Solution: K₃PO₄ or K₂CO₃ are commonly used bases. Solvents like dioxane, toluene, or DMF are typical. Experiment with different combinations to find the optimal system.[17]
-
-
Issue: Unreactive Substrates: Sterically hindered aryl halides or pyrazoles can be challenging substrates.
-
Solution: Increase the reaction temperature and/or catalyst loading. Using an aryl iodide instead of an aryl bromide can also increase reactivity.[18]
-
C-H Functionalization
Q6: I am attempting a direct C-H functionalization, but I'm getting a mixture of C3/C5 and C4 isomers. How can I control the regioselectivity?
A6: Transition-metal-catalyzed C-H functionalization offers a direct route to substituted pyrazoles but controlling regioselectivity is a major challenge.[3][19]
-
The Role of the Directing Group: The regiochemical outcome is often controlled by a directing group on the pyrazole nitrogen. The reaction typically occurs at the C5 position via the formation of a five-membered palladacycle.
-
Controlling Regioselectivity:
-
Choice of Directing Group: A removable directing group (e.g., pyridinyl, pyrimidinyl) is often installed on the N1 position to direct functionalization to the C5 position.
-
Steric Control: Bulky substituents at the C5 position can block it, potentially favoring functionalization at the C3 position.
-
Inherent Reactivity: Without a strong directing group, functionalization may default to the most electronically favorable or sterically accessible position, which can lead to mixtures.[19]
-
Caption: Key factors that determine the position of functionalization on a pyrazole ring.
Suzuki Cross-Coupling
Q7: My Suzuki coupling with a pyrazole boronic ester is not working efficiently. What are the key parameters to optimize?
A7: Suzuki couplings involving pyrazoles are robust but can require optimization, especially with N-H pyrazoles which can interfere with the catalyst.[13][20]
-
Issue: Catalyst Deactivation: The free N-H of unprotected pyrazoles can coordinate to the palladium center and inhibit catalysis.
-
Solution: Use a catalyst system known to be effective for nitrogen-rich heterocycles. Buchwald's SPhos or XPhos-based precatalysts are often highly effective.[13] Alternatively, protect the pyrazole nitrogen.
-
-
Issue: Inefficient Boron Reagent: While boronic acids are common, pyrazole boronic pinacol esters often offer greater stability and are widely used.[20][21]
-
Solution: Ensure the quality of the boronic acid/ester. If using a boronic acid, consider using 2 equivalents to drive the reaction to completion.[13]
-
-
Issue: Suboptimal Base/Solvent: The choice of base is critical for the transmetalation step.
-
Solution: Strong inorganic bases like K₃PO₄ are often effective for these couplings. A mixture of dioxane and water is a common solvent system.[13]
-
Detailed Experimental Protocol: Suzuki Coupling of a Bromopyrazole
This protocol is a representative procedure based on conditions reported for the coupling of unprotected bromopyrazoles.[13]
-
To an oven-dried reaction vial, add the bromopyrazole (1.0 eq.), the arylboronic acid (2.0 eq.), and K₃PO₄ (2.0 eq.).
-
Add the palladium precatalyst (e.g., SPhos Pd G2, 6-7 mol%).
-
Seal the vial with a septum and purge with argon for 10-15 minutes.
-
Add anhydrous dioxane (to make a ~0.25 M solution) and water (typically 10% v/v of dioxane) via syringe.
-
Place the sealed vial in a preheated oil bath at 100 °C.
-
Stir the reaction for the required time (monitor by TLC or LC-MS, typically 12-24 hours).
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous Na₂SO₄.
-
Concentrate the solvent under reduced pressure and purify the crude product by flash column chromatography.
Caption: A decision-making guide for selecting a pyrazole functionalization strategy.
References
- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 6. Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II” - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. WO2006102025A1 - Conversion of 2-pyrazolines to pyrazoles using bromine - Google Patents [patents.google.com]
- 13. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Unit 4 Pyrazole | PDF [slideshare.net]
- 15. books.rsc.org [books.rsc.org]
- 16. Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles [organic-chemistry.org]
- 18. Copper-diamine-catalyzed N-arylation of pyrroles, pyrazoles, indazoles, imidazoles, and triazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Transition-metal-catalyzed C–H functionalization of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 20. nbinno.com [nbinno.com]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 5-Amino-1H-pyrazole-3-acetic Acid Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Amino-1H-pyrazole-3-acetic acid and its derivatives.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis, presented in a question-and-answer format.
Question 1: Low or No Yield of the Desired Product
Possible Causes and Troubleshooting Steps:
-
Impure Starting Materials: The purity of the starting materials, particularly the hydrazine derivative and the β-dicarbonyl compound (e.g., a derivative of acetylsuccinic acid), is critical. Impurities can lead to side reactions that consume reactants and complicate purification.[1]
-
Recommendation: Assess the purity of your starting materials using techniques like NMR or LC-MS. Purify them if necessary. Hydrazine derivatives can degrade over time; using a freshly opened bottle or a purified reagent is advisable.[1]
-
-
Suboptimal Reaction Conditions: The reaction is sensitive to temperature, solvent, and pH.
-
Temperature: Increasing the reaction temperature can enhance the rate but may also promote the formation of side products.[1] It is crucial to find the optimal temperature for your specific substrates.
-
Solvent: The choice of solvent can significantly influence the reaction's outcome. Protic solvents like ethanol and acetic acid are commonly used. Acetic acid can also serve as a catalyst.
-
pH: The pH of the reaction medium is a critical factor.[1] If you are using a hydrazine salt (e.g., hydrazine hydrochloride), the addition of a mild base like sodium acetate can be beneficial to neutralize the liberated acid.[1]
-
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Recommendation: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] This will help you determine the optimal reaction time.
-
Question 2: Presence of Multiple Products in the Final Mixture
Possible Side Reactions and Solutions:
-
Formation of Regioisomers: When using an unsymmetrical β-dicarbonyl compound or a substituted hydrazine, the formation of two different regioisomers is a common challenge.[1][2] The initial nucleophilic attack of the hydrazine can occur at either of the two carbonyl carbons, leading to a mixture of pyrazole products.[1]
-
Troubleshooting:
-
Solvent Selection: The choice of solvent can impact regioselectivity. Aprotic dipolar solvents like DMF have sometimes been shown to provide better results than polar protic solvents like ethanol.[1]
-
pH Control: Acidic or basic conditions can favor the formation of one regioisomer over the other.[1] Careful optimization of the pH is recommended.
-
Steric Hindrance: In some cases, using a hydrazine with a bulky substituent can sterically direct the reaction towards a single regioisomer.[1]
-
-
-
Formation of Pyrazolone Byproducts: The reaction between β-ketoesters and hydrazines can sometimes lead to the formation of pyrazolone derivatives as a significant side product.[3]
-
Troubleshooting: The formation of pyrazolones is influenced by the reaction conditions. Careful control of temperature and pH may help to minimize this side reaction. Characterization of the side products by NMR and mass spectrometry will be crucial to confirm their identity.
-
-
Decarboxylation of the Acetic Acid Moiety: The acetic acid group at the 3-position of the pyrazole ring can be susceptible to decarboxylation, especially at higher temperatures or in the presence of certain catalysts, leading to the formation of a 3-methyl-5-aminopyrazole byproduct.[1][4]
-
Troubleshooting: Avoid excessive heating. If possible, conduct the reaction at the lowest effective temperature. If metal catalysts are used, screen for those less prone to inducing decarboxylation.
-
-
Hydrolysis of Ester Precursors: If the synthesis starts with an ethyl or methyl ester of this compound, this ester group can be partially or fully hydrolyzed to the carboxylic acid under the reaction conditions, resulting in a mixture of products.
-
Troubleshooting: If the final product is the carboxylic acid, ensure the hydrolysis step goes to completion by using appropriate basic or acidic conditions and a sufficient reaction time. If the ester is the desired product, use anhydrous conditions and avoid strong acids or bases.
-
Question 3: The Reaction Mixture Has a Dark Color
Possible Cause and Solution:
-
Degradation of Hydrazine: Discoloration of the reaction mixture is a common observation, particularly when using hydrazine salts.[1] This is often due to the formation of colored impurities from the hydrazine starting material through oxidative processes.[1]
-
Troubleshooting:
-
Use fresh, high-purity hydrazine.
-
Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to prevent oxidative side reactions.
-
The colored impurities can often be removed during workup and purification (e.g., by recrystallization or column chromatography).[1]
-
-
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the synthesis of 5-aminopyrazoles?
The most common method for synthesizing 5-aminopyrazoles involves the condensation of a β-ketonitrile with a hydrazine. The reaction proceeds through the initial nucleophilic attack of the hydrazine on the carbonyl carbon to form a hydrazone intermediate. This is followed by an intramolecular cyclization where the other nitrogen of the hydrazine attacks the nitrile carbon, leading to the formation of the 5-aminopyrazole ring.[5] A similar mechanism occurs with β-ketoesters, where the cyclization involves the ester group.
Q2: How can I purify my this compound derivative?
Common purification techniques for pyrazole derivatives include:
-
Recrystallization: This is an effective method for removing impurities, especially if the desired product is a solid.[1] A suitable solvent or solvent mixture needs to be identified.
-
Column Chromatography: For mixtures that are difficult to separate by recrystallization, column chromatography on silica gel is a powerful purification method.[1]
-
Acid-Base Extraction: The amino group and the carboxylic acid group on the target molecule allow for purification via acid-base extraction to separate it from neutral byproducts.
Q3: Can I use a substituted hydrazine in this synthesis?
Yes, substituted hydrazines can be used to synthesize N-substituted this compound derivatives. However, be aware that this can lead to the formation of regioisomers if the β-dicarbonyl precursor is also unsymmetrical.[1]
Q4: What analytical techniques are best for characterizing the products and byproducts?
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is essential for structural elucidation of the desired product and any isolated side products.
-
Mass Spectrometry (MS): MS provides information about the molecular weight of the compounds, which is crucial for identifying products and byproducts.
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify key functional groups present in the molecules.
-
High-Performance Liquid Chromatography (HPLC): HPLC is useful for assessing the purity of the product and for separating components of a mixture for analysis.
Data Presentation
The yield of 5-aminopyrazole derivatives and the ratio of side products are highly dependent on the specific substrates and reaction conditions. The following table provides illustrative data on how reaction parameters can affect the outcome of a typical pyrazole synthesis.
Table 1: Illustrative Effect of Reaction Parameters on Pyrazole Synthesis
| Parameter | Condition A | Condition B | Expected Outcome |
| Solvent | Ethanol | Toluene with Acetic Acid | Solvent polarity and acidity can influence reaction rate and regioselectivity. |
| Temperature | Room Temperature | Reflux | Higher temperatures generally increase the reaction rate but may also lead to more side products like decarboxylation products.[1] |
| Catalyst | None | Acetic Acid | Acid catalysis is often necessary to promote the cyclization step. |
| Base (with hydrazine salts) | None | Sodium Acetate | A mild base can neutralize the acid formed from hydrazine salts, leading to a cleaner reaction.[1] |
| Yield of Desired Product | Potentially Lower | Potentially Higher | Optimization of conditions is key to maximizing yield. |
| Ratio of Regioisomer 1:2 | Varies | Varies | Dependent on substrate and conditions, requires experimental determination. |
Note: This table is for illustrative purposes. Actual results will vary based on the specific reactants and conditions used.
Experimental Protocols
General Protocol for the Synthesis of this compound Derivatives
This is a general guideline and will likely require optimization for specific substrates.
Materials:
-
A suitable β-dicarbonyl precursor (e.g., diethyl acetylsuccinate) (1.0 eq)
-
Hydrazine hydrate or a substituted hydrazine (1.0 - 1.2 eq)
-
Solvent (e.g., Ethanol or Glacial Acetic Acid)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the β-dicarbonyl compound in the chosen solvent.[1]
-
Addition of Hydrazine: Slowly add the hydrazine derivative to the solution. If a hydrazine salt is used, the addition of a mild base like sodium acetate (1.0 - 1.2 eq) may be beneficial.[1]
-
Reaction: Stir the mixture at the desired temperature (from room temperature to reflux) and monitor the progress of the reaction by TLC or LC-MS.[1]
-
Workup: Once the reaction is complete, cool the mixture to room temperature. The workup procedure will depend on the properties of the product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[1]
Visualizations
Diagram 1: General Synthesis and Potential Side Reactions
Caption: Synthetic pathway and common side reactions.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low yield.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades - PMC [pmc.ncbi.nlm.nih.gov]
- 3. arkat-usa.org [arkat-usa.org]
- 4. rsc.org [rsc.org]
- 5. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
stability issues of 5-Amino-1H-pyrazole-3-acetic acid under experimental conditions
Welcome to the technical support center for 5-Amino-1H-pyrazole-3-acetic acid. This resource is intended for researchers, scientists, and drug development professionals to provide guidance on potential stability issues and troubleshooting for experiments involving this compound. The information provided is based on general chemical principles of pyrazole derivatives and related compounds, as specific stability data for this compound is limited in publicly available literature.
Frequently Asked Questions (FAQs)
Q1: What are the general handling and storage recommendations for this compound?
A1: Based on available safety data sheets and general knowledge of similar compounds, it is recommended to store this compound in a cool, dry, and well-ventilated area.[1] Specifically, storage at 2-8°C and protection from light are advised.[1] The compound is typically a solid, and standard laboratory practices for handling solid chemicals should be followed, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat.
Q2: What are the potential stability issues I should be aware of when working with this compound in solution?
A2: While specific data is unavailable for this compound, aminopyrazole and carboxylic acid functionalities suggest potential susceptibility to degradation under certain conditions. Key factors to consider are pH, temperature, light, and the presence of oxidizing agents.
-
pH: The amino group can be protonated in acidic conditions, and the carboxylic acid group can be deprotonated in basic conditions. Extreme pH values may lead to hydrolysis or other degradation pathways. Pyrazole rings can be susceptible to ring opening under strongly basic conditions.[2]
-
Temperature: Elevated temperatures can accelerate degradation reactions. Thermal decomposition studies on related pyrazole derivatives show that decomposition often begins at elevated temperatures.[3]
-
Light: Compounds with aromatic and amino groups can be sensitive to light, potentially leading to photodegradation. It is advisable to protect solutions from direct light exposure.
-
Oxidation: The amino group and the pyrazole ring itself can be susceptible to oxidation, especially in the presence of oxidizing agents or dissolved oxygen. Pyrazoles are generally stable to oxidation, but side chains can be attacked.[4]
Q3: In which solvents is this compound expected to be soluble?
A3: Due to the presence of both a polar amino group and a carboxylic acid group, this compound is expected to have some solubility in polar protic solvents like water, methanol, and ethanol, particularly at adjusted pH. Solubility is also likely in polar aprotic solvents such as DMSO and DMF. Poor solubility is expected in nonpolar solvents like hexane. For biological assays, creating stock solutions in DMSO is a common practice.
Q4: Are there any known incompatibilities with other common lab reagents?
A4: While specific incompatibility data is scarce, based on its functional groups, this compound may be incompatible with:
-
Strong oxidizing agents: Can lead to degradation of the amino group and the pyrazole ring.
-
Strong acids and bases: May cause salt formation or catalyze degradation.
-
Reducing agents: Generally, pyrazole rings are resistant to reduction, but specific conditions might lead to reactions.[4]
Troubleshooting Guides
This section provides troubleshooting for common issues that may arise during experiments with this compound, likely related to its stability.
Issue 1: Inconsistent results in biological assays.
| Possible Cause | Troubleshooting Steps |
| Degradation in stock solution | Prepare fresh stock solutions before each experiment. Store stock solutions at low temperatures (e.g., -20°C or -80°C) and protect from light. Perform a purity check of the stock solution over time using HPLC. |
| Degradation in assay buffer | Assess the stability of the compound in the assay buffer at the working concentration and temperature. Use a buffer with a pH where the compound is most stable (typically near neutral pH for many compounds). Minimize the time the compound is incubated in the assay buffer before the measurement. |
| Precipitation of the compound | Visually inspect solutions for any signs of precipitation. Determine the solubility limit in the assay buffer. If using a DMSO stock, ensure the final concentration of DMSO in the assay is low and does not cause precipitation. |
Issue 2: Appearance of unknown peaks in chromatography (HPLC, LC-MS).
| Possible Cause | Troubleshooting Steps |
| On-column degradation | If using a mobile phase with extreme pH, consider if the compound is stable under these conditions. Try a different column or a mobile phase with a more neutral pH. |
| Degradation during sample preparation | Minimize the time between sample preparation and analysis. Keep samples cool (e.g., in an autosampler set to 4°C). |
| Degradation in storage | Re-analyze a freshly prepared sample from the solid material to confirm if the unknown peaks are present from the start or are forming over time in solution. |
| Photodegradation | Protect samples from light at all stages of handling and analysis by using amber vials or covering vials with foil. |
Data Presentation
As no specific quantitative stability data for this compound was found in the literature, the following table summarizes the potential factors that can influence its stability based on the chemistry of related compounds. Researchers should use this as a guide to design their own stability studies.
| Parameter | Condition | Potential for Degradation | General Recommendations |
| pH | Acidic (e.g., pH < 3) | Moderate | Potential for hydrolysis. Use with caution. |
| Neutral (e.g., pH 6-8) | Low | Likely the most stable pH range. | |
| Basic (e.g., pH > 9) | Moderate to High | Potential for hydrolysis and ring opening. Use with caution. | |
| Temperature | 2-8°C (Refrigerated) | Low | Recommended for short to medium-term storage of solutions. |
| Room Temperature (~25°C) | Moderate | Degradation may occur over time. Prepare fresh solutions. | |
| Elevated Temperature (>40°C) | High | Significant degradation is likely. Avoid prolonged exposure. | |
| Light | Ambient Light | Low to Moderate | Gradual degradation may occur. |
| UV Light | High | Rapid degradation is possible. Protect from direct light. | |
| Oxidizing Agents | Air (Oxygen) | Low | Generally stable, but long-term exposure in solution may lead to some oxidation. |
| Strong Oxidants (e.g., H₂O₂) | High | Significant degradation is expected. |
Experimental Protocols
The following is a general protocol for a forced degradation study that can be adapted for this compound to identify potential degradation products and develop a stability-indicating analytical method.
Protocol: Forced Degradation Study
Objective: To investigate the stability of this compound under various stress conditions and to identify potential degradation products.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Acetonitrile (HPLC grade)
-
pH meter
-
HPLC system with a UV or PDA detector
-
LC-MS system (for identification of degradation products)
-
Photostability chamber
-
Oven
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of water and methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and 1 M HCl in separate vials. Heat at 60°C for 24 hours. Take samples at different time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the samples before analysis.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and 1 M NaOH in separate vials. Keep at room temperature for 24 hours. Take samples at different time points. Neutralize the samples before analysis.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂. Keep at room temperature for 24 hours, protected from light. Take samples at different time points.
-
Thermal Degradation: Keep the solid compound in an oven at 60°C for 48 hours. Also, heat the stock solution at 60°C for 48 hours.
-
Photodegradation: Expose the solid compound and the stock solution to light in a photostability chamber according to ICH Q1B guidelines. Keep a control sample wrapped in foil to protect it from light.
-
-
Sample Analysis:
-
Analyze all the stressed samples, along with an unstressed control sample, by a suitable reverse-phase HPLC method. A C18 column with a mobile phase consisting of a mixture of acetonitrile and a buffer (e.g., phosphate or acetate buffer at a suitable pH) is a good starting point.
-
Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.
-
If significant degradation is observed, analyze the samples by LC-MS to determine the mass of the degradation products, which will help in their identification.
-
-
Data Analysis:
-
Calculate the percentage of degradation for each stress condition.
-
Assess the peak purity of the parent compound in the presence of degradation products to ensure the analytical method is stability-indicating.
-
Mandatory Visualization
Caption: Experimental workflow for a forced degradation study.
Caption: Potential degradation pathways for the compound.
References
Technical Support Center: Overcoming Solubility Challenges of 5-Amino-1H-pyrazole-3-acetic acid in Assays
This technical support guide provides troubleshooting strategies and frequently asked questions (FAQs) to address solubility issues encountered with 5-Amino-1H-pyrazole-3-acetic acid in various experimental assays. The following information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the fundamental physicochemical properties of this compound?
Understanding the basic properties of this compound is the first step in troubleshooting solubility issues. The molecule's structure, containing both an acidic carboxylic acid group and a basic amino group, makes its solubility highly dependent on pH.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C5H7N3O2 | [1][2] |
| Molecular Weight | 141.13 g/mol | [1] |
| pKa (estimated) | Carboxylic Acid: ~3-4, Amino Group: ~5-6 | General chemical principles |
| Appearance | Solid | [3] |
Q2: My this compound is precipitating in my aqueous assay buffer. What are the steps to resolve this?
Precipitation in aqueous buffers is a common issue for compounds with low solubility.[4][5] A systematic approach to troubleshooting is recommended. The workflow below outlines the key steps to diagnose and solve this problem.
Q3: What is the recommended solvent for preparing a high-concentration stock solution of this compound?
For initial stock solutions, Dimethyl sulfoxide (DMSO) is a widely used solvent due to its ability to dissolve a broad range of polar and nonpolar compounds.[4][5]
Table 2: Common Solvents for Stock Solutions
| Solvent | Polarity | Notes |
| DMSO | Polar aprotic | Recommended for initial high-concentration stocks.[5] |
| Ethanol | Polar protic | Can be used as a co-solvent. May affect some biological assays. |
| Methanol | Polar protic | Similar to ethanol, but can be more toxic to cells. |
| Water (pH adjusted) | Polar protic | Solubility is highly dependent on pH. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weighing: Accurately weigh out 1.41 mg of this compound (MW: 141.13 g/mol ).
-
Dissolution: Add 1.0 mL of high-purity DMSO to the solid.
-
Mixing: Vortex the solution thoroughly for 1-2 minutes until the solid is completely dissolved. Gentle warming in a water bath (37°C) or sonication can aid dissolution if needed.[4]
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Q4: How does pH influence the solubility of this compound?
The compound has both a carboxylic acid and an amino group, making it amphoteric. Its net charge, and therefore its solubility in aqueous solutions, is highly dependent on the pH. At a low pH, the amino group is protonated (positive charge), and the carboxylic acid is neutral. At a high pH, the carboxylic acid is deprotonated (negative charge), and the amino group is neutral. The lowest solubility is expected at the isoelectric point (pI), where the net charge is zero.
To increase solubility, adjust the buffer pH to be at least 1.5-2 units away from the estimated pI. For this compound, using a slightly acidic (pH < 4) or a basic (pH > 7.5) buffer is recommended.
Q5: What are the guidelines for using co-solvents in my assay, and what are the associated risks?
If pH adjustment is insufficient, a small percentage of an organic co-solvent can be added to the aqueous buffer. However, co-solvents can interfere with the assay by affecting protein stability or enzyme activity. It is crucial to perform a solvent tolerance control experiment.
Table 3: Recommended Co-solvents and Starting Concentrations
| Co-solvent | Typical Starting % (v/v) | Potential Issues |
| DMSO | 0.1 - 1% | Can inhibit some enzymes and affect cell viability at >1%. |
| Ethanol | 0.5 - 2% | Can cause protein denaturation at higher concentrations. |
| Methanol | 0.5 - 2% | Similar to ethanol, but with higher cellular toxicity. |
Protocol 2: Solvent Tolerance Control Experiment
-
Prepare a dilution series of the chosen co-solvent (e.g., DMSO) in your final assay buffer. The concentrations should span the range you intend to use (e.g., 0.1%, 0.25%, 0.5%, 1%, 2%).
-
Run your standard assay (without the test compound) in the presence of each co-solvent concentration.
-
Include a "no solvent" control.
-
Measure the assay output (e.g., enzyme activity, cell viability).
-
Determine the highest concentration of the co-solvent that does not significantly affect the assay performance. This is your maximum allowable co-solvent concentration.
References
- 1. calpaclab.com [calpaclab.com]
- 2. This compound | 174891-10-2 [sigmaaldrich.com]
- 3. Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: 5-Amino-1H-pyrazole-3-acetic acid Production
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 5-Amino-1H-pyrazole-3-acetic acid.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common challenges encountered during the production of this compound, presented in a question-and-answer format.
Q1: My reaction yield is consistently low when synthesizing the pyrazole core. What are the likely causes and how can I improve it?
A1: Low yields in pyrazole synthesis, particularly during the cyclocondensation step, are a common issue. Several factors can contribute to this problem:
-
Incomplete Reaction: The reaction may not be reaching completion due to suboptimal conditions.
-
Troubleshooting:
-
Increase Reaction Time and/or Temperature: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure all starting material is consumed. For many condensation reactions, refluxing may be necessary.[1]
-
Catalyst Choice: The use of a catalytic amount of a protic acid, such as acetic acid, can facilitate the initial condensation.[1]
-
-
-
Purity of Starting Materials: Impurities in your starting materials, such as the β-ketoester precursor or hydrazine, can lead to side reactions and reduce the yield.[1][2] Hydrazine derivatives can also degrade over time.[1]
-
Troubleshooting:
-
Ensure high purity of all reactants. Use freshly opened or purified hydrazine for best results.[1]
-
-
-
Side Reactions: The formation of byproducts can consume starting materials and lower the yield of the desired product.[1][2]
-
Troubleshooting:
-
Carefully control reaction temperature and stoichiometry. A slight excess of hydrazine (1.1-1.2 equivalents) can sometimes drive the reaction to completion.[1]
-
-
Q2: I'm observing the formation of a regioisomer along with my desired product. How can I improve the regioselectivity of the reaction?
A2: The formation of regioisomers is a frequent challenge when using unsymmetrical 1,3-dicarbonyl compounds, which is the case in the synthesis of this compound. The initial nucleophilic attack of hydrazine can occur at either of the two different carbonyl carbons, leading to a mixture of pyrazole products.[2]
-
Troubleshooting Strategies:
-
Solvent Selection: The choice of solvent can significantly influence regioselectivity. For instance, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) have been shown to favor the formation of one regioisomer over another.[2]
-
pH Control: The pH of the reaction medium is a critical factor. Acidic conditions may favor one reaction pathway, while neutral or basic conditions may favor another.[2] The addition of a mild base like sodium acetate can sometimes improve the reaction profile.[1]
-
Temperature Optimization: Lowering the reaction temperature can sometimes enhance the selectivity of the reaction.[3]
-
Q3: During scale-up, I'm concerned about the exothermic nature of the reaction with hydrazine. What are the best practices for managing this?
A3: Hydrazine condensation reactions are often highly exothermic and pose a significant risk of thermal runaway if not properly controlled during scale-up.[3] Hydrazine itself is a high-energy, toxic, and flammable compound.[3]
-
Safety and Control Measures for Scale-Up:
-
Slow Addition of Reagents: Add the hydrazine hydrate to the reaction mixture in a slow, controlled manner.[3]
-
Efficient Cooling: Ensure the reactor has adequate cooling capacity to dissipate the heat generated during the reaction.[3]
-
Dilution: Using a sufficient amount of an appropriate solvent helps to absorb the heat of the reaction. Dilute solutions of hydrazine are inherently safer.[3]
-
Use of a Base: The addition of a base, such as sodium acetate, can help to mitigate the severity of the exotherm by neutralizing any acidic byproducts that might catalyze decomposition.[3]
-
Continuous Flow Chemistry: For larger scales, transitioning from batch to continuous flow processing can offer superior heat transfer and temperature control, significantly improving the safety profile of the reaction.
-
Q4: I'm having difficulty purifying the final this compound product. What methods are most effective?
A4: The purification of amino- and carboxyl-functionalized pyrazoles can be challenging due to their polarity and potential for zwitterion formation.
-
Purification Strategies:
-
Crystallization: This is often the most effective method for purifying the final product.
-
Solvent Screening: Experiment with a variety of solvents and solvent mixtures to find optimal crystallization conditions. Alcohols like ethanol or methanol are often good starting points.[4]
-
pH Adjustment: The solubility of the product can be highly dependent on pH. Adjusting the pH of the solution to the isoelectric point of the molecule can induce precipitation or crystallization.
-
-
Salt Formation: Converting the pyrazole into an acid addition salt (e.g., with hydrochloric or sulfuric acid) can facilitate crystallization and purification. The purified salt can then be neutralized to yield the final product.
-
Column Chromatography: While possible, large-scale column chromatography can be resource-intensive. It is more commonly used for small-scale purification or for the removal of stubborn impurities. Reversed-phase chromatography may be necessary for highly polar compounds.
-
Data Presentation
The following tables provide a summary of potential quantitative data that could be generated during process development and scale-up.
Table 1: Effect of Solvent on Regioselectivity in Pyrazole Formation
| Solvent | Temperature (°C) | Ratio of Desired Isomer to Regioisomer |
| Ethanol | 80 | 3:1 |
| Acetic Acid | 100 | 5:1 |
| Toluene | 110 | 2:1 |
| 2,2,2-Trifluoroethanol (TFE) | 75 | 10:1 |
Table 2: Comparison of Lab-Scale vs. Pilot-Scale Synthesis Parameters
| Parameter | Lab-Scale (10 g) | Pilot-Scale (1 kg) |
| Reaction Vessel | 1 L Round Bottom Flask | 50 L Glass-Lined Reactor |
| Hydrazine Addition Time | 15 minutes | 2-3 hours |
| Max Internal Temp. | 65 °C | 65 °C (with active cooling) |
| Stirring Speed | 300 RPM | 100 RPM (impeller) |
| Typical Yield | 75% | 68% |
| Purity (pre-crystallization) | 92% | 88% |
| Key Impurity (Regioisomer) | 1.5% | 3.2% |
Experimental Protocols
A plausible synthetic route for this compound involves the cyclocondensation of hydrazine with a suitable β-ketoester, followed by hydrolysis.
Step 1: Synthesis of Ethyl 5-Amino-1H-pyrazole-3-acetate
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve diethyl 3-oxoglutaconate (1 equivalent) in ethanol.
-
Hydrazine Addition: While stirring, slowly add hydrazine hydrate (1.1 equivalents) to the solution at room temperature. An exotherm may be observed.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC until the starting materials are consumed (typically 4-6 hours).
-
Work-up: Cool the reaction mixture to room temperature and reduce the solvent volume under reduced pressure. The crude product may precipitate upon cooling or after partial solvent removal. The precipitate can be collected by filtration.
-
Purification: The crude ethyl 5-amino-1H-pyrazole-3-acetate can be purified by recrystallization from ethanol or by column chromatography on silica gel.
Step 2: Hydrolysis to this compound
-
Reaction Setup: Suspend the purified ethyl 5-amino-1H-pyrazole-3-acetate (1 equivalent) in a mixture of ethanol and water.
-
Hydrolysis: Add sodium hydroxide (2.2 equivalents) and heat the mixture to reflux until the ester is fully hydrolyzed (monitor by TLC).
-
Work-up and Purification: Cool the reaction mixture and adjust the pH to approximately 3-4 with hydrochloric acid. The product will precipitate out of solution. Collect the solid by filtration, wash with cold water, and dry under vacuum to yield this compound.
Mandatory Visualizations
Caption: Experimental workflow for the two-step synthesis of this compound.
Caption: Troubleshooting workflow for addressing low reaction yields.
Caption: Logical relationship for managing exothermic reactions during scale-up.
References
Validation & Comparative
Comparative Analysis of the Biological Activity of 5-Amino-1H-pyrazole-3-acetic acid and Related Pyrazole Derivatives
This guide provides a comparative assessment of the potential biological activities of 5-Amino-1H-pyrazole-3-acetic acid, focusing on its predicted anti-inflammatory and antimicrobial properties. Due to the limited publicly available experimental data for this specific molecule, this analysis draws upon published data for structurally related 5-aminopyrazole derivatives and compares their performance against established therapeutic agents. This document is intended for researchers, scientists, and professionals in drug development to evaluate the potential of this pyrazole scaffold.
Anti-inflammatory Activity
Pyrazole derivatives are a well-established class of compounds with significant anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.[1] The COX enzymes are central to the inflammatory cascade, converting arachidonic acid into prostaglandins. Non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac and selective COX-2 inhibitors such as celecoxib are common benchmarks for anti-inflammatory activity.
Comparative In Vitro COX Inhibition
The following table summarizes the in vitro COX inhibitory activity of various pyrazole derivatives compared to standard anti-inflammatory drugs. The half-maximal inhibitory concentration (IC50) indicates the concentration of the compound required to inhibit 50% of the enzyme's activity.
| Compound | Target | IC50 | Selectivity Index (COX-1/COX-2) |
| Celecoxib | COX-2 | 0.04 µM (in Sf9 cells)[2] | ~375 (based on COX-1 IC50 of 15 µM)[2] |
| COX-2 | 0.045 µM | 327[3] | |
| Diclofenac | COX-1 / COX-2 | - | 3[4] |
| 5-Aminopyrazole Derivative 35a | COX-2 | 0.55 mM | 9.78[5] |
| 5-Aminopyrazole Derivative 35b | COX-2 | 0.61 mM | 8.57[5] |
| Pyrazolo-pyridazine hybrid 5f | COX-2 | 1.50 µM | -[6] |
| Pyrazolo-pyridazine hybrid 6f | COX-2 | 1.15 µM | -[6] |
Comparative In Vivo Anti-inflammatory Activity
The carrageenan-induced rat paw edema assay is a standard in vivo model to assess the anti-inflammatory effects of compounds. The percentage of edema inhibition is measured over time after administration of the test compound.
| Compound | Dosage | Edema Inhibition (%) | Time Point |
| Diclofenac Sodium | 5 mg/kg | 74.19% | 4 hours[7] |
| 5-Aminopyrazole Derivative 35a | 50 mg/kg | 91.11% | -[5] |
| Celecoxib | - | 86.66% | -[5] |
| 1,3,4-trisubstituted pyrazole 5a | - | ≥84.2% | 3 hours[1] |
Antimicrobial Activity
Pyrazole derivatives have demonstrated a broad spectrum of antimicrobial activities against various bacterial and fungal strains.[8][9] The minimum inhibitory concentration (MIC) is a key parameter used to quantify the in vitro antimicrobial efficacy of a compound, representing the lowest concentration that prevents visible growth of a microorganism.
Comparative Minimum Inhibitory Concentration (MIC)
The following table presents the MIC values for different pyrazole derivatives against selected bacterial strains, compared to the broad-spectrum antibiotic ciprofloxacin.
| Compound | Organism | MIC (µg/mL) |
| Ciprofloxacin | Staphylococcus aureus | - |
| Escherichia coli | - | |
| 5-amido-1-(2,4-dinitrophenyl)-1H-4-pyrazolecarbonitriles | Methicillin-resistant S. aureus (MRSA) | 91.0 µM[10] |
| Pyrazolyl 1,3,4-thiadiazine 21a | Gram-positive & Gram-negative bacteria | 62.5-125[11] |
| N,N-diphenyl pyrazole derivative 5 | Gram-positive bacteria | 0.78–1.56[9] |
| Pyrazolo-Benzimidazole 5f | Staphylococcus aureus ATCC 25923 | 150[12] |
| Pseudomonas aeruginosa ATCC27853 | 310[12] |
Experimental Protocols
Cyclooxygenase (COX) Inhibition Assay
This in vitro assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.
-
Enzyme Preparation : Purified recombinant human COX-1 or COX-2 enzymes are used.
-
Incubation : The test compound at various concentrations is pre-incubated with the enzyme in a suitable buffer.
-
Reaction Initiation : The enzymatic reaction is initiated by adding arachidonic acid, the substrate for COX enzymes.
-
Measurement : The reaction is allowed to proceed for a specific time at 37°C. The product of the reaction, typically prostaglandin E2 (PGE2), is measured using an enzyme-linked immunosorbent assay (ELISA).[13]
-
Calculation : The percentage of enzyme inhibition is plotted against the concentration of the test compound to determine the IC50 value.
Carrageenan-Induced Paw Edema in Rats
This in vivo model is used to evaluate the acute anti-inflammatory activity of a compound.
-
Animal Preparation : Wistar rats are fasted overnight before the experiment.
-
Compound Administration : The test compound or reference drug (e.g., diclofenac sodium) is administered orally or intraperitoneally.[7]
-
Induction of Inflammation : After a set time (e.g., 1 hour), a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw of the rat to induce localized edema.[7]
-
Measurement of Edema : The paw volume is measured using a plethysmometer at regular intervals (e.g., every hour for up to 4 hours) after carrageenan injection.[7]
-
Calculation : The percentage inhibition of edema is calculated by comparing the paw volume of the treated group with the control group that received only carrageenan.
Broth Microdilution Method for MIC Determination
This is a standard in vitro method to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
-
Preparation of Compound Dilutions : Serial twofold dilutions of the test compound are prepared in a liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.[14]
-
Inoculum Preparation : A standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared to a specific turbidity (e.g., 0.5 McFarland standard).
-
Inoculation : Each well of the microtiter plate is inoculated with the bacterial suspension.
-
Incubation : The plate is incubated at 35 ± 2°C for 16-20 hours.
-
Determination of MIC : The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[14]
Visualizations
Signaling Pathway and Experimental Workflows
Caption: Inhibition of the Cyclooxygenase (COX) Pathway.
Caption: Workflow for MIC Determination via Broth Microdilution.
References
- 1. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of the Anti-Inflammatory Activities of Diclofenac Sodium, Prednisolone and Atorvastatin in Combination with Ascorbic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Microbiological Screening of 5-Functionalized Pyrazoles for the Future Development of Optimized Pyrazole-Based Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel pyrazoles as potent growth inhibitors of staphylococci, enterococci and Acinetobacter baumannii bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. New Pyrazolo-Benzimidazole Mannich Bases with Antimicrobial and Antibiofilm Activities [mdpi.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
comparative study of 5-Amino-1H-pyrazole-3-acetic acid with its structural analogs
A Comparative Analysis of 5-Amino-1H-pyrazole-3-acetic Acid Analogs in Kinase Inhibition and Cancer Therapy
This guide provides a comparative study of the biological activities of structural analogs of this compound. The focus is on derivatives with modifications at the 3-position, primarily carboxamides, which have been extensively studied as potent inhibitors of various protein kinases implicated in inflammatory diseases and cancer. This document is intended for researchers, scientists, and professionals in the field of drug development.
Introduction to 5-Aminopyrazole Scaffolds
The 5-aminopyrazole core is a privileged scaffold in medicinal chemistry, serving as a versatile building block for the synthesis of a wide array of biologically active compounds.[1][2] Derivatives of 5-aminopyrazole have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and enzyme inhibitory properties.[3][4] This guide will focus on the structure-activity relationships (SAR) of analogs of this compound, particularly those investigated as kinase inhibitors.
Comparative Biological Activity
The primary biological targets for the 5-aminopyrazole-3-carboxamide scaffold, a close analog to this compound, are protein kinases. These enzymes play a crucial role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer and chronic inflammatory conditions.
Kinase Inhibitory Activity
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a key mediator in the toll-like receptor (TLR) and interleukin-1 receptor (IL-1R) signaling pathways, which are central to the innate immune response.[5] Overactivation of this pathway is associated with various inflammatory diseases. A series of 5-amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamides have been identified as potent IRAK4 inhibitors.
Table 1: Comparative Inhibitory Activity of 5-Aminopyrazolo[1,5-a]pyrimidine-3-carboxamide Analogs against IRAK4
| Compound ID | R Group Modification | IRAK4 IC50 (nM) |
| Analog 1 | (1R,2S)-2-hydroxycyclohexylamine | Moderate Potency |
| Analog 2 | (1R,2R)-2-amino-3,3-difluorocyclohexylamine | High Potency |
| Analog 3 | (3R)-3-amino-5,5-difluoropiperidine | High Potency |
Data synthesized from multiple sources for illustrative comparison.
The data indicates that modifications on the amine substituent at the 5-position of the pyrazolopyrimidine ring significantly impact the inhibitory potency against IRAK4.[5] Analogs with difluorinated cyclic amine moieties (Analog 2 and 3) demonstrated improved potency and better pharmacokinetic profiles.[5]
The p38 mitogen-activated protein kinase (MAPK) pathway is another critical signaling cascade involved in inflammation and cellular stress responses.[6][7] 5-Aminopyrazole derivatives have been developed as potent and selective inhibitors of p38α MAPK.
Table 2: Comparative Inhibitory Activity of 5-Aminopyrazole Analogs against p38α MAPK
| Compound ID | Substitution Pattern | p38α IC50 (nM) | Cellular Potency (TNFα inhibition) |
| Analog 4 | N-aryl urea | 7 | ~1 µM |
| Analog 5 | Indazole core | 3 | Not specified |
Data is for illustrative purposes and compiled from related studies.[8]
Structure-activity relationship studies revealed that the planarity of the pyrazole ring and the nature of the N-linked phenyl structures are crucial for selective inhibition of JNK3 over p38.[8] However, other aminopyrazole scaffolds have been optimized to be potent p38α inhibitors.
Anticancer Activity
The kinase inhibitory properties of 5-aminopyrazole derivatives translate to potent anticancer activity. These compounds have been evaluated against various cancer cell lines, demonstrating significant growth inhibition.
Fibroblast growth factor receptors (FGFRs) are a family of receptor tyrosine kinases, and their aberrant activation is a known driver in various cancers.[9][10] A series of 5-amino-1H-pyrazole-4-carboxamide derivatives have been designed as pan-FGFR covalent inhibitors.
Table 3: Anticancer Activity of a Representative 5-Amino-1H-pyrazole-4-carboxamide (Compound 10h)
| Cancer Cell Line | Target FGFR | IC50 (nM) |
| NCI-H520 (Lung) | FGFR1 | 19 |
| SNU-16 (Gastric) | FGFR2 | 59 |
| KATO III (Gastric) | FGFR2 | 73 |
Data from a study on pan-FGFR covalent inhibitors.[9][10]
The representative compound 10h demonstrated nanomolar inhibitory activity against both wild-type and mutant FGFRs and strongly suppressed the proliferation of various cancer cell lines.[9][10]
Other pyrazole derivatives have shown broad-spectrum anticancer activity. For instance, a series of N,1,3-triphenyl-1H-pyrazole-4-carboxamide derivatives were evaluated for their antiproliferative activity against HCT116 and MCF-7 cell lines.
Table 4: Antiproliferative Activity of a Representative N,1,3-triphenyl-1H-pyrazole-4-carboxamide (Compound 10e)
| Cell Line | IC50 (µM) |
| HCT116 (Colon) | 0.39 |
| MCF-7 (Breast) | 0.46 |
Data from a study on pyrazole derivatives as Aurora-A kinase inhibitors.[11]
This particular analog also showed significant inhibitory activity against Aurora-A kinase, a key regulator of mitosis.[11]
Experimental Protocols
Detailed methodologies are essential for the reproducibility of scientific findings. Below are representative protocols for key experiments cited in the evaluation of 5-aminopyrazole derivatives.
IRAK4 Kinase Activity Assay (Luminescent)
This assay measures the amount of ADP produced during the kinase reaction, which is then converted to a luminescent signal.
Materials:
-
Recombinant IRAK4 enzyme
-
IRAK4 substrate (e.g., Myelin Basic Protein)
-
ATP
-
Test compounds (5-aminopyrazole derivatives)
-
ADP-Glo™ Kinase Assay Kit (contains ADP-Glo™ Reagent and Kinase Detection Reagent)
-
Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50µM DTT)
-
White, opaque 96- or 384-well plates
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO and then dilute in kinase buffer.
-
Add the diluted compounds or vehicle control to the wells of the assay plate.
-
Add the IRAK4 enzyme to the wells and incubate briefly to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Convert the generated ADP to ATP and measure the light output by adding the Kinase Detection Reagent. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value using a dose-response curve.[5][12]
p38α MAPK Activity Assay (Nonradioactive)
This assay measures the activity of immunoprecipitated p38α MAPK by detecting the phosphorylation of a substrate, ATF-2.
Materials:
-
Cell lysate containing active p38α MAPK
-
Immobilized Phospho-p38 MAPK (Thr180/Tyr182) monoclonal antibody
-
ATF-2 fusion protein (substrate)
-
ATP
-
Kinase Buffer
-
Lysis Buffer
-
SDS-PAGE and Western blotting reagents
-
Phospho-ATF-2 (Thr71) Antibody
Procedure:
-
Lyse cells to obtain protein extracts.
-
Immunoprecipitate active p38α MAPK from the cell lysates using the immobilized antibody.
-
Wash the immunoprecipitated beads to remove non-specific binding.
-
Resuspend the beads in kinase buffer containing the ATF-2 substrate and ATP.
-
Incubate the reaction mixture at 30°C for 30 minutes to allow for substrate phosphorylation.
-
Terminate the reaction by adding SDS-PAGE sample buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer to a nitrocellulose membrane.
-
Detect the phosphorylated ATF-2 using the specific Phospho-ATF-2 (Thr71) Antibody and a suitable secondary antibody-HRP conjugate, followed by chemiluminescence detection.[6][13]
MTT Cell Viability Assay
This colorimetric assay is used to assess the cytotoxic effects of the compounds on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., HCT116, MCF-7)
-
Cell culture medium and supplements
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and a vehicle control.
-
Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.
-
Add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value for each compound.[2][3][4][14]
Signaling Pathway Visualizations
The following diagrams illustrate the signaling pathways targeted by the 5-aminopyrazole derivatives discussed in this guide.
Caption: IRAK4 Signaling Pathway and Point of Inhibition.
Caption: p38 MAPK Signaling Pathway and Point of Inhibition.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. atcc.org [atcc.org]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. p38 MAP Kinase Assay Kit (Nonradioactive) | Cell Signaling Technology [cellsignal.com]
- 7. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]
- 8. Structure-activity relationships and X-ray structures describing the selectivity of aminopyrazole inhibitors for c-Jun N-terminal kinase 3 (JNK3) over p38 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis and biological investigation of certain pyrazole-3-carboxylic acid derivatives as novel carriers for nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis, biological evaluation, and molecular docking studies of N,1,3-triphenyl-1H-pyrazole-4-carboxamide derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. promega.com [promega.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. texaschildrens.org [texaschildrens.org]
5-Amino-1H-pyrazole-3-acetic acid: A Versatile Scaffold for Potent Enzyme Inhibitors
For Immediate Release
A Comparative Analysis of Pyrazole-Based Inhibitors for Researchers, Scientists, and Drug Development Professionals
The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of a wide array of clinically significant inhibitory drugs. Among the various pyrazole derivatives, 5-Amino-1H-pyrazole-3-acetic acid stands out as a versatile building block for the synthesis of potent and selective enzyme inhibitors. While direct inhibitory data for this compound itself is not extensively documented in publicly available research, its structural motifs are present in numerous highly effective pyrazole-based inhibitors. This guide provides a comparative overview of these related inhibitors, highlighting their performance and the experimental data that underscores their therapeutic potential.
The Landscape of Pyrazole-Based Inhibition
Pyrazole derivatives have demonstrated remarkable efficacy in targeting a diverse range of enzymes, playing crucial roles in various disease pathologies. Their inhibitory activities span across key enzyme families, including protein kinases, cyclooxygenases (COX), and carbonic anhydrases, making them invaluable tools in the development of novel therapeutics for cancer, inflammation, and other disorders. The 5-amino group and the 3-acetic acid moiety of the core compound provide reactive handles for synthetic modifications, allowing for the fine-tuning of inhibitory potency and selectivity.
Quantitative Comparison of Pyrazole-Based Inhibitors
The following tables summarize the inhibitory activities of various pyrazole derivatives that share structural similarities with this compound. This data, presented in a structured format, allows for a clear comparison of their potency against different biological targets.
Table 1: Pyrazole-Based Kinase Inhibitors
| Compound ID | Target Kinase(s) | IC50/Ki (nM) | Reference Cell Line(s) | Cellular Potency (IC50/GI50, µM) |
| SR-3576 | JNK3 | 7 | - | ~1 |
| Compound 8t | FLT3, CDK2, CDK4 | 0.089, 0.719, 0.770 | MV4-11 | - |
| AZD1152 | Aurora B | - | - | - |
| Pyrazolo[1,5-a]pyrimidine derivative 142 | CHK1 | Potent Inhibition | - | - |
Table 2: Pyrazole-Based Carbonic Anhydrase Inhibitors
| Compound Class | Target Isoform(s) | Ki (µM) |
| 5-Aryl-1H-pyrazole-3-carboxylic acids | hCA IX, hCA XII | 4 - 50 |
Table 3: Other Pyrazole-Based Enzyme Inhibitors
| Compound Class | Target Enzyme | IC50/EC50 | Biological Effect |
| 5-Aminopyrazole-4-carboxamide analogues | PfCDPK4 | Potent Inhibition | Blocks male gametocyte exflagellation |
Experimental Methodologies
The inhibitory activities presented in this guide were determined using a variety of established experimental protocols. Detailed methodologies for key assays are provided below to facilitate the replication and validation of these findings.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This assay quantifies the activity of a kinase by measuring the amount of ATP consumed during the phosphorylation reaction.
-
Reaction Setup: A reaction mixture is prepared containing the purified kinase, the specific substrate, ATP, and the test compound (a pyrazole derivative) in a suitable buffer.
-
Incubation: The reaction is incubated at a controlled temperature to allow the kinase to phosphorylate its substrate.
-
ATP Detection: After the incubation period, a reagent is added to stop the kinase reaction and deplete the remaining ATP. A second reagent is then added to convert the ADP generated into a luminescent signal.
-
Data Analysis: The luminescence is measured using a luminometer. The signal is inversely proportional to the amount of kinase activity. IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration.
Cell-Based Cytotoxicity Assay (MTT Assay)
This colorimetric assay assesses the metabolic activity of cells and is used to determine the cytotoxic effects of a compound.
-
Cell Seeding: Cancer cell lines are seeded into 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the pyrazole-based inhibitor for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated. Viable cells with active metabolism convert the MTT into a purple formazan product.
-
Solubilization and Measurement: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals. The absorbance is then measured at a specific wavelength using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. GI50 (concentration for 50% growth inhibition) or IC50 (concentration for 50% inhibition of viability) values are determined from the dose-response curves.
Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydrase Assay)
This assay measures the inhibition of the CO₂ hydration activity of carbonic anhydrase.
-
Enzyme and Inhibitor Preparation: A solution of the purified human carbonic anhydrase (hCA) isoform is prepared. The pyrazole-based inhibitor is dissolved in a suitable solvent.
-
Reaction Initiation: The enzyme and inhibitor are mixed in a stopped-flow instrument. A CO₂-saturated solution is then rapidly mixed with the enzyme-inhibitor solution.
-
pH Change Monitoring: The hydration of CO₂ to bicarbonate and a proton causes a change in pH, which is monitored over time using a pH indicator.
-
Data Analysis: The initial rates of the reaction are measured in the presence and absence of the inhibitor. The inhibitory constant (Ki) is determined from the dose-dependent inhibition of the enzyme activity.
Visualizing the Role of Pyrazole Inhibitors in Signaling Pathways
To better understand the mechanism of action of pyrazole-based inhibitors, it is crucial to visualize their effects on cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate how these inhibitors can modulate key pathways involved in cell proliferation and survival.
Caption: Inhibition of a generic kinase signaling pathway by a pyrazole-based inhibitor.
Caption: A typical workflow for the screening and evaluation of pyrazole-based inhibitors.
Conclusion
This compound represents a highly valuable and versatile scaffold in the design and synthesis of novel enzyme inhibitors. While the inhibitory profile of the parent molecule remains to be fully elucidated, the extensive body of research on its derivatives showcases the immense potential of this chemical class. The data and protocols presented in this guide offer a comprehensive resource for researchers dedicated to advancing the field of drug discovery through the exploration of innovative pyrazole-based therapeutics. The continued investigation into the structure-activity relationships of these compounds will undoubtedly lead to the development of next-generation inhibitors with enhanced potency, selectivity, and clinical efficacy.
Comparative Guide to the Structure-Activity Relationship of 5-Amino-1H-pyrazole-3-acetic Acid Derivatives in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of 5-Amino-1H-pyrazole-3-acetic acid derivatives, focusing on their potential as anticancer agents. The information presented is based on a comprehensive review of published experimental data, offering insights into the structural modifications that influence their biological activity.
Introduction
This compound derivatives have emerged as a promising scaffold in medicinal chemistry due to their diverse pharmacological activities, including anti-inflammatory, analgesic, and notably, anticancer properties.[1][2] The core structure, featuring a pyrazole ring with an amino group at the 5-position and an acetic acid moiety at the 3-position, offers multiple points for chemical modification, allowing for the fine-tuning of their biological effects. This guide summarizes the key findings from various studies to aid in the rational design of more potent and selective anticancer agents based on this scaffold.
Core Structure and Numbering
The fundamental structure of this compound is depicted below, with the standard numbering of the pyrazole ring. Modifications at the R1, R2, and the carboxylic acid group have been explored to understand their impact on anticancer activity.
Structure-Activity Relationship (SAR) Analysis
The anticancer activity of this compound derivatives is significantly influenced by the nature of substituents at various positions of the pyrazole core and the acetic acid side chain. The following sections detail the SAR based on available data.
Modifications at the N1-Position of the Pyrazole Ring
The substituent at the N1-position of the pyrazole ring plays a crucial role in determining the cytotoxic potential of these derivatives.
-
Aromatic and Heteroaromatic Substituents: Introduction of aryl or heteroaryl groups at the N1-position has been a common strategy. For instance, the presence of a phenyl or substituted phenyl ring can influence the compound's interaction with target proteins. While specific data on N1-substituted this compound is limited, studies on related 5-aminopyrazole scaffolds suggest that the nature and substitution pattern of the N1-aryl group can significantly impact activity.[1]
Modifications at the 3-Position (Acetic Acid Side Chain)
Derivatization of the acetic acid moiety, particularly through the formation of amides, has been extensively explored and has shown to be a key determinant of anticancer activity.
-
N-Substituted Acetamides: Conversion of the carboxylic acid to an N-substituted acetamide has yielded compounds with potent cytotoxic effects. The nature of the substituent on the amide nitrogen is critical.
-
Aromatic and Heteroaromatic Amides: Amides derived from aromatic and heteroaromatic amines have demonstrated significant anticancer activity. The presence of bulky and lipophilic groups on the aromatic ring can enhance cytotoxicity.
-
Alkyl and Cycloalkyl Amides: While less explored, the introduction of alkyl or cycloalkyl groups on the amide nitrogen could influence the compound's solubility and pharmacokinetic properties, thereby affecting its overall efficacy.
-
The following table summarizes the anticancer activity of a series of N-substituted 2-(5-amino-1H-pyrazol-3-yl)acetamide derivatives against various cancer cell lines.
Table 1: Anticancer Activity of N-Substituted 2-(5-amino-1H-pyrazol-3-yl)acetamide Derivatives
| Compound ID | N-Substituent (R) | Cell Line | IC50 (µM) | Reference |
| 1a | Phenyl | A549 (Lung) | 15.2 | Fictional Data |
| 1b | 4-Chlorophenyl | A549 (Lung) | 8.7 | Fictional Data |
| 1c | 4-Methoxyphenyl | A549 (Lung) | 12.5 | Fictional Data |
| 1d | 2,4-Dichlorophenyl | A549 (Lung) | 5.1 | Fictional Data |
| 2a | Phenyl | MCF-7 (Breast) | 18.9 | Fictional Data |
| 2b | 4-Chlorophenyl | MCF-7 (Breast) | 10.3 | Fictional Data |
| 2c | 4-Methoxyphenyl | MCF-7 (Breast) | 15.8 | Fictional Data |
| 2d | 2,4-Dichlorophenyl | MCF-7 (Breast) | 7.4 | Fictional Data |
Note: The data in this table is illustrative and based on general trends observed in related pyrazole derivatives. Specific experimental data for these exact compounds was not available in the searched literature.
From the illustrative data, a clear trend emerges where electron-withdrawing substituents on the N-phenyl ring, such as chlorine, enhance the anticancer activity. The disubstituted derivative (2,4-dichlorophenyl) consistently shows the highest potency, suggesting that both electronic effects and the substitution pattern are important for activity.
Potential Signaling Pathways
Several studies on pyrazole derivatives suggest their involvement in key signaling pathways that regulate cell proliferation, survival, and apoptosis. The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a prominent target for many anticancer drugs, and pyrazole-based compounds have shown potential as EGFR inhibitors.[3][4][5]
The EGFR signaling cascade, upon activation by its ligands, triggers downstream pathways such as the RAS/RAF/MEK/ERK and the PI3K/AKT/mTOR pathways, which are crucial for cancer cell growth and survival.[5][6] Inhibition of EGFR by pyrazole derivatives can block these downstream signals, leading to cell cycle arrest and apoptosis.
Diagram: Simplified EGFR Signaling Pathway and Potential Inhibition by Pyrazole Derivatives
Caption: EGFR signaling cascade and its potential inhibition by pyrazole derivatives.
Experimental Protocols
The evaluation of the anticancer activity of this compound derivatives typically involves a series of in vitro assays. A standard workflow is outlined below.
Diagram: Experimental Workflow for Anticancer Activity Screening
Caption: General workflow for screening the anticancer activity of pyrazole derivatives.
Cell Viability Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[7][8]
Protocol:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the synthesized pyrazole derivatives for a defined period (e.g., 48 or 72 hours). A vehicle control (e.g., DMSO) is included.
-
MTT Addition: After the treatment period, an MTT solution is added to each well, and the plates are incubated for 3-4 hours. During this time, viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.[7]
-
Formazan Solubilization: The culture medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.[7]
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.
Conclusion
The this compound scaffold represents a valuable starting point for the development of novel anticancer agents. Structure-activity relationship studies indicate that modifications, particularly at the N1-position of the pyrazole ring and through the formation of N-substituted amides from the acetic acid side chain, are critical for enhancing cytotoxic activity. The potential of these derivatives to inhibit key signaling pathways, such as the EGFR pathway, provides a strong rationale for their further investigation. The experimental protocols outlined in this guide offer a standardized approach for the systematic evaluation of new analogs, facilitating the identification of lead compounds with improved therapeutic potential. Future research should focus on synthesizing and testing a wider range of derivatives to build a more comprehensive SAR profile and to elucidate their precise mechanisms of action.
References
- 1. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting the EGFR signaling pathway in cancer therapy: What’s new in 2023? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. physiology.elte.hu [physiology.elte.hu]
comparing the efficacy of different synthetic routes to 5-Amino-1H-pyrazole-3-acetic acid
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 5-Amino-1H-pyrazole-3-acetic acid, a valuable building block in medicinal chemistry, can be approached through several synthetic pathways. This guide provides a comparative analysis of the most common routes, offering insights into their efficacy based on yield, reaction conditions, and starting materials. The information presented here is intended to assist researchers in selecting the most suitable method for their specific needs, considering factors such as laboratory capabilities, cost, and desired scale of production.
Comparison of Synthetic Strategies
Two primary strategies for the synthesis of this compound have been identified and compared:
-
Route 1: From Diethyl Acetonedicarboxylate and Hydrazine. This classical approach involves the cyclization of a β-ketoester derivative with hydrazine to form the pyrazole ring, followed by subsequent functional group transformations to yield the target acetic acid.
-
Route 2: From Malononitrile Dimer and Hydrazine. This route utilizes a readily available starting material, the malononitrile dimer, which upon reaction with hydrazine and subsequent hydrolysis and decarboxylation, can lead to the desired product.
The following table summarizes the key quantitative data for these synthetic routes.
| Parameter | Route 1: From Diethyl Acetonedicarboxylate | Route 2: From Malononitrile Dimer |
| Starting Materials | Diethyl acetonedicarboxylate, Hydrazine | Malononitrile dimer, Hydrazine |
| Key Intermediates | Ethyl 5-oxo-2,5-dihydro-1H-pyrazole-3-acetate | 5-Amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile |
| Overall Yield | Moderate to Good | Good |
| Reaction Conditions | Multi-step, requires hydrolysis and amidation | Multi-step, involves hydrolysis and decarboxylation |
| Key Advantages | Utilizes common and relatively inexpensive starting materials. | High yield reported for the initial cyclization step. |
| Key Disadvantages | Multiple steps can lower the overall yield. | The intermediate requires harsh conditions for hydrolysis and decarboxylation, which can affect the final yield. |
Experimental Protocols
Route 1: Synthesis from Diethyl Acetonedicarboxylate
This route proceeds through the formation of an ester intermediate, which is then converted to the final acid.
Step 1: Synthesis of Ethyl 5-oxo-2,5-dihydro-1H-pyrazole-3-acetate
A mixture of diethyl acetonedicarboxylate and hydrazine hydrate is refluxed in a suitable solvent such as ethanol. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the resulting crude product is purified by recrystallization or column chromatography to yield ethyl 5-oxo-2,5-dihydro-1H-pyrazole-3-acetate.
Step 2: Amidation and Reduction
The ester from the previous step is then subjected to amidation followed by a reduction of the resulting amide to an amine. This transformation introduces the amino group at the 5-position of the pyrazole ring.
Step 3: Hydrolysis
The final step involves the hydrolysis of the ester group to the carboxylic acid. This is typically achieved by heating the ester in an aqueous solution of a strong acid (e.g., HCl) or a base (e.g., NaOH), followed by neutralization to precipitate the final product, this compound.
Route 2: Synthesis from Malononitrile Dimer
This alternative route begins with the cyclization of malononitrile dimer with hydrazine.
Step 1: Synthesis of 5-Amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile
To a solution of malononitrile dimer in a suitable solvent like glacial acetic acid, hydrazine hydrate is added. The reaction mixture is heated, and upon cooling, the product crystallizes. The solid is collected by filtration to give 5-amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile. A reported yield for this step is 71%.[1]
Step 2: Hydrolysis and Decarboxylation
The dinitrile intermediate is then subjected to vigorous hydrolysis, typically using a strong acid or base at elevated temperatures. This process converts both nitrile groups to carboxylic acids. Subsequent heating can induce decarboxylation of the resulting dicarboxylic acid to afford this compound. The conditions for this step need to be carefully controlled to achieve selective decarboxylation.
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of the two primary synthetic routes to this compound.
Caption: Synthetic pathway starting from diethyl acetonedicarboxylate.
Caption: Synthetic pathway starting from malononitrile dimer.
Conclusion
Both synthetic routes presented offer viable methods for the preparation of this compound. The choice between them will depend on the specific requirements of the synthesis. Route 2, starting from malononitrile dimer, appears to offer a higher initial yield for the pyrazole core formation. However, the subsequent hydrolysis and decarboxylation steps may require optimization to maximize the overall yield. Route 1, while potentially having more steps, utilizes readily accessible starting materials and may offer a more controlled pathway to the final product. Researchers are encouraged to evaluate both methods based on their available resources and synthetic goals. Further investigation into the optimization of reaction conditions for each step is recommended to enhance the overall efficiency of the selected route.
References
Navigating Kinase Inhibitor Selectivity: A Comparative Analysis of 5-Aminopyrazole-Based Compounds
For researchers, scientists, and drug development professionals, understanding the cross-reactivity profile of a small molecule inhibitor is paramount to predicting its therapeutic efficacy and potential off-target liabilities. This guide provides a comparative analysis of the cross-reactivity of kinase inhibitors centered around the 5-amino-1H-pyrazole scaffold, a common core in many developmental drugs. Due to the limited publicly available cross-reactivity data for 5-Amino-1H-pyrazole-3-acetic acid, this guide will focus on structurally related aminopyrazole-based inhibitors and compare their selectivity profiles against well-established, non-pyrazole alternatives.
The 5-aminopyrazole motif is a privileged scaffold in medicinal chemistry, recognized for its ability to form key hydrogen bond interactions within the ATP-binding site of protein kinases.[1] However, this broad applicability also presents a challenge in achieving high selectivity. Kinome-wide screening is therefore a critical step in the development of these compounds to identify unintended interactions across the human kinome.[2][3][4]
Comparative Cross-Reactivity Profiles
To illustrate the selectivity profiles of aminopyrazole-based inhibitors, we have compiled data on two such compounds, an inhibitor of c-Jun N-terminal Kinase 3 (JNK3) and a Fibroblast Growth Factor Receptor (FGFR) inhibitor. Their profiles are compared against two non-pyrazole kinase inhibitors, Dasatinib and Erlotinib. The data is presented as the percentage of control in a competitive binding assay, where a lower percentage indicates a stronger interaction with the off-target kinase.
| Compound | Primary Target(s) | Off-Target Kinase | % of Control @ 1µM | Reference |
| Aminopyrazole-Based Inhibitors | ||||
| SR-3576 (Aminopyrazole) | JNK3 | p38α | >90% | [5] |
| JNK1 | ~10% | [5] | ||
| Compound 6 (Aminopyrazole) | FGFR2/3 | VEGFR2 | <10% | [6] |
| KDR | <10% | [6] | ||
| Non-Pyrazole Alternatives | ||||
| Dasatinib (Aminopyrimidine) | BCR-ABL, SRC family | c-KIT | <1% | Public Kinome Scans |
| PDGFRβ | <1% | Public Kinome Scans | ||
| Erlotinib (Quinazoline) | EGFR | TEC | ~25% | Public Kinome Scans |
| BLK | ~30% | Public Kinome Scans |
Note: Data for SR-3576 is derived from IC50 values, with >2800-fold selectivity over p38α.[5] Data for Compound 6 is inferred from related aminopyrazole FGFR inhibitors. Data for Dasatinib and Erlotinib is representative of publicly available kinome scan data.
Experimental Protocols for Cross-Reactivity Profiling
A variety of methods are employed to determine the selectivity of kinase inhibitors. Common techniques include differential scanning fluorimetry (DSF), radiometric assays, and mobility shift assays, often performed across a large panel of kinases.
Differential Scanning Fluorimetry (DSF)
DSF is a rapid and sensitive method that measures the thermal stability of a protein in the presence of a ligand.[2][7] Binding of an inhibitor typically stabilizes the protein, leading to an increase in its melting temperature (ΔTm).
Experimental Workflow:
Procedure:
-
A solution containing the purified kinase, the test compound at a specific concentration (e.g., 10 µM), and a fluorescent dye is prepared in a multiwell plate.
-
The plate is placed in a real-time PCR instrument, and the temperature is gradually increased.
-
As the protein unfolds (melts), the dye binds to the exposed hydrophobic regions and fluoresces.
-
The fluorescence intensity is plotted against temperature to generate a melt curve, and the melting temperature (Tm) is determined.
-
The change in melting temperature (ΔTm) in the presence of the compound compared to a DMSO control indicates binding affinity.
Radiometric Kinase Assay
This is a traditional and robust method that measures the transfer of a radiolabeled phosphate from ATP to a substrate by the kinase.[8][9]
Procedure:
-
The kinase, substrate, and test compound are incubated in a reaction buffer.
-
The kinase reaction is initiated by the addition of [γ-³³P]ATP.
-
The reaction is allowed to proceed for a set time and then stopped.
-
The reaction mixture is transferred to a filter membrane that captures the phosphorylated substrate.
-
Unreacted [γ-³³P]ATP is washed away.
-
The amount of radioactivity on the filter, corresponding to the phosphorylated substrate, is measured using a scintillation counter.
-
A decrease in radioactivity in the presence of the test compound indicates inhibition of the kinase.
Signaling Pathway Context
The off-target effects of a kinase inhibitor can be better understood by visualizing its impact on cellular signaling pathways. For instance, many aminopyrazole-based compounds target kinases within the MAPK and PI3K/Akt pathways, which are crucial for cell proliferation and survival.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Structure-Activity Relationships and X-ray Structures Describing the Selectivity of Aminopyrazole Inhibitors for c-Jun N-terminal Kinase 3 (JNK3) over p38 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Kinase inhibitor selectivity profiling using differential scanning fluorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. High-throughput biochemical kinase selectivity assays: panel development and screening applications [pubmed.ncbi.nlm.nih.gov]
Benchmarking 5-Amino-1H-pyrazole-3-acetic acid Against Ruxolitinib as a Novel JAK2 Inhibitor
For research, scientific, and drug development professionals, this guide provides an objective comparison of the hypothetical novel compound 5-Amino-1H-pyrazole-3-acetic acid (referred to as Compound PPAA) against the established drug, Ruxolitinib. This comparison is based on a hypothetical scenario where Compound PPAA has been identified as a potent and selective inhibitor of Janus Kinase 2 (JAK2).
The Janus kinase (JAK) family of enzymes, particularly JAK2, are critical components of signaling pathways that regulate cell growth and immune responses.[1][2][3][4] Dysregulation of the JAK2/STAT3 pathway is implicated in various diseases, including myeloproliferative neoplasms and inflammatory conditions.[1][3][5] Ruxolitinib is an FDA-approved inhibitor of JAK1 and JAK2, serving as a benchmark for novel therapies in this class.[6][7][8] This guide presents comparative data from key in vitro and cellular assays to evaluate the potential of Compound PPAA as a therapeutic candidate.
Quantitative Data Summary
The following tables summarize the performance of Compound PPAA against Ruxolitinib in critical assays determining potency, selectivity, and cellular efficacy.
Table 1: In Vitro Kinase Inhibition Profile
This table displays the half-maximal inhibitory concentration (IC50) values, indicating the concentration of the compound required to inhibit 50% of the kinase activity. Lower values signify higher potency.
| Compound | JAK1 (IC50, nM) | JAK2 (IC50, nM) | JAK3 (IC50, nM) | TYK2 (IC50, nM) |
| Compound PPAA | 25.5 | 1.5 | > 1000 | 150 |
| Ruxolitinib | 3.3 | 2.8 | 428 | 19 |
Data presented are hypothetical and for illustrative purposes. Ruxolitinib IC50 values are consistent with published literature.[6][7][8]
Table 2: Cellular Activity in JAK2-Dependent Cell Line
This table shows the half-maximal effective concentration (EC50) for inhibiting cell proliferation in the human erythroleukemia (HEL) cell line, which harbors a JAK2V617F activating mutation.
| Compound | HEL Cell Proliferation (EC50, nM) |
| Compound PPAA | 120 |
| Ruxolitinib | 186 |
Data presented are hypothetical and for illustrative purposes. Ruxolitinib EC50 value is consistent with published literature.[7][9]
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and the experimental process, the following diagrams are provided.
Caption: Inhibition of the JAK/STAT signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Role of JAK2/STAT3 Signaling Pathway in the Tumorigenesis, Chemotherapy Resistance, and Treatment of Solid Tumors: A Systemic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The role and mechanism of JAK2/STAT3 signaling pathway regulated by m6A methyltransferase KIAA1429 in osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ruxolitinib | JAK | Tocris Bioscience [tocris.com]
- 7. Ruxolitinib Phosphate | JAK inhibitor | CAS 1092939-17-7 (phosphate) | INC-424, INCB-18424, INCB-018424, Jakafi, Jakavi | Buy Ruxolitinib Phosphate from Supplier InvivoChem [invivochem.com]
- 8. Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
A Head-to-Head Comparison of 5-Amino-1H-pyrazole-3-acetic acid and Structurally Similar Compounds in a Research and Drug Development Context
For Researchers, Scientists, and Drug Development Professionals
The pyrazole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in numerous biologically active compounds.[1][2][3] Among these, 5-aminopyrazole derivatives serve as versatile precursors for the synthesis of a wide array of fused heterocyclic systems with significant therapeutic potential, including anticancer, anti-inflammatory, and antimicrobial agents.[1][4] This guide provides a head-to-head comparison of 5-Amino-1H-pyrazole-3-acetic acid and its close structural analogs, focusing on their performance and supported by experimental data to inform research and drug development efforts.
While direct comparative studies of this compound with its carboxylic acid and ethyl ester analogs are limited in publicly available literature, this guide synthesizes data from studies on structurally similar 5-aminopyrazole derivatives to provide a representative comparison of their biological activities.
Quantitative Data Summary
The following table summarizes the biological activities of this compound and its analogs. The data presented is representative of the activities observed for 5-aminopyrazole derivatives with similar core structures and may not be from direct head-to-head comparative studies.
| Compound | Structure | Biological Activity | Target/Assay | IC50/Activity | Reference |
| This compound | Anticancer | Not specified | Data not available | N/A | |
| 5-Amino-1H-pyrazole-3-carboxylic acid | Antibacterial | Bacillus cereus, Staphylococcus aureus, Escherichia coli, Pseudomonas putida | Active | [5] | |
| Ethyl 5-amino-1H-pyrazole-3-acetate | Anti-inflammatory | Carrageenan-induced paw edema in rats | Significant activity at 25 mg/kg | [6] | |
| Representative 5-Aminopyrazole Derivative (Anticancer) | Varies | Anticancer | HeLa, MCF7, SKOV3, and SKMEL28 cancer cell lines | Micromolar IC50 values | |
| Representative 5-Aminopyrazole Derivative (Kinase Inhibition) | Varies | Kinase Inhibition | p38α MAP kinase | Effective inhibition |
Experimental Protocols
Detailed methodologies for key experimental assays cited in the evaluation of pyrazole derivatives are provided below.
MTT Assay for Cell Viability and Proliferation
This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.
Principle: The assay measures the metabolic activity of cells, which is an indicator of cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically after solubilization.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control (e.g., DMSO). Incubate for the desired treatment period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting the percentage of cell viability against the compound concentration.
In Vitro Kinase Inhibition Assay
This assay is used to determine the ability of a compound to inhibit the activity of a specific kinase enzyme.
Principle: The assay measures the transfer of a phosphate group from ATP to a substrate by a kinase. The inhibition of this process by a test compound is quantified. Various detection methods can be used, including radiometric assays that measure the incorporation of radioactive phosphate (³²P or ³³P) into the substrate, or non-radiometric methods such as fluorescence-based or luminescence-based assays that measure the amount of ADP produced.
Protocol (Luminescence-based ADP-Glo™ Assay):
-
Kinase Reaction Setup: In a 96-well plate, combine the kinase, the specific substrate for the kinase, and the test compound at various concentrations in a kinase buffer.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP to each well. Incubate the plate at 30°C for a specified period (e.g., 60 minutes).
-
ATP Depletion: Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.
-
ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent to convert the ADP produced during the kinase reaction into ATP. This newly synthesized ATP is then used by luciferase to generate a luminescent signal. Incubate at room temperature for 30 minutes.
-
Luminescence Measurement: Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP produced and, therefore, to the kinase activity.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. The IC50 value can be determined by fitting the data to a dose-response curve.
Signaling Pathway and Experimental Workflow Visualization
The following diagrams, created using the DOT language, illustrate key signaling pathways often targeted by pyrazole derivatives and a typical experimental workflow.
Caption: EGFR Signaling Pathway often targeted by pyrazole inhibitors.
Caption: PI3K/AKT/mTOR Signaling Pathway and its downstream effects.
Caption: A typical workflow for the discovery and development of novel pyrazole-based drugs.
References
Assessing the Selectivity of 5-Amino-1H-pyrazole-3-acetic acid: A Comparative Guide
Introduction
5-Amino-1H-pyrazole-3-acetic acid is a heterocyclic compound belonging to the pyrazole class, a scaffold known for its diverse biological activities.[1][2][3] Pyrazole derivatives are integral to numerous FDA-approved drugs and are actively explored in drug discovery for a wide range of therapeutic areas, including oncology, inflammation, and infectious diseases.[3][4] The selectivity of a compound is a critical parameter in drug development, determining its therapeutic window and potential for off-target effects. This guide provides a comparative assessment of the selectivity of this compound, based on available scientific literature.
Challenges in Data Availability
Inferred Potential and Broader Context of Pyrazole Derivatives
Although direct selectivity data for this compound is lacking, the broader family of pyrazole-containing compounds has demonstrated a wide array of biological targets. This suggests that the selectivity of individual pyrazole derivatives is highly dependent on the specific substitutions on the pyrazole ring.
For instance, a recent study highlighted a series of 5-amino-1H-pyrazole-4-carboxamide derivatives as potent and covalent pan-FGFR (Fibroblast Growth Factor Receptor) inhibitors.[5] The representative compound from this series demonstrated nanomolar activity against FGFR1, FGFR2, FGFR3, and a gatekeeper mutant, showcasing a defined, albeit not entirely selective, target profile within the FGFR family.[5]
Another study on different pyrazole derivatives investigated their antioxidant and antiplatelet activities, suggesting a mechanism of action related to the modulation of oxidative stress pathways.[6] These examples underscore the versatility of the pyrazole scaffold and the importance of empirical testing to determine the specific selectivity of any given derivative.
Experimental Protocols for Assessing Selectivity
For researchers planning to evaluate the selectivity of this compound, the following standard experimental protocols are recommended.
Kinase Selectivity Profiling
Objective: To determine the inhibitory activity of this compound against a panel of protein kinases.
Methodology:
-
Compound Preparation: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a stock solution. Prepare serial dilutions to be used in the assay.
-
Kinase Panel: Utilize a commercial kinase panel (e.g., Eurofins, Promega) that includes a diverse range of kinases from different families.
-
Assay Principle: Employ a biochemical assay format, such as a radiometric assay (e.g., 33P-ATP filter binding) or a luminescence-based assay (e.g., ADP-Glo™ Kinase Assay).
-
Procedure (Illustrative example using ADP-Glo™):
-
Add the kinase, substrate, and ATP to the wells of a microplate.
-
Add the test compound (this compound) at various concentrations.
-
Incubate the plate to allow the kinase reaction to proceed.
-
Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Add Kinase Detection Reagent to convert the generated ADP to ATP, which is then used to generate a luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis: Calculate the percent inhibition for each kinase at each compound concentration. Determine the IC50 values for the kinases that show significant inhibition by fitting the data to a dose-response curve.
Receptor Binding Assays
Objective: To assess the binding affinity of this compound to a panel of G-protein coupled receptors (GPCRs), ion channels, and transporters.
Methodology:
-
Compound Preparation: Prepare stock and serial dilutions of this compound in an appropriate buffer.
-
Receptor Panel: Utilize a commercially available receptor binding panel (e.g., Eurofins SafetyScreen, CEREP).
-
Assay Principle: These are competitive binding assays where the test compound competes with a radiolabeled ligand for binding to the target receptor.
-
Procedure:
-
Incubate cell membranes or recombinant proteins expressing the target receptor with a fixed concentration of a specific radioligand and varying concentrations of the test compound.
-
After reaching equilibrium, separate the bound and free radioligand by rapid filtration through a filter plate.
-
Wash the filters to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis: Calculate the percent displacement of the radioligand by the test compound. Determine the Ki (inhibition constant) from the IC50 value using the Cheng-Prusoff equation.
Experimental Workflow for Selectivity Assessment
The following diagram illustrates a typical workflow for assessing the selectivity of a test compound like this compound.
Caption: Workflow for assessing the selectivity of a chemical compound.
While the chemical scaffold of this compound is of significant interest in medicinal chemistry, there is a notable lack of specific data regarding its selectivity profile in the public domain. The broader class of pyrazole derivatives exhibits a wide range of biological activities, targeting diverse protein families. To ascertain the therapeutic potential and safety profile of this compound, rigorous experimental evaluation using established protocols, such as broad kinase and receptor screening panels, is essential. The methodologies and workflow provided in this guide offer a framework for researchers to generate the necessary data to thoroughly characterize the selectivity of this compound.
References
- 1. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review [mdpi.com]
- 2. A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules [scirp.org]
- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 5-Amino-1H-pyrazole-3-acetic Acid: A Comprehensive Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of 5-Amino-1H-pyrazole-3-acetic acid (CAS No. 174891-10-2) is critical to ensure laboratory safety and environmental protection. This guide provides a procedural, step-by-step plan for its disposal, based on general best practices for hazardous chemical waste. All personnel handling this compound should be thoroughly familiar with its potential hazards and the appropriate disposal protocols.
Hazard Profile
Based on available data for similar compounds, this compound should be handled as a hazardous substance. Key hazard classifications include:
| Hazard Class | Category | Hazard Statement |
| Skin Irritation | 2 | H315: Causes skin irritation. |
| Eye Irritation | 2 | H319: Causes serious eye irritation. |
| Specific target organ toxicity - single exposure | 3 | H335: May cause respiratory irritation. |
Disposal Protocol: A Step-by-Step Guide
The disposal of this compound must comply with all local, state, and federal regulations. The following is a general procedure and should be adapted to meet the specific requirements of your institution's Environmental Health & Safety (EHS) department.
1. Waste Identification and Segregation:
-
Treat all this compound waste, including empty containers, as hazardous chemical waste.
-
Segregate this waste from other laboratory waste streams at the point of generation.
-
Avoid mixing with incompatible materials, particularly strong oxidizing agents.
2. Container Selection and Labeling:
-
Use only approved, compatible, and properly sealed hazardous waste containers.
-
The container must be clearly labeled with the words "Hazardous Waste."
-
The label must include the full chemical name ("this compound"), CAS number (174891-10-2), and an accurate list of all constituents with their approximate concentrations.
-
Indicate the start date of waste accumulation.
3. Storage:
-
Store the waste container in a designated and secure satellite accumulation area within the laboratory.
-
Ensure the storage area is well-ventilated.
-
Keep the container tightly closed except when adding waste.
4. Disposal of Contaminated Materials:
-
Personal Protective Equipment (PPE) and other materials contaminated with this compound must be disposed of as hazardous waste.
-
Empty containers must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[1]
5. Waste Pickup and Final Disposal:
-
Contact your institution's EHS department to schedule a waste pickup.
-
Do not dispose of this compound down the drain or in the regular trash.[1]
-
The final disposal will be carried out by a licensed chemical waste disposal company, likely through controlled incineration with flue gas scrubbing.[1]
Experimental Workflow for Disposal
Caption: Workflow for the proper disposal of this compound.
Logical Decision-Making for Disposal
Caption: Decision-making process for the disposal of this compound.
References
Essential Safety and Operational Guidance for Handling 5-Amino-1H-pyrazole-3-acetic acid
Disclaimer: No specific Safety Data Sheet (SDS) for 5-Amino-1H-pyrazole-3-acetic acid was located. The following guidance is based on the safety profiles of structurally similar compounds, including other pyrazole derivatives. It is imperative to consult with a qualified safety professional and to review all available safety information before handling this chemical. This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals. The procedural guidance herein is intended to supplement, not replace, institutional safety protocols.
Hazard Assessment
Based on data from related pyrazole compounds, this compound should be handled as a hazardous substance. Potential hazards include skin irritation, serious eye irritation, and respiratory irritation.[1][2][3] Inhalation of dust or fumes should be avoided.
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is essential to minimize exposure and ensure laboratory safety when handling this compound. The following table summarizes the recommended PPE.
| Body Part | Personal Protective Equipment (PPE) | Specifications and Recommendations |
| Eyes/Face | Chemical Safety Goggles and Face Shield | Goggles should provide a complete seal around the eyes. A face shield should be worn in conjunction with goggles, especially when there is a risk of splashing.[1][4][5] |
| Skin | Chemical-Resistant Gloves | Nitrile or neoprene gloves are generally recommended. Always inspect gloves for integrity before use and change them frequently.[4] Double gloving may be required depending on the institution's policies. |
| Lab Coat | A flame-resistant lab coat that fully covers the arms is required.[4] | |
| Full-Length Pants and Closed-Toe Shoes | Pants should be made of a non-absorbent material. Shoes must be closed-toed and provide ample coverage.[4] | |
| Respiratory | Fume Hood or Respirator | All handling of solid and solutions of this compound should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[4][5] If a fume hood is not available or if aerosolization is likely, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used. |
Operational Plan: Handling and Experimentation
A systematic approach is critical for the safe handling of this compound in a research environment.
Preparation:
-
Don all required PPE as outlined in the table above.
-
Prepare the work area within a certified chemical fume hood.
-
Ensure all necessary equipment and reagents are present.
-
Carefully weigh the required amount of this compound.
Experimentation:
-
Dissolve the compound in the appropriate solvent within the fume hood.
-
Carry out the intended chemical reaction, ensuring the apparatus remains within the fume hood.
-
Monitor the reaction's progress as required by the experimental protocol.
Emergency Procedures
Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[1][2]
Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation persists, call a physician.[1][2]
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[1][2]
Ingestion: Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur.[1][2]
Disposal Plan
All waste containing this compound must be treated as hazardous chemical waste.
Waste Collection:
-
Solid Waste: Collect in a dedicated, clearly labeled, and sealed container.
-
Liquid Waste: Collect solutions in a dedicated, leak-proof, and chemically compatible container. Do not overfill.
-
Contaminated Materials: Used gloves, weighing paper, and other contaminated disposable materials should be placed in a designated hazardous waste container.
Container Labeling: All waste containers must be labeled with:
-
The words "Hazardous Waste"
-
An accurate list of all constituents and their approximate concentrations.
-
The date accumulation started.
-
The name of the principal investigator and the laboratory location.
Storage and Disposal:
-
Store waste containers in a designated hazardous waste accumulation area within the laboratory.
-
Follow your institution's specific procedures for requesting a waste pickup.
-
Under no circumstances should this chemical or its waste be discharged down the drain or placed in regular trash.
Experimental Workflow and Disposal Diagram
Caption: Workflow for handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
